Ionizable lipid-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C58H114N2O5 |
|---|---|
Peso molecular |
919.5 g/mol |
Nombre IUPAC |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3 |
Clave InChI |
VBFYPCGDFUFVCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of a Clinically Relevant Ionizable Lipid: ALC-0315
Introduction: Ionizable lipids are critical components of lipid nanoparticle (LNP) formulations, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines.[1][2][3] These lipids are engineered to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-dependent charge is crucial for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. This guide provides a detailed overview of the synthesis and purification processes for ALC-0315, a key ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[2][4]
ALC-0315: Chemical Profile
-
IUPAC Name: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)[4]
-
CAS Number: 2036272-55-4[5]
-
Molecular Formula: C48H95NO5
-
Appearance: Colorless oily material[2]
ALC-0315 is a tertiary amine lipid that plays a pivotal role in the efficacy of LNP-based mRNA delivery.[2] Its function is to protect the mRNA from degradation, facilitate cellular uptake, and promote the release of the mRNA from the endosome into the cytoplasm.[4][5]
Synthesis of ALC-0315
Several synthetic routes for ALC-0315 have been described in scientific literature and patents. Below are detailed protocols for two common approaches.
This is a widely cited method for the synthesis of ALC-0315.[2] The final step involves the condensation of 4-aminobutanol with a lipid aldehyde, followed by reduction of the intermediate imine.
Experimental Protocol:
-
Preparation of the Aldehyde: The synthesis begins with the preparation of the lipid aldehyde. This can be achieved through the oxidation of the corresponding alcohol. A common method is the oxidation of 2-hexyldecanol using pyridinium (B92312) chlorochromate (PCC) or a TEMPO/bleach system. The TEMPO-bleach oxidation is often preferred as it can lead to a cleaner product.[6]
-
Reductive Amination: The lipid aldehyde is then reacted with 4-aminobutanol in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2). Sodium triacetoxyborohydride (B8407120) is used as the reducing agent to convert the intermediate imine to the final tertiary amine product, ALC-0315.[2][5]
-
Work-up and Isolation: After the reaction is complete, the mixture is typically quenched and extracted. The organic layer is then washed, dried, and concentrated to yield the crude product.
Difficulties with this method have been reported, including the formation of numerous side products that complicate purification, leading to overall yields as low as 5-10%.[6]
An alternative, more economical route involves a two-step condensation process.[5]
Experimental Protocol:
-
Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane (B150918) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). This reaction forms the bromohexyl ester intermediate.[5]
-
Condensation: The resulting 6-bromohexyl-2-hexyldecanoate is then condensed with 4-aminobutanol to yield the final product, ALC-0315.[5]
-
Purification: The crude product from both steps is purified by silica (B1680970) gel chromatography.[5]
This method is reported to have a higher yield for the final condensation step (62%) and offers the advantage of recycling the excess dibromohexane.[5]
Purification of ALC-0315
Purification is a critical step to ensure the high purity required for pharmaceutical applications, typically above 99%.[7] The primary method for purifying ALC-0315 is silica gel column chromatography.[5]
Experimental Protocol:
-
Column Preparation: A silica gel column is prepared and equilibrated with a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and dichloromethane.[5]
-
Loading: The crude ALC-0315 is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.
-
Elution: The product is eluted from the column using a gradient of a more polar solvent, such as methanol (B129727) in dichloromethane.[5] The polarity of the solvent is gradually increased to separate ALC-0315 from less polar and more polar impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing pure ALC-0315 are combined, and the solvent is removed under reduced pressure to yield the purified lipid.
Flash chromatography systems can be employed for efficient purification.[8] The use of amino-functionalized silica has also been shown to enhance the separation of ALC-0315 from its impurities.[8]
Quantitative Data
The following table summarizes key quantitative data from the described synthetic and purification processes.
| Parameter | Reductive Amination Approach | Two-Step Condensation Approach | Purification |
| Overall Yield | 5-20%[6][9] | Improved yield, with the final step at 62%[5] | - |
| Purity | Variable, requires extensive purification[6] | High, after chromatographic separation[5] | >99%[7] |
| Key Reagents | Pyridinium chlorochromate (PCC) or TEMPO, Sodium triacetoxyborohydride[5][6] | 1,6-dibromohexane, K2CO3, 4-aminobutanol[5] | Silica gel, Dichloromethane, Methanol, Heptane, MTBE[5][8] |
Process Visualization
Caption: Reductive amination synthesis workflow for ALC-0315.
References
- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. ALC-0315 - Wikipedia [en.wikipedia.org]
- 3. What are Ionizable Lipids? | BroadPharm [broadpharm.com]
- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 6. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 8. biotage.com [biotage.com]
- 9. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.
Chemical Structure and Physicochemical Properties
DLin-MC3-DMA, with the full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been instrumental in the formulation of LNPs for the delivery of siRNA, mRNA, and DNA.[1] Its structure features a pH-dependent ionizable head group, which allows it to remain neutral at physiological pH, minimizing systemic toxicity, and become positively charged in the acidic environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]
The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.
| Property | Value | References |
| Chemical Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [1] |
| Common Names | DLin-MC3-DMA, MC3 | [3] |
| CAS Number | 1224606-06-7 | [1][3] |
| Molecular Formula | C43H79NO2 | [1][3] |
| Molecular Weight | 642.1 g/mol | [1][3] |
| Apparent pKa | 6.44 | [1][3][4][5] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1][6] |
Role in Lipid Nanoparticle (LNP) Formulations and In Vivo Performance
DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these components is a critical parameter that influences the LNP's stability, encapsulation efficiency, and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]
LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4] The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the treatment of hereditary transthyretin-mediated amyloidosis.[4][9]
The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.
| Performance Metric | Result | Organ/Application | References |
| In Vivo Gene Silencing (ED50) | 0.03 mg/kg (for Factor VII siRNA) | Liver | [10] |
| Primary Organ Distribution (IV) | Liver, Spleen | Systemic Delivery | [3][11] |
| Primary Organ Distribution (IM) | Muscle, Non-draining lymph nodes | Local Delivery | [3][4] |
Mechanism of Action: Endosomal Escape
The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]
There are two main proposed mechanisms for the subsequent endosomal escape:
-
Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the endosomal membrane, inducing a non-bilayer (hexagonal HII) phase transition.[13] This disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the cytosol.[13]
-
Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes the endosome to swell and eventually rupture, releasing its contents.[13]
Experimental Protocols
Preparation of DLin-MC3-DMA Stock Solution
A stock solution of DLin-MC3-DMA is typically prepared in absolute ethanol. For example, a 100 mg/mL stock solution can be prepared for use in LNP formulations.[14]
Materials:
-
DLin-MC3-DMA
-
Absolute ethanol
-
Glass vial
Procedure:
-
Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.
-
Add the calculated volume of absolute ethanol to achieve the target concentration.
-
Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.
Formulation of DLin-MC3-DMA-based LNPs using Microfluidic Mixing
Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo.
Materials:
-
DLin-MC3-DMA stock solution in ethanol
-
DSPC stock solution in ethanol
-
Cholesterol stock solution in ethanol
-
DMG-PEG 2000 stock solution in ethanol
-
Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4)
-
Microfluidic mixing device (e.g., NanoAssemblr)[15]
-
Dialysis kit (MWCO 3.5 kDa)
-
PBS, pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.
-
-
Prepare the Nucleic Acid-Aqueous Solution:
-
Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove ethanol and the acidic buffer.
-
After dialysis, collect the purified LNP solution.[15]
-
Conclusion
DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of endosomal escape have enabled the development of potent and clinically successful LNP-based therapeutics. This guide provides essential technical information for researchers and developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.
References
- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. dmg-peg2000.com [dmg-peg2000.com]
- 3. caymanchem.com [caymanchem.com]
- 4. precigenome.com [precigenome.com]
- 5. rndsystems.com [rndsystems.com]
- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles Enable Efficient In Vivo DNA Knock-In via HITI-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 10. liposomes.ca [liposomes.ca]
- 11. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. ah6809.com [ah6809.com]
- 13. pnas.org [pnas.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LNP preparation [bio-protocol.org]
An In-depth Technical Guide on the Core Mechanism of Action of Ionizable Lipids in mRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Ionizable Lipids
The clinical success of mRNA therapeutics, most notably the COVID-19 vaccines, is inextricably linked to the development of sophisticated delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform.[1] At the heart of these LNPs lies the ionizable lipid , a revolutionary component that addresses the critical challenges of mRNA delivery: encapsulating the large, negatively charged mRNA molecule, protecting it from degradation, and facilitating its entry into the cytoplasm where it can be translated into protein.[2][3]
Unlike permanently charged cationic lipids, which exhibit significant toxicity, ionizable lipids have a unique pH-dependent charge.[2] They are engineered to be neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH ~5.0-6.5).[4] This "smart" behavior is governed by the lipid's apparent pKa, a critical parameter that dictates its performance.[5][6] An optimal pKa, typically between 6.2 and 6.7, ensures minimal toxicity in circulation and maximal efficacy for endosomal escape.[7]
This guide will provide a detailed technical overview of the mechanism of action of a representative ionizable lipid, referred to here as "Ionizable Lipid-1," which embodies the characteristics of clinically advanced lipids like DLin-MC3-DMA, SM-102, and ALC-0315.[1][8] We will dissect each stage of the delivery process, from nanoparticle formulation to the ultimate release of mRNA into the cytoplasm.
Core Mechanism of Action: A Step-by-Step Journey
The delivery of mRNA via LNPs containing an ionizable lipid is a multi-stage process. Each step is finely tuned by the physicochemical properties of the LNP components.
LNP Formulation and mRNA Encapsulation
LNPs are typically composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid like DSPC.[9] They are formulated using rapid mixing techniques, such as microfluidics, where an ethanol (B145695) phase containing the lipids is mixed with an acidic aqueous buffer (pH ~4.0) containing the mRNA.[10][11]
At this low pH, well below the pKa of the ionizable lipid, its amine headgroup is protonated, rendering it positively charged. This charge facilitates two crucial processes:
-
Complexation: The positively charged ionizable lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of the mRNA, initiating the encapsulation process.[12]
-
Self-Assembly: The lipid components self-assemble into a core-shell structure, with the mRNA-lipid complexes forming a core surrounded by the other lipid components.[9] The PEG-lipid stabilizes the particle and prevents aggregation.
Following formation, the buffer is exchanged to a physiological pH of 7.4. This neutralizes the surface charge of the LNP, creating a stable particle ready for administration.[11]
Systemic Circulation and Cellular Uptake
Once administered, the PEG-lipid on the LNP surface provides a steric barrier, reducing opsonization (the process of being marked for destruction by the immune system) and prolonging circulation time.[3]
For LNPs targeting the liver, a key event in circulation is the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface.[13][14] This ApoE coating acts as a targeting ligand, mediating the uptake of the LNP, primarily by hepatocytes, through interaction with the low-density lipoprotein receptor (LDLR).[13][15][16] This process occurs via endocytosis, where the cell membrane engulfs the LNP, trapping it within a vesicle called an endosome.[17]
Endosomal Escape: The Critical Hurdle
Endosomal escape is the most critical and least efficient step in mRNA delivery, with estimates suggesting that less than 2% of administered LNPs successfully release their cargo into the cytoplasm.[17] This process is driven by the ionizable lipid.
As the endosome matures, its internal pH drops from ~6.5 to ~5.0.[12] When the endosomal pH drops below the pKa of the ionizable lipid, its amine headgroup becomes protonated and positively charged.[4] This charge reversal is the trigger for endosomal escape, which is thought to occur via two main theories:
-
Membrane Destabilization and Phase Transition: The protonated, positively charged ionizable lipids interact with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[18] This interaction is proposed to disrupt the normal lipid bilayer structure, inducing a transition to a non-bilayer hexagonal (HII) phase.[18][19] This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores or complete rupture, allowing the mRNA to escape into the cytosol.[9][12]
-
Ion Pair Formation: The positively charged ionizable lipids can form ion pairs with the anionic lipids of the endosomal membrane. This neutralizes the charge and disrupts the lipid packing, leading to membrane defects and subsequent mRNA release.
Recent studies using super-resolution microscopy suggest that mRNA escape may predominantly occur from early endocytic compartments and recycling tubules rather than late endosomes or lysosomes.[20]
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in mRNA-LNP delivery.
Overall Mechanism of Action
Caption: Overall workflow of mRNA-LNP delivery from formulation to protein expression.
Detailed Endosomal Escape Mechanism
Caption: The pivotal role of ionizable lipid protonation in endosomal escape.
Experimental Workflow for LNP Characterization
Caption: Standard experimental workflow for LNP formulation and evaluation.
Quantitative Data Summary
The following tables summarize typical quantitative data for LNPs formulated with a well-characterized ionizable lipid like DLin-MC3-DMA or SM-102.
Table 1: Typical LNP Formulation Composition
| Component | Molar Ratio (%) | Purpose |
|---|---|---|
| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | mRNA encapsulation and endosomal escape[8] |
| Helper Phospholipid (e.g., DSPC) | 10 | Structural integrity and aids in membrane fusion[2][9] |
| Cholesterol | 38.5 | Stabilizes the LNP structure and modulates fluidity[10] |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 | Steric stabilization, prolongs circulation[10] |
Table 2: Physicochemical and Biological Properties of Representative LNPs
| Parameter | Typical Value | Significance |
|---|---|---|
| Physicochemical | ||
| Apparent pKa | 6.2 - 6.7 | Governs pH-dependent charge for endosomal escape[4][6] |
| Mean Hydrodynamic Diameter (Z-average) | 80 - 120 nm | Influences biodistribution and cellular uptake[21] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse particle population[22] |
| Biological | ||
| mRNA Encapsulation Efficiency | > 90% | High encapsulation protects mRNA and ensures efficient dosing[23] |
| In Vivo Protein Expression (Liver) | High (e.g., >1x109 RLU/mg protein for Luc) | Demonstrates successful delivery and translation[24] |
| In Vivo Efficacy (siRNA model) | >80% Target Gene Knockdown | Confirms functional delivery to the cytoplasm[8] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for the development and characterization of mRNA-LNPs.[25][26]
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a standard method for producing homogenous nanoparticles.[11]
-
Phase Preparation:
-
Aqueous Phase: Dissolve purified mRNA in a 50 mM citrate (B86180) buffer at pH 4.0 to a final concentration of ~0.5 mg/mL.
-
Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5) to a total lipid concentration of ~12.5 mg/mL.[8]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr).
-
Load the organic phase and aqueous phase into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Concentration:
-
Collect the resulting LNP solution.
-
Immediately dialyze the solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and raise the pH.
-
Concentrate the purified LNPs using a centrifugal filter device (e.g., Amicon Ultra, 100k MWCO).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or -80°C for long-term storage.
-
Characterization of Particle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[21][27][28][29]
-
Sample Preparation: Dilute the LNP formulation in sterile PBS (pH 7.4) to a concentration suitable for the DLS instrument (typically ~0.1 mg/mL total lipid).
-
Instrument Setup: Set the DLS instrument (e.g., Malvern Zetasizer) parameters, including solvent viscosity and refractive index for PBS at 25°C.
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for 2 minutes.
-
Perform the measurement, typically consisting of 3 runs of 10-15 measurements each.
-
-
Data Analysis: The instrument software calculates the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.
Determination of mRNA Encapsulation Efficiency (EE) by RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of mRNA encapsulated within LNPs.[23][30][31] The principle relies on the RiboGreen dye, which fluoresces brightly upon binding to nucleic acids but is quenched by the LNP structure. The assay measures fluorescence before and after disrupting the LNPs with a detergent.
-
Reagent Preparation:
-
Prepare a 1x TE buffer (Tris-EDTA) solution.
-
Prepare a 2% Triton X-100 solution in 1x TE buffer.
-
Prepare the RiboGreen working solution by diluting the stock reagent 1:100 in 1x TE buffer. Protect from light.
-
Prepare a standard curve of free mRNA in 1x TE buffer (e.g., from 2 µg/mL down to 0.02 µg/mL).
-
-
Assay Plating (in a black 96-well plate):
-
Standard Curve: Add 50 µL of each mRNA standard in duplicate.
-
LNP Samples: Dilute the LNP formulation in 1x TE buffer to fall within the range of the standard curve. Add 50 µL of the diluted LNP sample to two sets of wells (in triplicate).
-
Set A (Free mRNA): Add 50 µL of 1x TE buffer.
-
Set B (Total mRNA): Add 50 µL of 2% Triton X-100 solution to lyse the LNPs.
-
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at 37°C to ensure complete lysis in the Triton X-100 wells.
-
Add 100 µL of the RiboGreen working solution to all wells.
-
Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Determine the concentration of free mRNA (from Set A) and total mRNA (from Set B) using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) as follows:
-
EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
-
References
- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 7. dovepress.com [dovepress.com]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle formulation and characterization [bio-protocol.org]
- 12. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. ApoE-Targeting Increases the Transfer of Solid Lipid Nanoparticles with Donepezil Cargo across a Culture Model of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA delivery to lymphatic endothelial cells via ApoE-mediated uptake by lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pnas.org [pnas.org]
- 19. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 20. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
- 25. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 28. lsinstruments.ch [lsinstruments.ch]
- 29. wyatt.com [wyatt.com]
- 30. abpbio.com [abpbio.com]
- 31. m.youtube.com [m.youtube.com]
"Ionizable lipid-1" pKa value and its significance for endosomal escape
An In-depth Technical Guide to the pKa of Ionizable Lipids and Their Critical Role in Endosomal Escape
Introduction
Ionizable lipids are a cornerstone of modern drug delivery systems, particularly for nucleic acid therapeutics like mRNA and siRNA. Their unique pH-responsive nature is paramount for the successful intracellular delivery of their cargo. A key parameter governing their function is the acid dissociation constant (pKa). This guide provides a detailed exploration of the pKa of representative ionizable lipids, its profound significance for facilitating endosomal escape, and the experimental methodologies used to characterize these critical parameters. For the purpose of this guide, we will focus on well-characterized ionizable lipids often used in lipid nanoparticle (LNP) formulations, such as DLin-MC3-DMA, ALC-0315, and SM-102, as "ionizable lipid-1" is a general term.
The effectiveness of LNP-based drug delivery hinges on the ability of the therapeutic cargo to reach the cytoplasm of the target cell. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. For the therapeutic to take effect, it must escape this endosomal compartment and avoid degradation in the lysosome. This is where the pKa of the ionizable lipid plays a pivotal role.
The Significance of pKa for Endosomal Escape
The optimal pKa for an ionizable lipid used in LNP formulations is typically in the range of 6.0 to 7.0. This specific pKa range is a delicate balance that allows the LNP to be stable in the neutral pH of the bloodstream (pH ~7.4) and to become positively charged in the acidic environment of the late endosome (pH ~5.0-6.0).
Here's a step-by-step breakdown of the significance:
-
Systemic Circulation (pH ~7.4): At physiological pH, the ionizable lipids are predominantly neutral. This near-neutral surface charge reduces interactions with blood components, minimizing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.
-
Endosomal Acidification (pH ~5.0-6.0): Upon endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops. As the endosome matures, the pH decreases, falling below the pKa of the ionizable lipid.
-
Protonation and Positive Charge: When the endosomal pH drops below the lipid's pKa, the amine groups of the ionizable lipid become protonated, leading to a net positive charge on the LNP.
-
Interaction with Endosomal Membrane: The newly acquired positive charge on the LNP facilitates interaction with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine.
-
Endosomal Membrane Destabilization: This electrostatic interaction is believed to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases, which destabilize the endosomal membrane. This disruption ultimately allows the encapsulated cargo (e.g., mRNA, siRNA) to be released into the cytoplasm, a crucial step known as endosomal escape.
Quantitative Data of Representative Ionizable Lipids
The following table summarizes the pKa values of some well-established ionizable lipids used in FDA-approved therapies and research.
| Ionizable Lipid | pKa Value | FDA Approved Drug |
| DLin-MC3-DMA | ~6.44 | Onpattro (Patisiran) |
| ALC-0315 | ~6.09 | Comirnaty (BNT162b2) |
| SM-102 | ~6.67 | Spikevax (mRNA-1273) |
Experimental Protocols
Determination of Ionizable Lipid pKa
A common and effective method for determining the pKa of an ionizable lipid is through a fluorescence-based assay using a pH-sensitive fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
Protocol: TNS Fluorescence Assay for pKa Determination
-
Preparation of Lipid Vesicles:
-
Prepare a lipid mixture containing the ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in a specific molar ratio (e.g., 50:10:38.5:1.5) in ethanol.
-
Hydrate the lipid film in a low pH buffer (e.g., pH 3.0) to form multilamellar vesicles (MLVs).
-
Subject the MLVs to freeze-thaw cycles and then extrude them through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Fluorescence Measurement:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3.0 to pH 10.0).
-
Add the prepared lipid vesicles and the TNS probe to each buffer.
-
Measure the fluorescence intensity of TNS at its emission maximum (e.g., ~445 nm) with an excitation wavelength of ~321 nm. TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it partitions into the lipid bilayer. The protonation state of the ionizable lipid influences this partitioning.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve. The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.
-
Assessment of Endosomal Escape
Several assays can be used to quantify the extent of endosomal escape. The Galectin-8 recruitment assay is a widely used method that visualizes endosomal damage.
Protocol: Galectin-8 Recruitment Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., mCherry-Galectin-8). Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane damage.
-
-
LNP Treatment:
-
Prepare LNPs containing a fluorescently labeled lipid (e.g., DiD) to visualize their uptake.
-
Add the LNPs to the transfected cells and incubate for a specific period (e.g., 4-24 hours).
-
-
Microscopy and Image Analysis:
-
Fix and permeabilize the cells.
-
Image the cells using a confocal microscope, capturing channels for the fluorescently tagged Galectin-8, the labeled LNPs, and a nuclear stain (e.g., DAPI).
-
Quantify the colocalization of Galectin-8 puncta with the fluorescent LNPs. A high degree of colocalization indicates that the LNPs have caused endosomal membrane damage, a prerequisite for escape.
-
Molecular Mechanism of Endosomal Escape
The "proton sponge" effect was an early hypothesis for endosomal escape, but the current consensus for ionizable lipid-mediated escape involves direct membrane disruption.
Conclusion
The pKa of an ionizable lipid is a critical design parameter that dictates the success of LNP-based drug delivery systems. A finely tuned pKa ensures stability in circulation and triggers endosomal escape upon cellular uptake. The experimental protocols detailed herein provide a framework for characterizing these essential properties. A thorough understanding of the relationship between the pKa of ionizable lipids and their function is indispensable for the rational design of next-generation delivery vehicles for a wide range of therapeutic modalities.
Navigating the Labyrinth of LNP Components: A Technical Guide to the Biodegradability and Toxicity of Ionizable Lipid-1
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has thrust lipid nanoparticles (LNPs) into the spotlight, with ionizable lipids standing out as a cornerstone of these delivery systems. "Ionizable lipid-1" (compound II-10; CAS Number: 2055939-68-7) is one such lipid, designed for the formulation of LNPs with a bilayer structure.[1][2] This technical guide provides an in-depth analysis of the biodegradability and toxicity profile of "this compound," placed within the broader context of the ionizable lipid class, due to the limited publicly available data on this specific compound. We will explore the mechanisms of biodegradation, potential toxicities, and the experimental protocols crucial for their evaluation.
Physicochemical Properties of this compound
"this compound" is characterized by a pKa of 6.16 and a molecular formula of C58H114N2O5.[1][3] The pKa is a critical parameter, as it dictates the lipid's charge state in different biological compartments. At a physiological pH of 7.4, ionizable lipids are largely neutral, which minimizes interactions with blood components and reduces toxicity.[4][5] Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the lipid becomes protonated and thus positively charged. This charge switch is fundamental to its function, as it facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[1][]
| Property | Value | Reference |
| CAS Number | 2055939-68-7 | [3][7] |
| Molecular Formula | C58H114N2O5 | [3] |
| pKa | 6.16 | [1][3] |
| Charge at Physiological pH (~7.4) | Primarily Neutral | [4][5] |
| Charge at Endosomal pH (~5.0-6.5) | Primarily Positive | [1][] |
Biodegradability Profile
The biodegradability of ionizable lipids is a key determinant of their long-term safety and biocompatibility, especially for therapies requiring multiple administrations.[] The goal is to have a lipid that is stable enough to deliver its cargo but can be broken down into non-toxic metabolites and cleared from the body.[9]
A common strategy to enhance biodegradability is the incorporation of cleavable linkages, such as ester bonds, into the lipid structure.[] These bonds can be hydrolyzed by endogenous enzymes like esterases, which are present in various tissues and within cells.[] The degradation products are typically smaller, more water-soluble molecules that can be readily eliminated.[10]
Experimental Protocol: In Vitro Lipid Degradation Assay
This protocol provides a general framework for assessing the in vitro degradation of an ionizable lipid.
Objective: To determine the rate of hydrolysis of the ionizable lipid in the presence of esterases.
Materials:
-
Ionizable lipid of interest
-
Porcine liver esterase (or other relevant esterase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
-
Incubator
Procedure:
-
Prepare a stock solution of the ionizable lipid in a suitable organic solvent (e.g., ethanol).
-
Prepare a working solution of the ionizable lipid in PBS.
-
Prepare a solution of porcine liver esterase in PBS.
-
In a microcentrifuge tube, combine the ionizable lipid working solution and the esterase solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent lipid and identify any degradation products.
-
Calculate the degradation half-life of the lipid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. 2055939-68-7 | CAS数据库 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 7. targetmol.com [targetmol.com]
- 9. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Ionizable Lipids in Nanoparticle Drug Delivery: A Technical Guide
Introduction: The advent of mRNA and siRNA therapeutics has revolutionized modern medicine, a feat made possible by advanced drug delivery systems. At the heart of this revolution are Lipid Nanoparticles (LNPs), which serve as the primary non-viral vector for delivering nucleic acid payloads into target cells. The key component underpinning the success of these LNPs is the ionizable lipid . This guide provides an in-depth technical overview of the role and function of these critical molecules, using the well-characterized and clinically validated lipid, DLin-MC3-DMA , as a representative example for "ionizable lipid-1". We will explore its function in LNP formulation, the mechanism of action, and detailed protocols for its use.
The Core Function of Ionizable Lipids
Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary amine and one or more hydrophobic tails.[1][2] Their defining characteristic is a carefully tuned acid dissociation constant (pKa), which allows them to modulate their charge based on the pH of their environment.[1] This pH-dependent charge is central to their two primary roles in drug delivery:
-
Nucleic Acid Encapsulation: During LNP formulation, which is conducted at an acidic pH (typically pH 4.0), the amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge.[3] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, enabling efficient condensation and encapsulation of the nucleic acid cargo within the LNP core.[4][5]
-
Endosomal Escape and Cytosolic Delivery: Once the LNP is administered and circulates at physiological pH (~7.4), its surface becomes nearly neutral. This neutrality is crucial for reducing toxicity and preventing rapid clearance from the bloodstream.[1] After being taken up by a target cell through endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment acidifies (pH 5.0-6.5).[6] This drop in pH triggers the protonation of the ionizable lipid, which once again becomes positively charged. This charge reversal promotes the disruption of the endosomal membrane, allowing the nucleic acid payload to escape the endosome and enter the cytoplasm, where it can be translated into protein (mRNA) or engage with the RNA-induced silencing complex (siRNA).[7][8]
Quantitative Data and Physicochemical Properties
The performance of an LNP formulation is dictated by its physicochemical properties. For LNPs formulated with DLin-MC3-DMA, these parameters have been extensively characterized. The standard molar ratio for formulation is a cornerstone of its success.
| Parameter | Component | Molar Ratio (%) |
| LNP Composition | DLin-MC3-DMA (Ionizable Lipid) | 50% |
| DSPC (Helper Lipid) | 10% | |
| Cholesterol (Structural Lipid) | 38.5% | |
| DMG-PEG2000 (PEGylated Lipid) | 1.5% | |
| Table 1: Standard Molar Ratios for DLin-MC3-DMA LNP Formulation. This composition is widely cited and has been optimized for in vivo applications.[9][10][11] |
The resulting nanoparticles exhibit consistent and reproducible characteristics critical for clinical translation.
| Physicochemical Property | Typical Value | Method of Analysis |
| Apparent pKa | 6.44 | TNS Fluorescence Assay |
| Mean Particle Size (Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 mV to +10 mV) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE) | > 90% | RiboGreen Assay |
| Table 2: Key Physicochemical and Performance Metrics for DLin-MC3-DMA LNPs.[1][6][12][13] |
In vivo performance is the ultimate measure of an LNP's efficacy. DLin-MC3-DMA formulations have demonstrated potent gene silencing in preclinical models.
| In Vivo Performance Metric | Value | Model System | Target Gene |
| Median Effective Dose (ED₅₀) | ~0.005 mg/kg | Mouse | Factor VII (Hepatic) |
| Median Effective Dose (ED₅₀) | ~0.03 mg/kg | Non-human Primate | Transthyretin (TTR) |
| Table 3: In Vivo Efficacy of DLin-MC3-DMA LNPs for siRNA Delivery.[6] |
Mechanism of Action: Endosomal Escape
The journey of the LNP from outside the cell to delivering its payload into the cytoplasm is a multi-step process. The diagram below illustrates the critical endosomal escape pathway facilitated by the ionizable lipid.
Experimental Protocols
Precise and reproducible methods are essential for developing effective LNP formulations. The following sections provide detailed protocols for the formulation and characterization of DLin-MC3-DMA LNPs.
LNP Formulation Workflow
The most common method for producing LNPs is through rapid mixing in a microfluidic device, which ensures controlled and uniform particle formation.
Detailed Formulation Protocol
This protocol is adapted for producing a small-scale batch of LNPs using a microfluidic system.
-
Preparation of Stock Solutions:
-
Preparation of Lipid Mixture (Organic Phase):
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the organic phase and aqueous phase into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[13] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and nucleic acids into LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the output solution, which contains LNPs in an ethanol/citrate buffer mixture.
-
Dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for 16-24 hours using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa).[10] This step removes ethanol and raises the pH to neutral, resulting in a stable, physiologically compatible LNP suspension.
-
Sterile filter the final LNP formulation through a 0.22 µm syringe filter.
-
Key Characterization Protocols
1. Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).[7][15][16]
-
Procedure:
-
Dilute the final LNP formulation in 1x PBS (for size) or deionized water (for zeta potential) to an appropriate concentration (e.g., 0.1 mg/mL total lipid).[13][16][17]
-
Transfer the diluted sample to a suitable cuvette (e.g., DTS0012 for size, DTS1070 for zeta potential).[17]
-
Equilibrate the sample to 25°C.
-
Perform measurements using backscatter detection (173°) for size and PDI. For zeta potential, the instrument applies an electric field and measures particle mobility.[17]
-
Analyze the correlation function to determine the Z-average diameter and Polydispersity Index (PDI).
-
2. pKa Determination using TNS Assay:
-
Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to hydrophobic pockets, such as the core of an LNP that has become positively charged. By measuring fluorescence across a pH gradient, a titration curve can be generated. The pKa is the pH at which 50% of the maximum fluorescence is observed.[4][18]
-
Procedure:
-
Prepare a series of buffers with pH values ranging from 3.0 to 10.0.[8]
-
In a 96-well black plate, add a fixed amount of the LNP sample to each well.
-
Add the different pH buffers to the wells.
-
Add a TNS working solution to each well (final concentration ~5 µM).[4]
-
Incubate for 20 minutes at room temperature, protected from light.[4]
-
Measure fluorescence using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[8]
-
Plot the fluorescence intensity against the measured pH of each well and fit the data to a sigmoidal curve. The pH value at the inflection point (half-maximal fluorescence) is the apparent pKa.
-
Conclusion
The ionizable lipid is the cornerstone of modern LNP technology, enabling both the stable encapsulation of nucleic acid cargo and its effective release into the cytoplasm of target cells. Its unique pH-responsive nature, governed by a precisely engineered pKa, solves the dual challenges of protecting the payload in circulation while facilitating endosomal escape upon cellular uptake. Through the use of well-characterized lipids like DLin-MC3-DMA and standardized formulation and analysis protocols, researchers can develop potent and reproducible nanomedicines, paving the way for the next generation of genetic therapies.
References
- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 6. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]
- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 12. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 13. nanopartikel.info [nanopartikel.info]
- 14. news-medical.net [news-medical.net]
- 15. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 16. ozbiosciences.com [ozbiosciences.com]
- 17. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of DLin-MC3-DMA with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ionizable lipid DLin-MC3-DMA, a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics. We will delve into its mechanism of action, key quantitative parameters, detailed experimental protocols, and the logical pathways governing its function. As "ionizable lipid-1" is a generic term, this paper focuses on DLin-MC3-DMA, one of the most well-characterized and clinically significant ionizable lipids, famously used in the first FDA-approved siRNA therapeutic, Onpattro®.
Core Interaction Mechanism: pH-Dependent Endosomal Escape
The primary function of DLin-MC3-DMA in nucleic acid delivery is to ensure the cargo (siRNA, mRNA, etc.) is safely encapsulated and efficiently released into the cytoplasm of target cells. This process is mediated by a sophisticated, pH-sensitive mechanism.
At a physiological pH of 7.4, DLin-MC3-DMA is largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity.[1][2] Upon endocytosis into the target cell, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic (pH drops to 5.5-6.5).[3][4]
The tertiary amine of DLin-MC3-DMA has an apparent pKa of 6.44.[5][6][7][8] This means that in the acidic environment of the endosome, the lipid becomes protonated, acquiring a positive charge. This charge allows it to interact with anionic lipids present in the endosomal membrane.[1] This interaction is believed to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4] This crucial step is known as "endosomal escape" and is the bottleneck for many nucleic acid delivery systems.[3][4][9][10] The optimal pKa range for potent in vivo hepatic gene silencing has been identified as 6.2-6.5.[1][11]
Logical Pathway for Endosomal Escape
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. precigenome.com [precigenome.com]
- 8. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 9. d-lin-mc3-dma.com [d-lin-mc3-dma.com]
- 10. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
Structural analysis of "Ionizable lipid-1" using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of "Ionizable lipid-1," a key component in modern drug delivery systems, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the physicochemical properties, experimental protocols for structural elucidation, and the mechanistic pathways associated with this lipid.
Physicochemical and Structural Data of this compound
This compound, also known as Lipid 2-10, is a cationic ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs). Its structure is integral to the encapsulation and cellular delivery of therapeutic payloads such as mRNA.
| Property | Value |
| IUPAC Name | ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
| CAS Number | 2055939-68-7 |
| Molecular Formula | C58H114N2O5 |
| Molecular Weight | 919.56 g/mol [1] |
| Exact Mass | 918.8728 g/mol [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like this compound. Below are the generalized protocols for acquiring ¹H and ¹³C NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of 5-10 mg/mL. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
While specific experimental NMR data for this compound is not publicly available in detail, the expected spectral regions for key functional groups are outlined below based on its chemical structure.
Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Alkyl Chain CH₃ | 0.8 - 0.9 | 14 - 15 |
| Alkyl Chain (CH₂)n | 1.2 - 1.6 | 22 - 35 |
| CH-O (Ester) | 4.8 - 5.0 | 70 - 75 |
| CH₂-N (Amine) | 2.2 - 2.8 | 45 - 60 |
| N-(CH₃)₂ | 2.2 - 2.3 | 45 - 46 |
| CH₂-C=O (Ester/Amide) | 2.1 - 2.5 | 30 - 40 |
| C=O (Ester/Amide) | - | 170 - 175 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote ionization.
-
Chromatography:
-
Utilize a liquid chromatography system (e.g., UPLC or HPLC) with a C8 or C18 reversed-phase column.
-
Employ a gradient elution method, for example, starting with a higher percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan MS data to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This is typically done using collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions. The accurate mass measurement helps to confirm the elemental composition.
Table of Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 919.8801 |
| [M+Na]⁺ | 941.8620 |
Common fragmentation pathways for lipids involve the cleavage of ester and amide bonds, as well as the loss of alkyl chains. For this compound, characteristic fragments would likely arise from the loss of the dimethylaminopropyl group and the cleavage of the ester linkages to the tridecan-7-ol moieties.
Signaling Pathway and Mechanism of Action
Ionizable lipids are fundamental to the function of lipid nanoparticles in delivering nucleic acid-based therapeutics. Their mechanism of action is primarily centered around facilitating the escape of the therapeutic payload from the endosome into the cytoplasm.
Endosomal Escape Pathway
Caption: Workflow of LNP-mediated endosomal escape.
At physiological pH (around 7.4), this compound is predominantly neutral, which contributes to the stability of the LNP in circulation. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the tertiary amine group of this compound, resulting in a positive charge.[1][2][3][4][5] This charge switch is critical for the subsequent steps. The positively charged this compound then interacts with the negatively charged lipids present in the endosomal membrane.[1][2][3][4][5] This interaction is thought to induce a change in the lipid phase from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane.[2][3] This disruption ultimately leads to the release of the encapsulated therapeutic payload from the endosome into the cytoplasm, where it can exert its biological function.[2]
Experimental Workflow for Structural Analysis
The following diagram outlines the logical flow of experiments for the comprehensive structural characterization of this compound.
Caption: Experimental workflow for structural analysis.
References
- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: "Ionizable Lipid-1" in the Landscape of Novel Ionizable Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has propelled the field of drug delivery into a new era, with ionizable lipids at the heart of this revolution. These specialized lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering delicate nucleic acid payloads into cells. This technical guide provides an in-depth comparison of "Ionizable lipid-1" (compound II-10) against a spectrum of other novel ionizable lipids currently in development. We will explore their chemical properties, delivery efficiencies, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers in the field.
The Central Role of Ionizable Lipids
Ionizable lipids are amphiphilic molecules that possess a unique pH-sensitive character. At a physiological pH of 7.4, they remain largely neutral, minimizing toxicity and non-specific interactions in the bloodstream. However, upon uptake into the acidic environment of the endosome (pH 5.0-6.5), their amine headgroups become protonated, conferring a positive charge. This charge reversal is pivotal for two key processes: the initial encapsulation of negatively charged nucleic acids during LNP formulation at a low pH, and the subsequent disruption of the endosomal membrane to release the therapeutic payload into the cytoplasm.[1][2]
"this compound" (Compound II-10): A Profile
"this compound," also known as compound II-10, is a commercially available ionizable lipid with a reported pKa of 6.16.[1] This pKa value places it in the optimal range for facilitating endosomal escape. While detailed, peer-reviewed in vivo performance data for "this compound" is not extensively available in the public domain, its pKa suggests it is designed to function through the well-established mechanism of endosomal membrane disruption upon protonation.
A Comparative Analysis of Novel Ionizable Lipids
The quest for more potent, safer, and tissue-specific delivery has led to the development of a diverse array of novel ionizable lipids. These can be broadly categorized based on their chemical structures and functional characteristics.
Key Performance Parameters of Selected Ionizable Lipids
The following table summarizes key quantitative data for "this compound" and a selection of other prominent novel ionizable lipids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, LNP formulations, and model systems across different studies.
| Ionizable Lipid | pKa | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Efficacy Highlights | Reference(s) |
| This compound (II-10) | 6.16 | N/A | N/A | N/A | Data not publicly available | [1] |
| SM-102 | ~6.7 | 80-100 | <0.1 | >90% | Key component in the Moderna COVID-19 vaccine. | [3] |
| ALC-0315 | ~6.1 | 80-100 | <0.1 | >90% | Key component in the Pfizer-BioNTech COVID-19 vaccine. | [4] |
| DLin-MC3-DMA | 6.44 | 70-90 | <0.1 | >95% | Used in the first FDA-approved siRNA drug, Onpattro. | [4] |
| C12-200 | N/A | 80-120 | <0.2 | >90% | Widely used in preclinical studies for mRNA and siRNA delivery. | [5][6] |
| OF-02 | N/A | ~100 | <0.2 | >90% | Showed a two-fold increase in EPO protein expression compared to a benchmark lipid. | [7] |
| A6 | 6.65 | N/A | N/A | N/A | Biodegradable alkyne lipid for mRNA delivery. | [8] |
| A4B4-S3 | 6.912 | N/A | N/A | N/A | Outperformed SM-102 in mouse liver gene editing. | [9] |
| F-L319 | N/A | N/A | N/A | N/A | Hybrid LNPs with L319 showed targeted mRNA expression in the spleen. | [10] |
| 5D8 | N/A | N/A | N/A | >95% | Potent for liver gene editing with a favorable safety profile. | [11] |
| FS01 | N/A | ~70 | <0.1 | >90% | Superior mRNA delivery performance compared to FDA-approved lipids. | [12] |
| ARV-T1 (Cholesterol-based) | 6.73 | <80 | <0.1 | >95% | Induced 10-fold higher antibody titers against SARS-CoV-2 spike protein compared to SM-102 LNPs. | [1] |
Experimental Protocols: A Methodological Overview
The evaluation of ionizable lipids involves a standardized set of experimental procedures, from LNP formulation to in vitro and in vivo testing.
Lipid Nanoparticle (LNP) Formulation
A common method for LNP formulation is through microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid at an acidic pH.
Representative Protocol for LNP Formulation (Microfluidics):
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) to achieve the desired molar ratios. A common molar ratio for many formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4][13]
-
Preparation of Nucleic Acid Solution: Dilute the mRNA or siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes of a microfluidic mixing device. The two solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[8]
-
Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.
-
Characterization: The formulated LNPs are then characterized for their physicochemical properties, including particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[14]
In Vitro Transfection
The ability of LNPs to deliver their cargo into cells and induce protein expression (for mRNA) or gene silencing (for siRNA) is assessed in cell culture.
Representative Protocol for In Vitro Transfection:
-
Cell Seeding: Plate the target cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP suspension in cell culture medium and add it to the cells.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).
-
Analysis:
-
For mRNA delivery: Measure the expression of the encoded reporter protein (e.g., luciferase, GFP) using a luminometer or fluorescence microscope.
-
For siRNA delivery: Measure the downregulation of the target gene's mRNA or protein expression using qRT-PCR or Western blotting.
-
Cytotoxicity: Assess cell viability using assays such as the MTT or LDH assay.
-
In Vivo Evaluation
The efficacy and safety of LNP formulations are ultimately tested in animal models.
Representative Protocol for In Vivo mRNA Delivery in Mice:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
LNP Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous, intramuscular). The dose is typically expressed as mg of nucleic acid per kg of body weight.
-
Sample Collection: At various time points post-administration, collect blood samples to measure the levels of the expressed protein in the serum (e.g., using an ELISA).
-
Biodistribution: To determine the tissue distribution of the delivered mRNA, major organs (liver, spleen, lungs, etc.) can be harvested and analyzed for reporter gene expression.
-
Toxicity Assessment: Monitor the animals for any adverse effects. Blood samples can be analyzed for markers of liver and kidney function.
Visualizing the Core Concepts
To better illustrate the key processes and relationships in LNP-mediated delivery, the following diagrams have been generated using the DOT language.
Caption: LNP Formulation Workflow.
Caption: Mechanism of Endosomal Escape.
Caption: Structure-Activity Relationship.
Conclusion and Future Directions
"this compound" represents one of many options available to researchers developing nucleic acid therapies. Its pKa of 6.16 is within the desirable range for facilitating endosomal escape. However, the landscape of ionizable lipids is rapidly evolving, with novel structures offering improved potency, biodegradability, and tissue-specific targeting. Lipids such as SM-102 and ALC-0315 have demonstrated clinical success in vaccines, while preclinical data for lipids like 5D8, FS01, and those with branched or cholesterol-based tails show significant promise for therapeutic applications.
The selection of an optimal ionizable lipid is a critical decision in the drug development process and is highly dependent on the specific application, the nucleic acid payload, and the desired therapeutic outcome. A thorough understanding of the structure-activity relationships and the implementation of standardized, robust experimental protocols are essential for advancing the next generation of LNP-based medicines. As the field progresses, we can anticipate the development of even more sophisticated ionizable lipids that will further expand the potential of nucleic acid therapeutics to treat a wide range of diseases.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 2. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Whitepaper: In Silico Modeling of Ionizable Lipid and mRNA Complexation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the computational methodologies used to model the complexation of ionizable lipids and messenger RNA (mRNA), a critical process in the formulation of Lipid Nanoparticles (LNPs) for therapeutic delivery.
Introduction: The Computational Frontier in mRNA Delivery
The success of mRNA-based vaccines has highlighted the pivotal role of Lipid Nanoparticles (LNPs) as a leading delivery platform.[1][2] The efficacy of these LNPs is largely dictated by their composition, particularly the ionizable lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[3] Traditional optimization of LNP formulations relies on extensive, time-consuming, and costly experimental screening.[1][4] In silico modeling has emerged as a powerful alternative, offering a rational, predictive framework to accelerate the design and optimization of next-generation mRNA delivery systems.[5][6][7]
This guide details the primary computational techniques—Molecular Dynamics (MD) simulations, Coarse-Grained (CG) simulations, and Machine Learning (ML)—used to investigate and predict the behavior of ionizable lipids and their complexation with mRNA.
Fundamentals of LNP-mRNA Complexation
An LNP is a multi-component system typically comprising:
-
Ionizable Lipid: Possesses a protonatable headgroup, making it positively charged at low pH (during formulation) and nearly neutral at physiological pH.[3][8] This pH-sensitivity is key for mRNA encapsulation and endosomal escape.[9]
-
Helper Phospholipid: A structural lipid, such as DSPC, that aids in forming the lipid bilayer.[10][11]
-
Cholesterol: Modulates the fluidity and stability of the nanoparticle structure.[10][11]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that stabilizes the particle during formation and reduces opsonization in vivo.[10][11]
The complexation process is initiated by mixing an acidic aqueous solution of mRNA with the lipids dissolved in an organic solvent (e.g., ethanol).[10][12][13][14] The low pH ensures the ionizable lipid's headgroup is protonated, leading to a strong electrostatic interaction with the phosphate (B84403) backbone of the mRNA, driving encapsulation and self-assembly of the LNP core.[10][12][13][15]
A critical parameter for an ionizable lipid is its apparent pKa, the pH at which 50% of the lipid is ionized within the LNP environment. An optimal pKa range, typically between 6.0 and 7.0, is essential for efficient delivery.[1][2][9][16]
In Silico Modeling Methodologies
Computational approaches provide molecular-level insights into LNP assembly and function that are often inaccessible through experimental means alone.
Molecular Dynamics (MD) Simulations
All-atom MD simulations model the movement of every atom in a system over time, offering a high-resolution view of molecular interactions. This technique is ideal for studying the specific binding modes between a protonated ionizable lipid and mRNA, the role of helper lipids, and the influence of the local environment on complex stability.[15]
Coarse-Grained (CG) Simulations
To study large-scale phenomena like the self-assembly of a complete LNP (which involves millions of atoms and occurs over microseconds), all-atom MD becomes computationally prohibitive.[17][18] CG simulations address this by grouping atoms into larger "beads," reducing the degrees of freedom. This allows for the simulation of larger systems over longer timescales, providing crucial insights into LNP morphology, phase behavior, and the dynamics of mRNA encapsulation.[6][19][20][21]
Machine Learning (ML) and AI-Driven Design
Data Presentation: Quantitative Insights
In silico modeling, in conjunction with experimental data, provides key quantitative parameters for LNP characterization and optimization.
Table 1: Physicochemical Properties of LNPs with Common Ionizable Lipids
| Ionizable Lipid | Apparent pKa | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE) | Reference |
| DLin-MC3-DMA (MC3) | 6.44 | ~80-100 | < 0.2 | > 90% | [1][24] |
| SM-102 | ~6.7 | ~80-100 | < 0.2 | > 90% | [1][4] |
| ALC-0315 | ~6.1-6.4 | ~80-100 | < 0.2 | > 90% | [9][21] |
Table 2: Typical Parameters for In Silico LNP Simulations
| Parameter | Molecular Dynamics (MD) | Coarse-Grained (CG) |
| Force Field | OPLS4, CHARMM | Martini, Custom Parameterized |
| Simulation Software | Desmond, GROMACS, AMBER | Desmond, GROMACS |
| System Size | 10s-100s of lipids, short RNA fragment | Full LNP (1000s of lipids), longer RNA |
| Simulation Timescale | Nanoseconds (ns) to ~1.5 microseconds (μs) | Microseconds (μs) to milliseconds (ms) |
| Key Outputs | Binding energies, hydrogen bonds, lipid packing | LNP morphology, self-assembly dynamics, phase |
Experimental & Computational Protocols
Protocol 1: Molecular Dynamics (MD) Simulation of Lipid-mRNA Interaction
-
System Setup: Define a simulation box containing a short mRNA strand and molecules of the ionizable lipid (e.g., SM-102), helper lipid, and cholesterol at a specific molar ratio. The ionizable lipid is modeled in its protonated state to simulate acidic conditions.
-
Solvation: The simulation box is solvated with an explicit water model (e.g., TIP3P) and counter-ions are added to neutralize the system. Ethanol can be included to better mimic experimental conditions.[10][11][12][13]
-
Energy Minimization: The system's potential energy is minimized to remove steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated and pressurized to the target temperature (e.g., 310 K) and pressure (1 bar) under constraints that are slowly released. This allows the solvent to equilibrate around the lipids and mRNA.
-
Production Run: The simulation is run for a duration of nanoseconds to microseconds, during which atomic trajectories are saved at regular intervals.
-
Analysis: The trajectories are analyzed to calculate interaction energies, radial distribution functions, hydrogen bond formation, and structural changes in the mRNA and lipid aggregates.[10]
Protocol 2: Coarse-Grained (CG) Simulation of LNP Self-Assembly
-
Model Parameterization: An all-atom MD simulation of the individual LNP components is first run to provide reference data.[19][21] This data is used to parameterize the CG model, defining the interactions between the "beads" to accurately reflect the underlying atomistic physics.[17][19][21]
-
System Construction: A large simulation box is randomly populated with CG models of mRNA, ionizable lipids, helper lipids, cholesterol, PEG-lipids, and water/solvent at the desired molar composition (e.g., 45.6/9.4/43.4/1.6 mol % of ALC-0315/DSPC/cholesterol/ALC-0159).[19]
-
Self-Assembly Simulation: A Langevin dynamics or MD simulation is run for several microseconds. During this time, the dispersed components spontaneously self-assemble into an LNP structure.
-
pH-Dependent Evolution (Optional): To study endosomal escape, the charge of the ionizable lipid beads can be progressively neutralized to simulate the pH rising from acidic to physiological levels.[19]
-
Morphological Analysis: The final and intermediate structures are analyzed to characterize the LNP's internal morphology, component distribution, and encapsulation of mRNA.[19] Cluster analysis can reveal the sequential distribution of lipids from the core to the surface.[10][11][12]
Protocol 3: Machine Learning (ML) for Predicting LNP Efficacy
-
Data Collection: A large dataset is curated from published literature or high-throughput experiments.[4] Each data point consists of an ionizable lipid's structure, LNP formulation details (e.g., N/P ratio), and an experimental outcome (e.g., in vivo protein expression, IgG titer, or apparent pKa).[4][24]
-
Feature Engineering: The chemical structures of the ionizable lipids are converted into numerical representations (molecular descriptors or fingerprints) that the ML algorithm can process.
-
Model Selection and Training: An appropriate ML algorithm (e.g., gradient boosting decision tree like LightGBM or XGBoost, or a neural network) is selected.[4][25] The model is trained on a portion of the dataset to learn the relationship between the input features and the experimental outcomes.
-
Model Validation: The model's predictive performance is evaluated on a separate, unseen portion of the dataset (the test set). Performance is measured using metrics like the coefficient of determination (R²).[4]
Mandatory Visualizations
The following diagrams illustrate the workflows for the computational methods described.
Caption: All-Atom Molecular Dynamics (MD) Simulation Workflow.
Caption: Coarse-Grained (CG) Modeling and Simulation Workflow.
Caption: AI/Machine Learning (ML) Workflow for LNP Design.
Conclusion and Future Outlook
In silico modeling is revolutionizing the development of LNP-based mRNA therapeutics. MD simulations provide fundamental clarity on molecular interactions, CG simulations reveal the dynamics of self-assembly, and machine learning offers a powerful predictive engine for rational design. By integrating these computational methods, researchers can navigate the vast formulation space with greater speed and precision, significantly reducing the empirical burden of development. The continued advancement of these models, powered by increasing computational resources and novel AI algorithms, promises to accelerate the creation of safer and more effective mRNA delivery systems for a wide range of diseases.
References
- 1. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning techniques for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Machine Learning Unlocks Next-Generation Lipid Nanoparticles for Safer Gene Editing – Johns Hopkins Institute for NanoBioTechnology [inbt.jhu.edu]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of siRNA ionizable-lipid nanoparticles In vivo efficacy: Machine learning modeling based on formulation and molecular descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Methods for Modeling Lipid-Mediated Active Pharmaceutical Ingredient Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. [PDF] Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA [ouci.dntb.gov.ua]
- 14. biorxiv.org [biorxiv.org]
- 15. Complexation of single stranded RNA with an ionizable lipid: an all-atom molecular dynamics simulation study - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - Coarse-Grained Simulation of mRNA-Loaded Lipid Nanoparticle Self-Assembly - American Chemical Society - Figshare [acs.figshare.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. schrodinger.com [schrodinger.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. schrodinger.com [schrodinger.com]
- 22. AI-Designed Lipid Nanoparticles: Machine Learning Boosts RNA Medicine! [plentyofroom.beehiiv.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on Early-Stage Research of Ionizable Lipids for Gene Therapy
Introduction
Ionizable lipids are a cornerstone of modern gene therapy, serving as a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA. Their unique pH-dependent charge characteristics are central to the efficacy of these delivery systems. At physiological pH, these lipids remain largely neutral, minimizing toxicity and non-specific interactions in the bloodstream. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the genetic payload into the cytoplasm. This guide provides a comprehensive overview of the early-stage research and development of a representative ionizable lipid, referred to herein as "Ionizable Lipid-1," a term often used to denote novel or proprietary ionizable lipids in foundational studies. This document will detail its synthesis, formulation into LNPs, and characterization, supported by experimental protocols and quantitative data.
Data Presentation: Physicochemical and In Vitro Performance Characteristics
The following tables summarize the key quantitative data for LNP formulations incorporating a representative ionizable lipid, compiled from various early-stage research findings.
Table 1: Lipid Nanoparticle Formulation and Physicochemical Properties
| Formulation ID | Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid (Molar Ratio) | Ionizable Lipid to mRNA Weight Ratio | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | pKa |
| LNP-A | 35:16:46.5:2.5 (DOPE as helper)[1][2] | 10:1[2] | 51.05 - 97.01[1] | < 0.3[1] | Not Specified | ~6.16[3] |
| LNP-B | 50:10:38.5:1.5 (DSPC as helper)[4] | 5:1 to 15:1 (for siRNA)[5] | 65 - 95[5] | Not Specified | 48 - 72 (for siRNA)[5] | Not Specified |
| LNP-C | 35:16:46.5:2.5 (DOPE as helper)[6] | Not Specified | Not Specified | Not Specified | Not Specified | < 7[6] |
| LNP-D | 60:8.5:30:1.5 (DSPC as helper) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Cell Line | Transfection Reagent | Payload | Dose | Transfection Efficiency | Cell Viability (%) |
| Jurkat Cells | LNP formulation (C14-4) | Luciferase mRNA | Not Specified | Enhanced vs. Lipofectamine[1] | High[1] |
| Primary Human T-cells | LNP formulation (C14-4) | CAR mRNA | Not Specified | Equivalent to Electroporation[1] | Substantially reduced cytotoxicity vs. Electroporation[1] |
| CAL-27 Cells | LNP formulation | FLuc mRNA | 20 ng mRNA / 20,000 cells | Dose-dependent[2] | High[2] |
| Raji Cells | LNP formulation (siBcl-2) | Bcl-2 siRNA | 10-100 nmol/L | Potent knockdown[5] | Dose-dependent[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the early-stage research of ionizable lipids for gene therapy.
Synthesis of Ionizable Lipids
A common method for synthesizing novel ionizable lipids is through a Michael addition or SN2 reaction between an amine-containing core and lipid tails with reactive groups like epoxides.[1][7]
Protocol: Synthesis of a Representative Ionizable Lipid (e.g., C14-4) [1]
-
Reactant Preparation:
-
Dissolve the polyamine core (e.g., Enamine) in an appropriate solvent.
-
Prepare a 7-fold molar excess of the epoxide-terminated alkyl chains (e.g., from Avanti Polar Lipids).[1]
-
-
Reaction:
-
Combine the polyamine core and the excess alkyl chains in a reaction vessel.
-
Add a magnetic stir bar and mix the components vigorously.
-
Heat the reaction mixture to 80°C for 48 hours.[1]
-
-
Solvent Evaporation:
-
After the reaction is complete, transfer the crude product to a rotary evaporator (e.g., Rotavapor R-300) to remove the solvent.[1]
-
-
Purification:
-
Suspend the resulting lipid mixture in ethanol (B145695).[1]
-
Purify the target ionizable lipid using a chromatography system (e.g., CombiFlash Nextgen 300+).[1]
-
Identify the fractions containing the saturated lipid by molecular weight using liquid chromatography-mass spectrometry (LC-MS).[1]
-
Formulation of Lipid Nanoparticles (LNPs)
LNPs are typically formed by the rapid mixing of an organic phase containing the lipids and an aqueous phase containing the nucleic acid cargo, often using a microfluidic device.[1]
Protocol: LNP Formulation via Microfluidic Mixing [1][2]
-
Aqueous Phase Preparation:
-
Dissolve the mRNA or other nucleic acid cargo in a 10 mM citrate (B86180) buffer at a pH that maintains the ionizable lipid in a charged state (e.g., pH 3-5).[1][5]
-
-
Ethanol Phase Preparation:
-
Microfluidic Mixing:
-
Load the aqueous and ethanol phases into separate syringe pumps.
-
Connect the syringes to a microfluidic mixing device (e.g., staggered herringbone micromixer).
-
Set the flow rates to achieve a specific volume ratio of the aqueous to the organic phase (e.g., 3:1).[1]
-
The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the nucleic acid.
-
-
Purification and Sterilization:
Characterization of LNPs
The physicochemical properties of the formulated LNPs are critical for their in vivo performance.
Protocol: LNP Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).[1]
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).
-
Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the total and free RNA concentrations, respectively.
-
-
pKa Determination:
-
Use a fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS), which exhibits increased fluorescence upon binding to protonated ionizable lipids.
-
Measure the fluorescence of the LNP suspension across a range of pH values.
-
The pKa is the pH at which 50% of the ionizable lipids are protonated, determined from the inflection point of the fluorescence intensity curve.[1]
-
In Vitro Transfection and Viability Assays
These assays are crucial for assessing the biological activity and safety of the LNP formulations.
Protocol: In Vitro Transfection and Viability
-
Cell Culture:
-
Culture the target cells (e.g., Jurkat, primary T-cells) in appropriate media and conditions.[1]
-
-
Transfection:
-
Plate the cells in a multi-well plate.
-
Add the LNP-mRNA complexes to the cells at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.[2]
-
-
Transfection Efficiency Measurement:
-
If using a reporter gene like luciferase, lyse the cells and measure the luminescence using a luminometer.[2]
-
If delivering a functional protein like a CAR, use flow cytometry to detect its expression on the cell surface.
-
-
Cell Viability Assay:
-
After the transfection period, assess cell viability using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes in the research and application of ionizable lipid-based gene therapy.
Caption: Workflow for the synthesis and purification of a novel ionizable lipid.
Caption: Process for formulating lipid nanoparticles using microfluidic mixing.
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
Caption: Key characterization steps for lipid nanoparticle formulations.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Physicochemical characteristics of "Ionizable lipid-1"
As "Ionizable lipid-1" is a generic placeholder, this technical guide focuses on DLin-MC3-DMA , a well-characterized and clinically significant ionizable lipid, as a representative example. DLin-MC3-DMA was a key component in the first FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for lipid nanoparticle formulation, and its mechanism of action for intracellular drug delivery.
Physicochemical Characteristics
DLin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is a synthetic, ionizable cationic lipid specifically designed for the delivery of nucleic acid-based therapeutics such as siRNA and mRNA.[3][4] Its structure features a tertiary amine head group, which is ionizable, and two linoleyl tails, which are unsaturated lipid chains.[5] This unique structure is critical for its function in encapsulating and delivering nucleic acid payloads.
The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C43H79NO2 | [6][7] |
| Molecular Weight | 642.1 g/mol | [6][7][8] |
| Apparent pKa | 6.44 | [1][3][6][9] |
| CAS Number | 1224606-06-7 | [6][7][8] |
| Purity | ≥95% | [6][7] |
| Solubility | Soluble in ethanol (B145695) and DMSO | [4][6][10] |
| Appearance | A solution in ethanol (e.g., 100 mg/ml) | [6][7] |
Mechanism of Action: pH-Dependent Protonation and Endosomal Escape
The efficacy of DLin-MC3-DMA as a delivery vehicle is largely attributed to its ionizable nature, specifically its pKa of 6.44.[3][5][9] This pKa value is pivotal for the two primary functions of the lipid nanoparticle (LNP): encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells.
-
Encapsulation (Acidic pH): During the formulation of LNPs, which is typically carried out in an acidic buffer (pH ~4), the tertiary amine head group of DLin-MC3-DMA becomes protonated and thus positively charged.[5] This positive charge allows for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like siRNA and mRNA, facilitating their encapsulation within the core of the LNP.[5]
-
Systemic Circulation (Physiological pH): Once the LNPs are introduced into the bloodstream, where the pH is approximately 7.4, the DLin-MC3-DMA molecules are largely deprotonated and become near-neutral.[5][11] This neutral surface charge is crucial for reducing non-specific interactions with blood components and non-target cells, thereby increasing the circulation half-life and stability of the LNPs.[5]
-
Endosomal Escape (Acidic Endosomal pH): After cellular uptake via endocytosis, the LNPs are trafficked into endosomes.[12] The endosomal environment is acidic (pH 5.5-6.5), which again leads to the protonation of DLin-MC3-DMA.[5][12] The resulting positive charge on the lipid is thought to promote the interaction with anionic lipids in the endosomal membrane, leading to the destabilization of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect.[5]
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
The formulation of LNPs encapsulating nucleic acids is a critical step in the development of RNA-based therapeutics. A common method involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid. Microfluidic mixing is a widely used technique for precise and reproducible LNP production.[13]
Materials:
-
DLin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic acid (siRNA or mRNA)
-
Absolute ethanol
-
Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)[14]
-
Dialysis system (e.g., MWCO 3.5 kDa)[14]
-
Phosphate-buffered saline (PBS), pH 7.4
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.[14]
-
Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000.[14][15][16][17]
Nucleic Acid Solution Preparation:
-
Dissolve the nucleic acid (e.g., siRNA) in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[14]
LNP Formulation via Microfluidics:
-
Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.
-
Connect the syringes to a microfluidic mixing device.
-
Set the flow rates to achieve a desired ratio, a common ratio being 3:1 (aqueous:organic).[13]
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of lipids into nanoparticles, encapsulating the nucleic acid.
-
Collect the resulting LNP solution.
Purification:
-
To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis kit.[12][14]
Characterization of LNPs
After formulation, it is essential to characterize the LNPs to ensure they meet the required specifications for size, charge, and encapsulation efficiency.
Key Characterization Techniques:
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | DLS measures the size distribution of the LNPs in suspension. The PDI is a measure of the heterogeneity of the sample. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | ELS measures the surface charge of the LNPs. This is typically measured at both the formulation pH and physiological pH to confirm the pH-responsive charge behavior. |
| Encapsulation Efficiency | Ribogreen Assay or similar fluorescence-based assays | This assay quantifies the amount of nucleic acid encapsulated within the LNPs compared to the total amount of nucleic acid used in the formulation. |
Experimental Protocol for pKa Determination:
The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences its biological activity. A common method for its determination is the TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) fluorescence assay.
-
Prepare LNP samples in a series of buffers with a range of pH values (e.g., pH 3 to pH 10).
-
Add TNS to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.
-
As the pH decreases, the ionizable lipid becomes protonated, leading to a change in the LNP structure and the exposure of hydrophobic regions.
-
Measure the fluorescence intensity at each pH.
-
The pKa is determined as the pH at which half-maximal fluorescence intensity is observed.[18]
References
- 1. precigenome.com [precigenome.com]
- 2. polysciences.com [polysciences.com]
- 3. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. DLin-MC3-DMA - Cayman Chemical [bioscience.co.uk]
- 8. DLin-MC3-DMA - Echelon Biosciences [echelon-inc.com]
- 9. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. MC3 Lipid D-Lin-MC3-DMA CAS: 1224606-06-7 | AxisPharm [axispharm.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 15. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. liposomes.ca [liposomes.ca]
"Ionizable lipid-1" and its role in LNP stability and structure
An in-depth exploration of ionizable lipids reveals their indispensable role in the structure, stability, and efficacy of Lipid Nanoparticles (LNPs) for nucleic acid delivery. These specialized lipids are engineered with a unique pH-sensitive character, which is central to their function.
The Core Principle: pH-Dependent Ionization
Ionizable lipids are amphiphilic molecules featuring a tertiary or secondary amine headgroup. This headgroup has a pKa value typically ranging from 6.0 to 7.0. This specific pKa is the cornerstone of their utility:
-
During Formulation (Acidic pH, ~4.0): At a low pH, the amine headgroup becomes protonated, acquiring a positive charge. This cationic state facilitates the electrostatic binding and encapsulation of negatively charged nucleic acid payloads, such as mRNA or siRNA.
-
In Circulation (Physiological pH, ~7.4): In the bloodstream, the pH is neutral. At this pH, which is above their pKa, the ionizable lipids are deprotonated and become largely neutral. This near-neutral surface charge is critical for reducing interactions with blood components, preventing rapid clearance by the immune system, and enhancing the stability of the LNP during transit.
-
Upon Cellular Uptake (Endosomal pH, ~5.0-6.5): After an LNP is taken up by a cell via endocytosis, it is trafficked into an endosome, where the internal pH drops. This acidic environment again protonates the ionizable lipids, making them positively charged. This charge gain is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids present in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.
Impact on LNP Structure and Stability
The choice of ionizable lipid is a critical determinant of the final physicochemical properties and biological performance of the LNP.
-
Structure: The ionizable lipid, in conjunction with helper lipids (phospholipids, cholesterol, and PEG-lipids), self-assembles with the nucleic acid cargo to form a dense, multi-lamellar core structure. The ratio of the ionizable lipid to the other components significantly influences particle size, polydispersity (PDI), and morphology.
-
Stability: A well-designed ionizable lipid with an optimal pKa ensures the LNP remains stable and intact in circulation. A pKa that is too high would result in a permanently charged particle, leading to rapid clearance and potential toxicity. Conversely, a pKa that is too low would hinder efficient nucleic acid encapsulation and endosomal escape. Therefore, the "pKa engineering" of these lipids is a key area of research for developing safer and more effective LNP-based therapeutics.
Quantitative Impact of Ionizable Lipids
The properties of the ionizable lipid directly correlate with the performance metrics of the LNP formulation. The table below summarizes key data for some well-established ionizable lipids.
| Ionizable Lipid | pKa | Encapsulation Efficiency (%) | In vivo Potency (hFactor VII ED50, mg/kg) |
| DLin-MC3-DMA | 6.44 | > 95% | ~0.01 |
| ALC-0315 | ~6.1 | > 90% | Not directly comparable, used in Comirnaty |
| SM-102 | ~6.7 | > 90% | Not directly comparable, used in Spikevax |
| DODAP | 6.6 | ~80-90% | ~1 |
Key Experimental Protocols
Protocol 1: Determination of LNP pKa
The apparent pKa of an LNP formulation is a critical quality attribute and can be determined using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
Methodology:
-
Preparation: Prepare a series of buffers with pH values ranging from 3 to 10.
-
Sample Preparation: Dilute the LNP formulation to a fixed lipid concentration in each of the prepared buffers. Add TNS solution to each sample. TNS fluorescence is low in aqueous environments but increases significantly upon binding to hydrophobic domains, which become more exposed as the ionizable lipid becomes charged at lower pH.
-
Measurement: Measure the fluorescence intensity of each sample at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.
-
Analysis: Plot the fluorescence intensity against the pH. The data is then fitted to a sigmoidal curve, and the pKa is determined as the pH value at which half-maximal fluorescence is observed.
Protocol 2: Measurement of Nucleic Acid Encapsulation Efficiency
This protocol quantifies the percentage of nucleic acid successfully encapsulated within the LNPs, typically using a membrane-impermeable fluorescent dye that binds to nucleic acids.
Methodology:
-
Reagents: Use a fluorescent dye such as RiboGreen or PicoGreen and a lysis buffer (e.g., 2% Triton X-100).
-
Standard Curve: Prepare a standard curve of the free nucleic acid at known concentrations to correlate fluorescence with quantity.
-
Sample Measurement:
-
Measurement 1 (External Nucleic Acid): Add the fluorescent dye to the intact LNP sample. The measured fluorescence corresponds to unencapsulated or surface-adsorbed nucleic acid.
-
Measurement 2 (Total Nucleic Acid): Add the lysis buffer to a separate aliquot of the LNP sample to disrupt the particles. Then, add the fluorescent dye. This measurement corresponds to the total amount of nucleic acid in the formulation.
-
-
Calculation: The encapsulation efficiency (EE) is calculated using the following formula:
-
EE (%) = (Total Fluorescence - External Fluorescence) / Total Fluorescence * 100
-
Visualizing Key Processes
To better understand the logical and experimental flows, the following diagrams are provided.
An In-depth Technical Guide to the Core Structure of Ionizable Lipids for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the headgroup and tail structures of ionizable lipids, critical components in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. For the purpose of this guide, we will focus on a seminal and widely studied ionizable lipid, DLin-MC3-DMA , as a representative example, and draw comparisons to other clinically relevant ionizable lipids such as ALC-0315 and SM-102.
Ionizable lipids are engineered with a modular architecture comprising a protonatable amine headgroup and one or more hydrophobic tails.[1] This design allows for the fine-tuning of key properties such as protonation behavior, membrane fusion propensity, and biodegradability.[1]
The Ionizable Headgroup: A pH-Sensitive Trigger for Delivery
The headgroup of an ionizable lipid is its defining feature, containing a tertiary amine that can be protonated. This pH-sensitivity is crucial for the function of LNPs.[2][3] At a low pH (typically around 4.0) during the formulation process, the headgroup is positively charged, which facilitates the encapsulation of negatively charged nucleic acids like mRNA and siRNA.[4][5][6][7] However, at physiological pH (around 7.4), the headgroup is nearly neutral, which minimizes toxicity and unwanted interactions in the bloodstream.[2][8]
Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes acidic. This drop in pH protonates the ionizable lipid's headgroup, leading to a positive charge. This charge is thought to disrupt the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated into protein.[1][9]
The headgroup of DLin-MC3-DMA is a dimethylamino group attached to a butanoate linker.[10][11][12][13][14] This structure is a key determinant of its pKa, the pH at which half of the molecules are ionized.
References
- 1. dovepress.com [dovepress.com]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. ALC-0315 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dlin-mc3-dma | C43H79NO2 | CID 49785164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles [sinopeg.com]
- 14. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes & Protocols: A Guide to LNP Formulation using Ionizable Lipid DLin-MC3-DMA and Microfluidic Mixing
Audience: Researchers, scientists, and drug development professionals.
Note: "Ionizable lipid-1" is a placeholder term. This document will use the well-characterized and widely adopted ionizable lipid, DLin-MC3-DMA (MC3) , as a representative example for formulating lipid nanoparticles (LNPs) for siRNA delivery.[][2][3]
Introduction
Ionizable lipids are critical components in the clinical success of nucleic acid therapies, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[][4] These lipids are engineered to have a pKa between 6.2 and 6.5, allowing them to be positively charged at an acidic pH and nearly neutral at physiological pH (7.4).[5][6] This property is essential for two key functions:
-
Efficient Encapsulation: In an acidic buffer (e.g., pH 4.0), the ionizable lipid becomes protonated, facilitating the electrostatic condensation of negatively charged nucleic acids into the core of the LNP during formulation.[][7]
-
Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes, which have an acidic internal environment (pH 5-6). The ionizable lipid again becomes positively charged, interacting with anionic lipids in the endosomal membrane. This interaction disrupts the membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its therapeutic effect.[4][8]
Microfluidic mixing is a state-of-the-art technique for producing LNPs with reproducible and controlled characteristics.[9][10] This method involves the rapid and controlled mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution. The rapid change in solvent polarity causes the lipids to self-assemble and precipitate, encapsulating the nucleic acid payload into nanoparticles with uniform size and high encapsulation efficiency.[7][9]
This guide provides a detailed, step-by-step protocol for the formulation of siRNA-LNPs using DLin-MC3-DMA via microfluidic mixing.
Mechanism of Action & Signaling Pathways
Endosomal Escape Mechanism
The primary role of the ionizable lipid DLin-MC3-DMA is to facilitate the release of the siRNA payload from the endosome into the cytoplasm. This process is crucial for the therapeutic efficacy of the siRNA.
Caption: Mechanism of LNP endosomal escape mediated by ionizable lipids.
RNA Interference (RNAi) Signaling Pathway
Once in the cytoplasm, the siRNA engages the RNA interference (RNAi) machinery to silence the target gene.[11][12] This is a natural biological process for regulating gene expression.[13][14]
Caption: Simplified overview of the RNA interference (RNAi) pathway.
Experimental Protocols
Materials and Reagents
| Component | Example Supplier | Purpose |
| Ionizable Lipid | DLin-MC3-DMA | Forms LNP core, facilitates endosomal escape |
| Helper Lipid | DSPC | Structural lipid, enhances stability |
| Sterol | Cholesterol | Modulates membrane fluidity and stability |
| PEG-Lipid | DMG-PEG 2000 | Controls particle size, provides steric stability |
| Nucleic Acid | siRNA (custom sequence) | Therapeutic payload |
| Organic Solvent | Ethanol (B145695) (Absolute, RNase-free) | Lipid solvent |
| Aqueous Buffer | Sodium Acetate (B1210297) or Citrate (B86180) Buffer (pH 4.0) | siRNA solvent, facilitates protonation |
| Dialysis Buffer | PBS (pH 7.4) | Buffer exchange, removal of ethanol |
| Microfluidic System | NanoAssemblr™ Benchtop | Controlled mixing and LNP formation |
Protocol 1: Preparation of Stock Solutions
-
Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.[15]
-
Combine the individual lipid stocks to create a final lipid mixture in ethanol. A commonly used molar ratio is 50:10:38.5:1.5 (DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG 2000).[15][16]
-
The final total lipid concentration in the ethanol phase can be varied, but a typical starting point is between 10-25 mM.
-
-
siRNA Stock Solution (Aqueous Phase):
Protocol 2: LNP Formulation via Microfluidic Mixing
This protocol assumes the use of a microfluidic mixing device like the NanoAssemblr™.
-
System Priming: Prime the microfluidic cartridge and system tubing with ethanol, followed by the aqueous buffer, as per the manufacturer's instructions.
-
Loading Solutions: Load the prepared Lipid Stock Solution (Organic Phase) and the siRNA Stock Solution (Aqueous Phase) into separate syringes.
-
Set Mixing Parameters:
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. A common FRR is 3:1 (Aqueous:Organic) .[9][17] Altering the FRR can impact particle size.[2][6]
-
Total Flow Rate (TFR): This is the combined flow rate of both solutions. A typical TFR for lab-scale systems is between 12-20 mL/min. Increasing the TFR generally leads to a decrease in particle size.[6][18]
-
N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the siRNA.[19] It is a critical parameter influencing encapsulation and particle structure.[20] Common N/P ratios range from 3 to 7.[19][21]
-
-
Initiate Mixing: Start the pumps to initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to rapid self-assembly of the LNPs.
-
Collection: Collect the resulting LNP dispersion from the outlet port. The solution will appear as a milky, translucent suspension.
Protocol 3: Downstream Processing & Characterization
-
Buffer Exchange: The collected LNP solution contains ethanol and is at a low pH. It must be exchanged into a physiological buffer.
-
Sterilization & Storage:
-
Characterization:
-
Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[23]
-
Zeta Potential: Determine the surface charge of the LNPs.[23]
-
Encapsulation Efficiency (EE%): Quantify the amount of siRNA encapsulated within the LNPs, typically using a RiboGreen assay after separating free from encapsulated siRNA.[24]
-
Morphology: Visualize LNP structure using Cryo-Transmission Electron Microscopy (Cryo-TEM).[25][26]
-
Experimental Workflow & Data
LNP Formulation Workflow
Caption: Step-by-step workflow for siRNA-LNP formulation.
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for LNP formulation using DLin-MC3-DMA. Actual results may vary based on specific laboratory conditions and equipment.
Table 1: Standard Formulation Parameters
| Parameter | Typical Value | Purpose |
| Lipid Molar Ratio | 50:10:38.5:1.5 | Optimized for in vivo hepatic gene silencing[16] |
| (MC3:DSPC:Chol:PEG) | ||
| Aqueous Buffer pH | 4.0 | Protonates MC3 for siRNA complexation[7] |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Controls mixing dynamics and particle size[9] |
| Total Flow Rate (TFR) | 12-20 mL/min | Influences mixing speed and final particle size[18] |
| N/P Ratio | 3 - 7 | Affects siRNA loading and LNP structure[20][21] |
Table 2: Influence of Process Parameters on LNP Characteristics
| Parameter Varied | Change | Expected Effect on Particle Size | Expected Effect on PDI | Reference |
| Total Flow Rate (TFR) | Increase | Decrease | Generally Stable/Slight Decrease | [6][18] |
| Flow Rate Ratio (FRR) | Increase (more aqueous) | Decrease | Generally Stable | [6][18] |
| N/P Ratio | Increase | Decrease | Modest Increase | [20] |
| PEG-Lipid % | Increase | Decrease | Generally Stable | [27] |
Table 3: Typical LNP Characterization Results
| Characteristic | Expected Range | Method |
| Particle Size (Diameter) | 50 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV (Near-neutral) | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay |
References
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference - Wikipedia [en.wikipedia.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 14. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]
- 15. resources.tocris.com [resources.tocris.com]
- 16. liposomes.ca [liposomes.ca]
- 17. RNA-LNP Formulation Calculator - Inside Therapeutics [insidetx.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 20. Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Characterizing Ionizable Lipid-Containing LNPs
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. A critical component of these formulations is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. The physicochemical properties of LNPs are critical quality attributes (CQAs) that directly impact their safety and efficacy. Therefore, robust analytical methods are essential for their characterization.
This application note provides a comprehensive overview of the key analytical techniques for characterizing LNPs containing the well-established ionizable lipid, DLin-MC3-DMA. The methodologies described herein are fundamental for researchers, scientists, and drug development professionals working on LNP-based therapeutics.
Physicochemical Characterization of DLin-MC3-DMA LNPs
A summary of the key analytical methods and typical results for DLin-MC3-DMA LNPs is presented in the table below.
| Parameter | Analytical Method | Principle | Typical Value/Result |
| Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | 80 - 100 nm, PDI < 0.2[1][2] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the velocity of particles in an electric field to determine surface charge. | Near-neutral at physiological pH (7.4), positive at acidic pH.[2][3] |
| Morphology and Structure | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Flash-freezing preserves the native structure for high-resolution imaging.[4][5][6] | Spherical, electron-dense core.[4][7] |
| Nucleic Acid Encapsulation Efficiency (EE) | RiboGreen/PicoGreen Assay | A fluorescent dye that selectively binds to nucleic acids. | > 90%[1] |
| Lipid Component Quantification | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | Chromatographic separation of lipid components followed by sensitive detection.[8][9][10][11] | Molar ratios consistent with the formulation (e.g., 50:10:38.5:1.5 of DLin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid).[12] |
| Apparent pKa | TNS (2-(p-toluidino)naphthalene-6-sulfonate) Assay | A fluorescent probe that binds to the hydrophobic regions of the LNP as the ionizable lipid becomes protonated at lower pH. | ~6.2 - 6.6[13][14] |
Experimental Protocols
Size and Zeta Potential Measurement by DLS/ELS
Principle: Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the LNPs in suspension. Analysis of these fluctuations allows for the determination of the hydrodynamic diameter and the polydispersity index (PDI), a measure of the broadness of the size distribution. Electrophoretic Light Scattering (ELS) measures the velocity of the LNPs under an applied electric field to determine their zeta potential, which is an indicator of their surface charge and colloidal stability.
Protocol:
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration for DLS/ELS analysis.[15] A 100-fold dilution is a common starting point.[3]
-
Instrument Setup: Use a DLS/ELS instrument such as a Malvern Zetasizer.[15] Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
For size measurement, pipette the diluted sample into a disposable cuvette.[15]
-
For zeta potential measurement, inject the sample into a folded capillary cell.
-
Place the cuvette/cell into the instrument and initiate the measurement.
-
-
Data Analysis: The instrument software will automatically calculate the Z-average diameter, PDI, and zeta potential.
Morphology Analysis by Cryo-TEM
Principle: Cryogenic Transmission Electron Microscopy (Cryo-TEM) involves the rapid vitrification (freezing) of a thin film of the LNP suspension, which preserves the nanoparticles in their native, hydrated state.[5][6] This allows for high-resolution imaging of their morphology and internal structure without the artifacts associated with conventional electron microscopy techniques.[5][16]
Protocol:
-
Grid Preparation: Apply a small volume (3-5 µL) of the LNP suspension to a TEM grid (e.g., carbon-coated copper grid).
-
Vitrification: Blot the grid to create a thin film of the suspension and immediately plunge-freeze it in a cryogen (e.g., liquid ethane).
-
Imaging: Transfer the vitrified grid to a cryo-TEM under cryogenic conditions. Acquire images at different magnifications to visualize the overall particle population and individual particle morphology.
-
Data Analysis: Analyze the images to assess particle size, shape, lamellarity, and the presence of an electron-dense core, which is indicative of nucleic acid encapsulation.[4][17]
Nucleic Acid Encapsulation Efficiency by RiboGreen Assay
Principle: The RiboGreen assay is a fluorescence-based method used to quantify the amount of nucleic acid.[18] The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample with and without a lysing agent (e.g., Triton X-100), the amount of encapsulated and free nucleic acid can be determined.[19][20][21]
Protocol:
-
Standard Curve Preparation: Prepare a standard curve of the free nucleic acid (the same type as encapsulated in the LNPs) in a suitable buffer (e.g., TE buffer).
-
Sample Preparation:
-
Assay:
-
Add the diluted samples and standards to a 96-well black plate.
-
Add the diluted RiboGreen reagent to all wells.
-
Incubate in the dark for a few minutes.
-
-
Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).[19]
-
Calculation:
-
Determine the concentration of total and free nucleic acid from the standard curve.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Lipid Component Quantification by HPLC-CAD/ELSD
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the different lipid components of the LNP formulation. Since lipids often lack a UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are employed for their quantification.[8][10][22][23] These detectors nebulize the column eluent, and the resulting particles are detected, providing a response proportional to the mass of the analyte.
Protocol:
-
Sample Preparation: Disrupt the LNPs by diluting the formulation in an organic solvent like methanol (B129727) or isopropanol (B130326) to dissolve the lipids.[23]
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C8 or C18).
-
Employ a gradient elution with a mobile phase system suitable for lipid separation (e.g., water and methanol/acetonitrile with additives like ammonium (B1175870) acetate).[9][23]
-
-
Detection: The eluent from the column is directed to the CAD or ELSD for detection of the lipid components.
-
Quantification: Create calibration curves for each lipid standard (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) to determine the concentration of each component in the LNP sample.
Visualizations
Caption: General workflow for the characterization of lipid nanoparticles.
Caption: Workflow of the RiboGreen assay for encapsulation efficiency.
Caption: Simplified signaling pathway of LNP endosomal escape.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 5. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 6. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
- 9. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]
- 10. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.curapath.com [blog.curapath.com]
- 12. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 16. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 17. Analysis of lipid nanoparticles by Cryo-EM for characterizing siRNA delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. abpbio.com [abpbio.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 23. agilent.com [agilent.com]
Application Note: Zeta Potential and pKa Determination of "Ionizable lipid-1" LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The physicochemical properties of these LNPs are critical determinants of their stability, safety, and efficacy. Among the most important parameters are the zeta potential and the apparent pKa of the ionizable cationic lipids within the nanoparticle.
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the LNP. It is a key indicator of the stability of the colloidal dispersion; a sufficiently high positive or negative zeta potential prevents particle aggregation.[] Furthermore, the surface charge of LNPs influences their interaction with biological components and their in vivo fate.[2][3]
The apparent pKa (pKaA) of an ionizable lipid within an LNP is the pH at which 50% of the ionizable lipids are protonated.[4] This parameter is crucial for the endosomal escape of the nucleic acid payload.[5][6] LNPs are typically formulated to be near-neutral at physiological pH (~7.4) to minimize toxicity and are designed to become positively charged in the acidic environment of the endosome (pH 5.5-6.5).[4][5][7] This charge reversal facilitates the disruption of the endosomal membrane and the release of the therapeutic into the cytoplasm.[5][6][8]
This application note provides detailed protocols for the measurement of zeta potential and the determination of the apparent pKa of LNPs containing "Ionizable lipid-1" using electrophoretic light scattering (ELS).
Materials and Reagents
-
LNP Sample: "this compound" LNPs dispersed in an appropriate buffer (e.g., 10 mM NaCl).
-
Deionized (DI) Water: High-purity, filtered (0.2 µm).
-
pH Buffers: A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, Tris). Ensure buffers have low ionic strength to not interfere with measurements.
-
pH Meter: Calibrated.
-
Dynamic Light Scattering (DLS) / Electrophoretic Light Scattering (ELS) Instrument: e.g., Malvern Zetasizer series or similar.[2][9]
-
Disposable Zeta Cells: e.g., Folded capillary cells.
-
Syringes and Filters: For sample clarification if necessary.
-
Pipettes and Tips: Calibrated.
Experimental Protocols
Zeta Potential Measurement
This protocol describes the measurement of the zeta potential of "this compound" LNPs at a single pH value.
3.1.1. Sample Preparation
-
Dilution: Dilute the "this compound" LNP stock solution to an appropriate concentration using a low ionic strength buffer (e.g., 10 mM NaCl).[10] The optimal concentration is instrument-dependent but should provide a stable and reproducible count rate. A typical starting dilution is 1:10 to 1:100.
-
pH Measurement: Measure and record the pH of the diluted LNP sample.[10]
-
Filtration (Optional): If the sample contains large aggregates, it may be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm). Note that filtration can potentially alter the sample.[11]
3.1.2. Instrument Setup and Measurement
-
Instrument Initialization: Turn on the DLS/ELS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Method Development: In the instrument software, create or select a method for zeta potential measurement. Key parameters include:
-
Dispersant: Select the appropriate dispersant from the software's library (e.g., water) or enter its properties (viscosity, dielectric constant).
-
Temperature: Set the measurement temperature, typically 25°C.
-
Cell Type: Select the appropriate zeta cell.
-
Measurement Protocol: Use the instrument's automated settings for voltage and measurement duration where possible.
-
-
Cell Loading:
-
Measurement:
-
Place the loaded zeta cell into the instrument.
-
Allow the sample to equilibrate to the set temperature (e.g., 2-5 minutes).
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the LNPs to calculate the zeta potential.
-
Perform at least three replicate measurements for each sample.
-
Apparent pKa Determination
The apparent pKa is determined by measuring the zeta potential of the "this compound" LNPs over a range of pH values and identifying the pH at which the zeta potential is halfway between its minimum and maximum values.
3.2.1. Sample Preparation
-
Prepare a series of LNP samples at different pH values. For each pH point:
-
Pipette an aliquot of the stock "this compound" LNP solution into a vial.
-
Add a specific pH buffer from your prepared series (pH 3 to 10) to achieve the desired final pH and dilution. The final LNP concentration should be consistent across all samples.
-
Gently mix and allow the samples to equilibrate for a few minutes.
-
-
Measure and record the final pH of each prepared sample.
3.2.2. Measurement and Data Analysis
-
Measure the zeta potential of each pH-adjusted LNP sample following the protocol outlined in section 3.1.2.
-
Record the mean zeta potential for each pH value.
-
Plot the mean zeta potential (mV) on the y-axis against the corresponding pH on the x-axis.
-
Fit the data to a sigmoidal (four-parameter logistic) curve. The equation for this curve is often represented as:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Where Y is the zeta potential, X is the pH, Top is the maximum zeta potential, Bottom is the minimum zeta potential, and LogIC50 is the pH at the inflection point of the curve.
-
-
The apparent pKa is the pH value at the inflection point of the sigmoidal curve (the LogIC50). This is the pH at which the zeta potential is halfway between the minimum and maximum values.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison and reporting.
Table 1: Zeta Potential of "this compound" LNPs
| Sample ID | pH | Mean Zeta Potential (mV) | Standard Deviation (mV) | Electrophoretic Mobility (µm·cm/V·s) |
| LNP Batch 1 | 7.4 | |||
| LNP Batch 2 | 7.4 | |||
| LNP Batch 3 | 7.4 |
Table 2: Apparent pKa Determination of "this compound" LNPs
| pH | Mean Zeta Potential (mV) | Standard Deviation (mV) |
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 | ||
| 9.0 | ||
| 10.0 | ||
| Apparent pKa: | [Value from sigmoidal fit] |
Visualizations
Caption: Experimental workflow for measuring the zeta potential of LNPs.
Caption: Workflow for the determination of the apparent pKa of LNPs.
References
- 2. azonano.com [azonano.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. amsec.wwu.edu [amsec.wwu.edu]
Application Notes and Protocols: "Ionizable Lipid-1" Formulation for Intramuscular versus Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their pH-dependent charge is pivotal for encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm following cellular uptake. The route of administration, primarily intramuscular (IM) or intravenous (IV), significantly influences the biodistribution, efficacy, and safety profile of these LNP-based therapeutics.[1] This document provides a detailed comparison of "Ionizable Lipid-1" LNP formulations for IM versus IV injection, complete with experimental protocols and data presentation to guide researchers in the development of their drug delivery systems.
Data Summary: Intramuscular vs. Intravenous Injection
The choice of administration route has a profound impact on the in vivo performance of LNP formulations. The following tables summarize key quantitative data comparing IM and IV injections of LNPs formulated with a representative ionizable lipid.
| Parameter | Intramuscular (IM) Injection | Intravenous (IV) Injection | Reference |
| Optimal Ionizable Lipid pKa | 6.6 - 6.9 | 6.2 - 6.6 | [1][2] |
| Primary Site of Action/Uptake | Local muscle tissue, draining lymph nodes, spleen | Liver (hepatocytes), spleen | [3][4][5] |
| Systemic Exposure | Slower absorption, leading to prolonged local and systemic exposure | Rapid systemic distribution | [2][6] |
| Transgene Expression | Primarily localized to the injection site and draining lymph nodes | Predominantly in the liver | [3][7] |
| Immune Response | Robust local and systemic immune responses, ideal for vaccines | Primarily systemic immune response, often leveraged for liver-targeted therapies | [2][8] |
| Characteristic | Intramuscular (IM) Injection | Intravenous (IV) Injection | Reference |
| LNP Size Influence | Larger particles tend to remain at the injection site, while smaller particles are more likely to enter systemic circulation.[3] Optimal performance is often observed with LNPs in the 75-95 nm range.[2] | LNP size affects circulation time and uptake by different cell types. | [3] |
| Biodistribution | A significant portion of LNPs can traffic from the injection site to the liver.[3][9] | Rapid accumulation in the liver and spleen.[4] | [3][4][9] |
| Gene Expression Correlation | Gene expression levels are not linearly correlated with LNP biodistribution due to varying transfection efficiencies in different tissues.[3] | High level of gene expression in the liver.[3] | [3] |
Experimental Protocols
Preparation of "this compound" LNP Formulation
This protocol describes the preparation of LNPs using a microfluidic mixing method, a common and reproducible technique.[7][10]
Materials:
-
"this compound"
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Nucleic acid payload (e.g., mRNA) in aqueous buffer
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation: Dissolve "this compound", DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[2]
-
Nucleic Acid Preparation: Dissolve the nucleic acid payload in the aqueous buffer.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rates on the microfluidic device to achieve rapid mixing and nanoparticle formation.
-
Collect the resulting nanoparticle suspension.
-
-
Buffer Exchange and Concentration:
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using dialysis cassettes to remove ethanol and unencapsulated nucleic acid.
-
Alternatively, use a TFF system for buffer exchange and concentration.
-
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), encapsulation efficiency, and nucleic acid concentration.
Characterization of LNP Formulations
Thorough characterization is essential to ensure the quality and consistency of LNP formulations.[11]
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP formulation in PBS and measure the size distribution and PDI using a DLS instrument.
b) Encapsulation Efficiency:
-
Technique: RiboGreen assay (for RNA) or PicoGreen assay (for DNA)
-
Procedure:
-
Measure the total nucleic acid concentration after disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated (free) nucleic acid in the intact LNP sample.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.
-
In Vivo Administration
a) Intramuscular (IM) Injection:
-
Animal Model: Typically mice (e.g., BALB/c or C57BL/6).
-
Procedure:
-
Anesthetize the animal.
-
Inject a defined volume (e.g., 50 µL) of the LNP formulation into the tibialis anterior or quadriceps muscle.
-
b) Intravenous (IV) Injection:
-
Animal Model: Typically mice.
-
Procedure:
-
Warm the animal to dilate the tail veins.
-
Inject a defined volume (e.g., 100 µL) of the LNP formulation into a lateral tail vein.
-
Biodistribution Studies
Technique: In vivo imaging system (IVIS) using fluorescently labeled LNPs or a luciferase reporter gene.[3]
Procedure:
-
Administer the LNP formulation (either IM or IV).
-
At various time points post-injection, image the whole body of the animal using an IVIS.
-
For more detailed analysis, euthanize the animals, harvest major organs (liver, spleen, muscle at the injection site, lymph nodes, etc.), and image them ex vivo.
-
Quantify the fluorescence or luminescence signal in each organ to determine the biodistribution profile.
Visualizations
References
- 1. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
Application Notes and Protocols for Scale-up Manufacturing of Ionizable Lipid-1 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up manufacturing of lipid nanoparticles (LNPs) utilizing "Ionizable lipid-1." The following sections detail the necessary steps from formulation development to large-scale production and quality control, ensuring a reproducible and robust manufacturing process.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The success of these therapies is highly dependent on the quality and scalability of the LNP manufacturing process. "this compound" is a key component that facilitates the encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells. This document outlines the critical parameters and procedures for scaling up the production of "this compound" LNPs, addressing common challenges such as maintaining consistent particle size, polydispersity, and encapsulation efficiency.
LNP Formulation and Characterization
The precise composition of the lipid mixture is critical for the formation of stable and effective LNPs. A typical formulation consists of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1] The molar ratios of these components must be optimized to achieve the desired particle characteristics.
Quantitative Data Summary
The following tables summarize key quantitative data for various "this compound" LNP formulations and the impact of process parameters on their physicochemical properties.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation ID | This compound (mol%) | Helper Lipid (DSPC) (mol%) | Cholesterol (mol%) | PEG-Lipid (DMG-PEG2000) (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LNP-1 | 50 | 10 | 38.5 | 1.5 | 96 | 0.165 | 97.7 |
| LNP-2 | 50 | 10 | 38.5 | 1.5 | 101 | 0.158 | 97.3 |
| LNP-3 | 40 | 10 | 48.5 | 1.5 | 87 | 0.160 | 97.6 |
| LNP-4 | 50 | 10 | 38.5 | 1.5 | 94 | 0.154 | 98.4 |
Data adapted from a representative study. Actual values may vary based on specific experimental conditions and the nature of the nucleic acid payload.
Table 2: Impact of Microfluidic Process Parameters on LNP Characteristics
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (FRR) (Aqueous:Ethanol) | Particle Size (nm) | PDI |
| 2 | 3:1 | 85 | 0.12 |
| 12 | 3:1 | 70 | 0.10 |
| 12 | 5:1 | 65 | 0.09 |
| 25 | 3:1 | 60 | 0.11 |
This table illustrates the general trend that increasing TFR and FRR can lead to a decrease in particle size.[2] Optimal parameters should be determined empirically for each specific formulation and scale.
Experimental Protocols
The following protocols provide detailed methodologies for the key stages of LNP manufacturing and characterization.
Protocol 1: Preparation of Lipid Stock Solution
Objective: To prepare a homogenous lipid mixture in an organic solvent for LNP formulation.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (B145695) (200 proof, anhydrous)
Procedure:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in ethanol at the desired concentrations (e.g., 100 mM for ionizable lipid and cholesterol, 10 mM for DSPC and DMG-PEG2000).[3] Heating to 60-65°C may be required for complete solubilization of some lipids.[3]
-
To prepare a 25 mM total lipid stock solution with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid), combine the following volumes of the individual stock solutions for each 1 mL of final lipid mix:[3]
-
125 µL of 100 mM this compound
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM Cholesterol
-
37.5 µL of 10 mM DMG-PEG2000
-
491.25 µL of Ethanol
-
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
-
Store the lipid stock solution at -20°C in a sealed container.
Protocol 2: LNP Formulation using Microfluidics
Objective: To formulate LNPs with a controlled size and polydispersity using a microfluidic mixing system.
Materials:
-
Lipid stock solution (from Protocol 3.1)
-
Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps
Procedure:
-
Equilibrate the lipid stock solution and the nucleic acid solution to room temperature.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another syringe.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanol).
-
Initiate the flow from both syringes through the microfluidic chip. The rapid mixing of the two streams will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip.
Protocol 3: LNP Purification and Concentration using Tangential Flow Filtration (TFF)
Objective: To remove residual ethanol, unencapsulated nucleic acid, and to concentrate the LNP suspension.
Materials:
-
LNP suspension (from Protocol 3.2)
-
Tangential Flow Filtration (TFF) system with a hollow fiber filter (e.g., 100 kDa MWCO)
-
Diafiltration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Transfer the LNP suspension to the feed reservoir of the TFF system.
-
Perform an initial concentration step to reduce the volume.
-
Initiate the diafiltration process by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This exchanges the initial buffer with the final formulation buffer. A common practice is to perform 5-10 diavolumes.
-
After buffer exchange, perform a final concentration step to achieve the desired final LNP concentration.
-
Collect the purified and concentrated LNP suspension.
Protocol 4: LNP Characterization
Objective: To determine the critical quality attributes of the manufactured LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS).
-
Dilute the LNP suspension in the final formulation buffer to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI of the LNPs.
-
-
Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen assay for RNA).
-
Measure the total amount of nucleic acid in a sample of the LNP suspension after lysing the LNPs with a detergent (e.g., 0.2% Triton X-100).[3]
-
Measure the amount of unencapsulated (free) nucleic acid in an intact LNP sample.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
-
Zeta Potential:
-
Use Laser Doppler Velocimetry.
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the surface charge of the LNPs.
-
-
Lipid Concentration:
-
Use High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) to quantify the concentration of each lipid component.
-
Visualization of Workflows
The following diagrams illustrate the key workflows in the scale-up manufacturing of "this compound" LNPs.
Caption: Scale-up manufacturing workflow for "this compound" LNPs.
Caption: LNP self-assembly and mechanism of cellular delivery.
References
Ionizable Lipids: Core Components in Modern Vaccine Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are a critical class of synthetic lipids that have become the cornerstone of delivery systems for nucleic acid-based vaccines, most notably mRNA vaccines. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged mRNA during formulation at a low pH and facilitates its release into the cytoplasm after cellular uptake.[1][2] At physiological pH, these lipids are nearly neutral, which enhances the biocompatibility and stability of the lipid nanoparticles (LNPs).[1] This document provides a detailed overview of the application of key ionizable lipids in vaccine development, including quantitative data, experimental protocols, and diagrams of relevant pathways.
Prominent Ionizable Lipids in Vaccine Development
Several ionizable lipids have gained prominence due to their use in clinically approved vaccines and advanced therapeutic candidates. These include SM-102 (used in the Moderna COVID-19 vaccine), ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-DMA (used in the first FDA-approved siRNA therapy, Onpattro®).[3][4][5][6][7][8][9] The chemical structure of these lipids is crucial for their function, influencing the efficacy and safety of the vaccine.[10] For instance, multibranched and unsaturated tails, as seen in SM-102 and ALC-0315, promote the formation of inverted hexagonal phases in the acidic environment of the endosome, which enhances the disruption of the endosomal membrane and subsequent cytosolic delivery of the mRNA cargo.[4]
Quantitative Data on LNP Formulations
The physicochemical properties of mRNA-LNP formulations are critical for their in vivo performance. The choice of ionizable lipid, along with other components like phospholipids, cholesterol, and PEGylated lipids, influences particle size, mRNA encapsulation efficiency, and ultimately, the immunogenicity of the vaccine.[1][11]
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Model | Key Findings | Reference |
| ALC-0315 | 50:10:38.5:1.5 | 74 | 0.218 | 95 | BALB/c Mice | Induced the highest neutralizing antibody titers against SARS-CoV-2 spike protein compared to SM-102 and DODMA. | [12] |
| SM-102 | 50:10:38.5:1.5 | ~80-100 | ~0.1-0.2 | >90 | Mice | Elicited a strong anti-spike IgG response, slightly lower than ALC-0315 in one study. Another study showed higher in vitro protein expression than ALC-0315, but similar in vivo expression. | [12][13] |
| DLin-MC3-DMA | 50:10:38.5:1.5 | ~80-100 | ~0.1-0.2 | >90 | Mice | Showed a Th1-biased cellular immune response when administered intramuscularly, but a Th2-biased antibody response when injected subcutaneously. | [10] |
| Hz2Ald12 | Not specified | Not specified | Not specified | Not specified | C57BL/6J Mice | Achieved 88.5% splenic localization of mRNA expression, significantly higher than SM-102 and MC3. | |
| ARV-T1 | 50:10:38.5:1.5 | ~80-100 | Not specified | >90 | HEK 293T cells | Showed more efficient in vitro mRNA delivery compared to SM-102. | [14] |
Experimental Protocols
Protocol 1: Formulation of mRNA-Lipid Nanoparticles by Microfluidic Mixing
This protocol describes a common method for encapsulating mRNA into LNPs using a microfluidic device.
1. Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid (e.g., SM-102), DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[15]
-
The total lipid concentration in the ethanol phase is typically between 10-25 mM.[14][15]
-
Ensure all lipids are fully dissolved, which may require gentle heating (e.g., 60-65°C for DSPC and cholesterol).[15]
2. Preparation of mRNA Aqueous Solution:
-
Dilute the purified mRNA in a low pH buffer, such as a 50 mM citrate (B86180) buffer (pH 3.0-4.0).[14][16] The acidic pH ensures the ionizable lipid's primary amine is protonated, facilitating interaction with the negatively charged mRNA backbone.
3. Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio, typically 3:1 (aqueous:organic).[14][16] The rapid mixing in the microchannels leads to the self-assembly of mRNA-LNPs.
4. Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove ethanol and raise the pH.[16]
-
Concentrate the LNPs using an ultra-centrifugal filter if necessary.[14]
-
Sterile filter the final formulation through a 0.22 µm filter.[16]
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry. The zeta potential should be close to neutral at physiological pH.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).[15]
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.
Protocol 3: In Vivo Immunization and Evaluation
1. Animal Model:
2. Immunization:
-
Administer the mRNA-LNP vaccine via intramuscular or subcutaneous injection.[10][18]
-
A prime-boost regimen is common, with injections given, for example, on day 0 and day 14.[12]
3. Evaluation of Immune Response:
-
Collect blood samples at different time points to measure antibody titers (e.g., IgG, IgG1, IgG2a) using ELISA.
-
Perform neutralization assays to assess the functionality of the antibodies.[12]
-
Isolate splenocytes to evaluate T-cell responses (e.g., CD4+ and CD8+ T-cell activation, cytokine production) using techniques like ELISpot or flow cytometry.
Visualizing Key Processes
Experimental Workflow for mRNA-LNP Vaccine Development
Caption: Workflow for mRNA-LNP Vaccine Formulation and Evaluation.
Intracellular Delivery Pathway of mRNA-LNPs
Caption: Intracellular trafficking and mRNA release by LNPs.
Innate Immune Signaling Activated by mRNA-LNPs
Caption: Innate immune activation by mRNA-LNP components.
References
- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. SM-102 - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 7. What is SM-102? | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 16. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Entrapment of lipid nanoparticles in peripheral endosomes but not lysosomes impairs intracellular trafficking and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Guide to In Vitro Transcription and Purification of mRNA for LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and formulation of messenger RNA (mRNA) into Lipid Nanoparticles (LNPs) using a user-defined ionizable lipid, referred to herein as "Ionizable lipid-1." This document is intended to guide researchers through the critical steps of producing high-quality mRNA and formulating it into LNPs suitable for therapeutic research and development.
Introduction
The advent of mRNA-based therapies and vaccines has revolutionized the landscape of modern medicine. The core of this technology lies in the efficient in vitro production of highly pure and stable mRNA, followed by its encapsulation within a protective lipid nanoparticle delivery system. The LNP not only protects the mRNA from degradation but also facilitates its entry into target cells. A key component of modern LNPs is the ionizable lipid, which is crucial for encapsulating the negatively charged mRNA and for its subsequent release into the cytoplasm.[1][][3] This protocol outlines a standardized workflow from DNA template design to the final LNP-formulated mRNA.[]
Workflow Overview
The overall process involves the design and preparation of a DNA template, followed by in vitro transcription (IVT) to synthesize mRNA. The newly synthesized mRNA is then purified to remove impurities. Finally, the purified mRNA is encapsulated within LNPs containing "this compound" and other lipid components using a microfluidic mixing technique.
Quantitative Data Summary
The following tables summarize expected quantitative data for each major step of the process. These values are representative and may vary based on the specific mRNA sequence, scale, and instrumentation used.
Table 1: In Vitro Transcription (IVT) Yield and Quality
| Parameter | Expected Value | Method of Analysis |
| mRNA Yield | >5 mg/mL (>100 µg per 20 µL reaction)[5] | UV Spectrophotometry (A260) |
| Purity (A260/A280) | 1.8 - 2.2 | UV Spectrophotometry |
| Integrity (RNA Integrity Number) | > 9.0 | Capillary Gel Electrophoresis |
| dsRNA Impurities | < 1% (µg/µg)[6] | Immunoassay (e.g., ELISA) |
Table 2: mRNA-LNP Formulation Characteristics
| Parameter | Expected Value | Method of Analysis |
| Particle Size (Z-average) | 70 - 100 nm[7] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2[7] | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 90 - 95%[7][8] | RiboGreen Assay / Capillary Gel Electrophoresis[9] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering |
Experimental Protocols
This protocol describes the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Nucleotide triphosphates (NTPs)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
Pyrophosphatase
-
IVT Buffer
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free tube, assemble the IVT reaction at room temperature in the following order:
-
Nuclease-free water to final volume
-
IVT Buffer (to 1X)
-
NTPs and Cap Analog
-
Linearized DNA template (1 µg)
-
RNase Inhibitor
-
Pyrophosphatase
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 1-2 hours.
-
To stop the reaction and degrade the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
This protocol utilizes chromatography to purify the synthesized mRNA from the IVT reaction mix. Affinity chromatography using oligo(dT) beads is a common method for capturing the poly(A) tail of full-length mRNA transcripts.[10]
Materials:
-
Crude mRNA from IVT reaction
-
Oligo(dT) affinity resin
-
Binding/Wash Buffer
-
Elution Buffer
-
Nuclease-free tubes and water
Procedure:
-
Equilibrate the oligo(dT) resin with Binding/Wash Buffer.
-
Add the crude mRNA to the equilibrated resin and incubate to allow the poly(A) tails of the mRNA to bind to the oligo(dT).
-
Wash the resin with Binding/Wash Buffer to remove unbound impurities such as enzymes, unincorporated nucleotides, and DNA fragments.
-
Elute the purified mRNA from the resin using Elution Buffer.
-
Perform a buffer exchange into a suitable storage buffer (e.g., citrate (B86180) buffer) using tangential flow filtration or spin columns.
-
Determine the concentration and purity of the mRNA using UV spectrophotometry. Verify integrity using gel electrophoresis.
This protocol describes the formulation of purified mRNA into LNPs using a microfluidic mixing device. The LNP is composed of four main components: an ionizable lipid ("this compound"), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[1][11]
Materials:
-
Purified mRNA in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4)
-
"this compound"
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)
-
Microfluidic mixing system
-
Dialysis cassette or tangential flow filtration system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve "this compound", DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[12][13]
-
Prepare mRNA Solution: Dilute the purified mRNA to the desired concentration in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will cause the LNPs to self-assemble and encapsulate the mRNA.
-
Dialysis/Buffer Exchange: Collect the resulting LNP solution and immediately dialyze against PBS (pH 7.4) overnight to remove the ethanol and neutralize the pH. This can also be achieved more rapidly using tangential flow filtration.
-
Sterile Filtration: Filter the final LNP formulation through a 0.2 µm sterile filter.
-
Characterization: Analyze the formulated LNPs for particle size, PDI, and encapsulation efficiency as described in Table 2.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. dovepress.com [dovepress.com]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Protein Expression Following LNP-Mediated mRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing a representative ionizable lipid ("Ionizable lipid-1") for messenger RNA (mRNA) delivery and the subsequent quantitative analysis of protein expression using flow cytometry. We outline the principles of LNP-mediated transfection, from cellular uptake and endosomal escape to protein translation, and provide step-by-step experimental procedures and data analysis guidelines.
Principle of the Method
Lipid nanoparticles are highly efficient non-viral vectors for delivering nucleic acids like mRNA into cells.[1] A typical LNP formulation consists of four key components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid.[2]
-
mRNA Encapsulation: During formulation, often performed using rapid microfluidic mixing, the ionizable lipid, which has a tertiary amine group, becomes positively charged in an acidic aqueous buffer (e.g., pH 4.0).[2][3] This positive charge facilitates electrostatic interactions with the negatively charged mRNA backbone, leading to the self-assembly of the lipids around the mRNA and its encapsulation within the LNP core.[4]
-
Cellular Uptake & Endosomal Escape: Once administered to cells, LNPs are taken up primarily through endocytosis.[5][6] As the endosome matures, its internal environment becomes more acidic (pH drops to around 5-6).[] This acidic environment protonates the ionizable lipid, causing it to become cationic.[5][8] This charge switch is believed to promote the fusion or destabilization of the LNP and endosomal membranes, allowing the encapsulated mRNA to escape into the cytoplasm.[5][][8] This endosomal escape is a critical bottleneck for effective delivery.[6][8]
-
Protein Translation & Analysis: In the cytoplasm, the liberated mRNA is translated by the cell's ribosomal machinery to produce the protein of interest. If the mRNA encodes a fluorescent protein like Enhanced Green Fluorescent Protein (eGFP), its expression can be directly quantified using flow cytometry.[9][10] Flow cytometry is a powerful technique that measures fluorescence intensity on a single-cell level, allowing for the precise quantification of both the percentage of cells successfully transfected (transfection efficiency) and the relative amount of protein expressed per cell (indicated by the Mean or Median Fluorescence Intensity, MFI).[11]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the cellular mechanism of LNP delivery.
Caption: High-level experimental workflow for LNP transfection and analysis.
Caption: Cellular pathway of LNP-mediated mRNA delivery and expression.
Experimental Protocols
Note on "this compound": The following protocols use SM-102 as a representative, commercially available ionizable lipid.[9] Researchers should adapt the protocol for their specific ionizable lipid of interest.
Materials and Reagents
-
Lipids:
-
mRNA: eGFP-encoding mRNA (or other mRNA of interest)
-
Buffers:
-
Aqueous Buffer: 50 mM Sodium Citrate (B86180), pH 4.0[3]
-
Dialysis Buffer: 1x PBS, pH 7.4
-
-
Solvent: Anhydrous Ethanol (B145695)
-
Cells: HEK293T, HeLa, or other relevant cell line
-
Media: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Flow Cytometry:
-
Flow Cytometer
-
FACS tubes
-
Cell staining buffer (if needed)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol is based on a standard molar ratio of 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.[3]
-
Prepare Lipid Stock: In an RNase-free tube, combine the lipids (SM-102, DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio to a final total lipid concentration of 12.5 mM.[3] Vortex to mix thoroughly.
-
Prepare mRNA Solution: Dilute the mRNA stock in 50 mM sodium citrate buffer (pH 4.0) to the desired concentration.[3]
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into the 'organic' phase inlet and the mRNA-citrate buffer solution into the 'aqueous' phase inlet.
-
Run the device at a flow rate ratio of 3:1 (Aqueous:Organic).[2] The rapid mixing causes the LNPs to self-assemble.
-
Dialysis: Collect the formulated LNP solution and dialyze it against 1x PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.
-
Characterization: After dialysis, characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[9] Measure mRNA encapsulation efficiency using a fluorescent RNA quantification assay (e.g., RiboGreen).[9]
Protocol 2: Cell Culture and LNP Transfection
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 50,000 - 100,000 cells/well for HEK293T).[12]
-
Prepare LNP Dilutions: On the day of transfection, dilute the characterized mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 50 ng, 100 ng, 200 ng per well).[4]
-
Transfection: Carefully remove the old medium from the cells and gently add the medium containing the LNP dilutions.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2 to allow for LNP uptake and protein expression.[9]
Protocol 3: Sample Preparation for Flow Cytometry
-
Cell Harvesting: After incubation, wash the cells once with 1x PBS.
-
Add 100 µL of a gentle cell dissociation reagent (e.g., Trypsin-EDTA) to each well and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 400 µL of complete cell culture medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to labeled FACS tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer (PBS + 2% FBS).
-
Viability Staining: Add a viability dye (e.g., DAPI at 1 µg/mL) just before analysis to exclude dead cells. Dead cells can be non-specifically fluorescent.
-
Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for eGFP (e.g., 488 nm excitation, ~525/50 nm emission) and the viability dye. Collect at least 10,000-20,000 events per sample.
Data Presentation and Analysis
LNP Characterization Data
Proper characterization is crucial for reproducible results. Key parameters include size, PDI (a measure of size distribution), and encapsulation efficiency.[13]
| Formulation ID | Ionizable Lipid | Size (d.nm) | PDI | Encapsulation Efficiency (%) |
| LNP-A | This compound | 85.2 | 0.11 | 94.5 |
| LNP-B | Control Lipid | 91.5 | 0.15 | 92.1 |
Flow Cytometry Data Analysis
-
Gating Strategy:
-
First, create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, create a histogram or dot plot to gate on single cells (singlets) to exclude cell doublets.
-
From the singlet population, use the viability dye channel to gate on live cells.
-
Finally, use the live, single-cell population to analyze eGFP expression. Use an untransfected cell sample to set the negative gate for eGFP fluorescence.
-
-
Quantitative Metrics:
Expected Results
The following table shows representative data from a dose-response experiment.
| Sample | mRNA Dose (ng/well) | Transfection Efficiency (% GFP+ Cells) | MFI of GFP+ Population |
| Untransfected Control | 0 | 0.5 | N/A |
| LNP-A | 50 | 65.7 | 50,234 |
| LNP-A | 100 | 88.2 | 95,811 |
| LNP-A | 200 | 91.5 | 121,450 |
| LNP-B (Control) | 200 | 75.4 | 80,112 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | - Suboptimal LNP formulation (size, charge)- Poor endosomal escape- mRNA degradation- Low cell viability or unhealthy cells | - Optimize lipid ratios and formulation parameters.[15]- Screen different ionizable lipids.[2]- Ensure use of RNase-free reagents and techniques.[9]- Use cells in the logarithmic growth phase and confirm high viability before transfection.[15] |
| High Cytotoxicity | - High concentration of LNP- Inherent toxicity of the ionizable lipid- Contaminants in the preparation | - Perform a dose-response curve to find the optimal LNP concentration.- Screen for less toxic ionizable lipids.- Ensure high purity of all components, especially the nucleic acid.[15] |
| High PDI (>0.2) | - Suboptimal mixing during formulation- Aggregation of LNPs | - Ensure the microfluidic mixer is functioning correctly.- Check lipid quality and solubility in ethanol.- Increase the molar ratio of the PEG-lipid slightly to improve stability.[13] |
| High Variability Between Replicates | - Inconsistent cell seeding density- Pipetting errors- Mycoplasma contamination in cell culture | - Use a cell counter for accurate seeding.- Use calibrated pipettes and mix LNP dilutions thoroughly before adding to cells.- Regularly test cells for mycoplasma.[16] |
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 6. pnas.org [pnas.org]
- 8. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock Waves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. tebubio.com [tebubio.com]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 14. What is MFI? | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. iscaconsortium.org [iscaconsortium.org]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for In Vivo Efficacy Testing of "Ionizable lipid-1" LNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The success of these delivery systems is critically dependent on their composition, particularly the ionizable lipid component. "Ionizable lipid-1" represents a class of cationic lipids that are neutral at physiological pH but become positively charged in the acidic environment of the endosome. This pH-dependent charge switch is crucial for facilitating the release of the nucleic acid payload from the endosome into the cytoplasm, a process known as endosomal escape. Effective endosomal escape is a key determinant of the in vivo efficacy of LNP-based therapeutics.
These application notes provide detailed protocols for evaluating the in vivo efficacy of LNPs formulated with "this compound" in animal models. The protocols cover essential studies including biodistribution, pharmacodynamics (target protein knockdown), and toxicity assessment.
Mechanism of Action: Endosomal Escape
The efficacy of "this compound" LNPs hinges on their ability to deliver their nucleic acid cargo into the cytoplasm of target cells. After cellular uptake via endocytosis, the LNP is trafficked into an endosome. The internal environment of the endosome becomes progressively more acidic, which triggers the protonation of the ionizable lipid. This positive charge allows the ionizable lipid to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid cargo into the cytoplasm.
Caption: Mechanism of LNP endosomal escape.
Animal Models
The choice of animal model is critical for the preclinical evaluation of "this compound" LNP efficacy. Murine models are most commonly used for initial screening and efficacy studies due to their well-characterized genetics, availability, and ease of handling.
-
Mice (Mus musculus):
-
Strains: C57BL/6 and BALB/c are frequently used for general biodistribution, efficacy, and toxicity studies.
-
Disease Models: Specific transgenic or disease-induced models are employed depending on the therapeutic target. For liver-targeted siRNA, the Factor VII knockdown model is a standard pharmacodynamic model.
-
-
Non-Human Primates (NHPs):
-
Species: Rhesus macaques are a relevant preclinical model for vaccine development and provide insights closer to human physiology. NHPs are often used in later-stage preclinical studies to confirm efficacy and safety profiles.
-
Experimental Protocols
Protocol 1: In Vivo Biodistribution of "this compound" LNP
This protocol describes how to determine the tissue distribution of "this compound" LNPs following systemic administration in mice.
Materials:
-
"this compound" LNPs encapsulating a reporter (e.g., luciferase mRNA or a fluorescently labeled lipid).
-
Female BALB/c mice (6-8 weeks old).
-
Anesthetic (e.g., isoflurane).
-
In Vivo Imaging System (IVIS) or similar imaging equipment.
-
D-luciferin (for luciferase-based assays).
-
Sterile PBS.
-
Surgical tools for organ harvesting.
Procedure:
-
LNP Administration:
-
Dilute the "this compound" LNP formulation in sterile PBS to the desired concentration. A typical dose for mRNA LNPs is around 0.1 to 0.75 mg/kg body weight.
-
Administer the LNP solution to mice via intravenous (tail vein) injection in a volume of approximately 100 µL.
-
-
In Vivo Imaging (for luciferase reporter):
-
At desired time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal injection (150 mg/kg body weight).
-
Wait for 10 minutes for the substrate to distribute and the signal to stabilize.
-
Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images.
-
-
Ex Vivo Organ Imaging:
-
Following the final in vivo imaging time point, euthanize the mice.
-
Harvest key organs (liver, spleen, lungs, kidneys, heart, and brain).
-
Arrange the organs in a petri dish or 24-well plate containing D-luciferin solution and perform ex vivo imaging to quantify signal intensity in each organ.
-
-
Data Analysis:
-
Quantify the bioluminescent signal (total flux in photons/sec) from the in vivo and ex vivo images using the accompanying software.
-
Express the biodistribution as the percentage of the total signal in each organ.
-
Caption: Workflow for in vivo biodistribution study.
Protocol 2: In Vivo Pharmacodynamic Evaluation (Factor VII Knockdown)
This protocol is a standard method to assess the functional delivery of siRNA by "this compound" LNPs to hepatocytes by measuring the knockdown of coagulation Factor VII (FVII), a protein produced in the liver.
Materials:
-
"this compound" LNPs encapsulating siRNA targeting FVII.
-
C57BL/6 mice (n=3-5 per group).
-
Sterile PBS.
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
FVII activity assay kit.
Procedure:
-
LNP Administration:
-
Administer the FVII siRNA-LNP formulation intravenously to mice at various doses (e.g., 0.01, 0.03, 0.1 mg/kg). A control group should receive PBS.
-
-
Blood Collection:
-
At 48 hours post-administration, collect blood from the mice via a method such as retro-orbital bleeding or cardiac puncture under terminal anesthesia.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum supernatant.
-
-
FVII Activity Assay:
-
Measure the FVII protein levels in the serum using a commercially available chromogenic assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of remaining FVII activity in the treated groups relative to the PBS control group.
-
Plot the dose-response curve to determine the ED50 (the dose at which 50% knockdown of FVII is achieved).
-
Protocol 3: In Vivo Toxicity Assessment
This protocol outlines a basic assessment of potential liver toxicity induced by "this compound" LNPs.
Materials:
-
"this compound" LNP formulation.
-
C57B6/J mice (8 weeks old, n=4 per group).
-
Sterile PBS.
-
Blood collection supplies.
-
Serum analysis kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Procedure:
-
LNP Administration:
-
Administer the "this compound" LNP formulation intravenously to mice at one or more doses (e.g., 0.05 and 0.1 mg/kg). A control group should receive PBS.
-
-
Blood Collection and Serum Preparation:
-
At 24 hours post-injection, collect blood and prepare serum as described in Protocol 2.
-
-
Biochemical Analysis:
-
Measure the serum levels of ALT and AST using commercially available assay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the ALT and AST levels in the LNP-treated groups to the PBS control group. Elevated levels of these enzymes are indicative of liver damage.
-
Data Presentation
Table 1: Representative In Vivo Efficacy Data for "this compound" LNP
| Animal Model | Payload | Dose (mg/kg) | Route of Admin. | Primary Organ of Accumulation | Efficacy Readout (% Knockdown) | Reference |
|---|---|---|---|---|---|---|
| C57BL/6 Mouse | FVII siRNA | 0.01 | Intravenous | Liver | ~75% FVII reduction | |
| C57BL/6 Mouse | FVII siRNA | 0.1 | Intravenous | Liver | >90% FVII reduction |
| BALB/c Mouse | Luciferase mRNA | 0.1 | Intravenous | Liver, Spleen | High luciferase expression | |
Table 2: Representative In Vivo Toxicity Data for "this compound" LNP
| Animal Model | Dose (mg/kg) | Time Point | ALT Levels (vs. Control) | AST Levels (vs. Control) | Reference |
|---|---|---|---|---|---|
| C57B6/J Mouse | 0.05 | 24 hours | No significant difference | No significant difference |
| C57B6/J Mouse | 0.1 | 24 hours | No significant difference | No significant difference | |
Note: The data presented in these tables are representative examples based on published studies with various ionizable lipids and should be used as a general guide. Actual results will vary depending on the specific "this compound" formulation, payload, and experimental conditions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ionizable Lipid-1 to Helper Lipid Ratio in LNP Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of "Ionizable lipid-1" to helper lipids in Lipid Nanoparticle (LNP) formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during LNP formulation and provides actionable solutions.
Question: Why is my LNP encapsulation efficiency low?
Answer:
Low encapsulation efficiency is a common issue in LNP formulation and can be attributed to several factors related to the lipid composition and formulation process.
-
Suboptimal Ionizable Lipid to Nucleic Acid Ratio (N:P Ratio): The ratio of the positively charged nitrogen atoms in the ionizable lipid to the negatively charged phosphate (B84403) groups of the nucleic acid cargo (N:P ratio) is critical for efficient encapsulation.[1][2] An insufficient amount of ionizable lipid can lead to incomplete complexation with the nucleic acid. It is recommended to screen a range of N:P ratios, typically between 3 and 6, to find the optimal ratio for your specific ionizable lipid and cargo.[1][3]
-
High PEG-Lipid Concentration: While PEG-lipids are essential for controlling particle size and stability, excessive amounts (typically >2.5 mol%) can shield the positive charge of the ionizable lipid, hindering its interaction with the nucleic acid and significantly reducing encapsulation efficiency.[4]
-
Choice of Helper Lipid: The type of helper lipid can influence the encapsulation efficiency. For instance, some studies have shown that using DOPE as a helper lipid can allow for consistently high encapsulation efficiency across a wider range of ionizable lipid molar ratios compared to DSPC.[4]
-
Inadequate Mixing: Inefficient or slow mixing of the lipid and aqueous phases can lead to poor LNP formation and consequently, low encapsulation efficiency. Microfluidic mixing is a highly reproducible method that provides rapid and controlled mixing, often resulting in high encapsulation efficiencies (>90%).[4][5]
Question: My LNP particle size is too large or shows high polydispersity (PDI). What could be the cause?
Answer:
Controlling particle size and achieving a narrow size distribution (low PDI) are crucial for the in vivo performance of LNPs. Several factors can contribute to larger than desired particle sizes or high PDI.
-
Low PEG-Lipid Content: An insufficient amount of PEG-lipid in the formulation can lead to particle aggregation and larger sizes.[4] Increasing the molar percentage of PEG-lipid (typically in the range of 0.5-5 mol%) can help control particle size.[4][6]
-
Low Molar Ratio of Helper Lipids: A lower proportion of helper lipids like DSPC and cholesterol (below 40%) has been shown to result in the formation of larger LNPs.[6]
-
Mixing Parameters: The method and parameters of mixing play a significant role. In microfluidic systems, increasing the total flow rate (TFR) or the flow rate ratio (FRR) of the aqueous phase to the organic phase generally leads to smaller particle sizes.[5]
-
Lipid Concentration: High lipid concentrations can sometimes lead to the formation of larger particles or even micelles.[3] Optimizing the total lipid concentration is an important step in the formulation process.
Question: I'm observing poor in vivo efficacy despite good in vitro results. Could the lipid ratio be the issue?
Answer:
Discrepancies between in vitro and in vivo results are a known challenge. The lipid composition, particularly the helper lipid, can significantly influence the biodistribution and efficacy of LNPs.
-
Helper Lipid-Mediated Tropism: The choice of helper lipid can direct the LNPs to different organs. For example, in some formulations, LNPs with DOPE as the helper lipid have shown preferential accumulation in the liver, while those with DSPC accumulate more in the spleen.[4] Recent studies have also demonstrated that replacing the standard neutral helper lipid with charged alternatives can shift protein expression to the spleen (anionic lipids) or lungs (cationic lipids).[7]
-
PEG-Lipid Shedding: The rate at which the PEG-lipid sheds from the LNP surface in vivo can impact its circulation time and interaction with target cells. PEG-lipids with shorter acyl chains tend to shed more rapidly, which has been associated with greater gene silencing in some studies.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of ionizable and helper lipid ratios in LNP formulations.
What are the primary roles of ionizable lipids and helper lipids in an LNP formulation?
-
Ionizable Lipids: These are arguably the most critical component for nucleic acid delivery. Their primary functions are:
-
Nucleic Acid Encapsulation: At a low pH during formulation, the ionizable lipid becomes positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo.[8]
-
Endosomal Escape: After cellular uptake, the LNP is trafficked to the acidic environment of the endosome. The ionizable lipid becomes protonated again, which is thought to disrupt the endosomal membrane and facilitate the release of the nucleic acid into the cytoplasm.[8]
-
-
Helper Lipids: These lipids contribute to the structural integrity and stability of the LNP.
-
Phospholipids (e.g., DSPC, DOPE): These lipids, along with cholesterol, form the lipid bilayer structure of the LNP, contributing to its stability.[9] The choice of phospholipid can also influence the fusogenicity of the LNP and its interaction with cellular membranes.
-
Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, enhancing the stability of the LNP and potentially reducing the leakage of the encapsulated cargo.[8]
-
What is a typical molar ratio for ionizable lipid, helper lipids, and PEG-lipid in an LNP formulation?
While the optimal ratio depends on the specific lipids, cargo, and target application, a commonly used starting point for LNP formulations is a molar ratio of approximately:
It is crucial to experimentally optimize these ratios for each new formulation.
How does changing the ionizable lipid to helper lipid ratio affect LNP properties?
Altering the ratio of the ionizable lipid to the helper lipids can have a profound impact on the critical quality attributes (CQAs) of the LNPs. The following table summarizes some of these effects based on published data.
| Molar Ratio Variation | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| Increasing PEG-Lipid (1 to 5 mol%) | Decrease (e.g., from 54 nm to 28 nm) | Can decrease if too high (>2.5 mol%) | [4][6] |
| Decreasing Helper Lipids (<40%) | Increase | Decrease | [6] |
| Varying Ionizable Lipid to mRNA (weight ratio) | Relatively stable above a certain threshold | Generally increases with the ratio, then plateaus | [10] |
What is the N:P ratio and why is it important?
The N:P ratio refers to the molar ratio of protonatable nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid backbone.[1] This ratio is a key parameter as it dictates the charge balance during the complexation of the lipid and the nucleic acid. A sufficiently high N:P ratio is necessary to ensure efficient encapsulation of the cargo.[1] Typical N:P ratios for effective LNP formulation are in the range of 3 to 6.[1][3] However, excessively high N:P ratios can lead to an increase in the proportion of empty LNPs.[2]
Experimental Protocols
Protocol for LNP Formulation using Microfluidics to Screen Lipid Ratios
This protocol describes a general method for preparing LNPs using a microfluidic mixing device, which allows for precise control over mixing conditions and is ideal for screening different lipid ratios.
1. Preparation of Stock Solutions:
-
Lipid Stock (Organic Phase):
-
Prepare individual stock solutions of "this compound," DSPC (or other helper phospholipid), cholesterol, and PEG-lipid in absolute ethanol (B145695).
-
To screen different ratios, prepare a series of mixed lipid stock solutions in ethanol. For example, to test different ionizable lipid to helper lipid ratios while keeping cholesterol and PEG-lipid constant, you can prepare mixtures with varying molar percentages of the ionizable lipid and DSPC. A common total lipid concentration for the final mixture is 25 mM.[11]
-
-
Nucleic Acid Stock (Aqueous Phase):
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate, at a pH between 4 and 5.[1]
-
2. Microfluidic Mixing:
-
Device Setup: Prime the microfluidic device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Syringe Loading: Load the lipid stock solution (organic phase) and the nucleic acid stock solution (aqueous phase) into separate syringes.
-
Mixing Parameters:
-
Set the desired flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.[13]
-
Set the total flow rate (TFR). Higher TFRs generally result in smaller LNPs. A typical TFR might be 12 mL/min.
-
-
Collection: Initiate the mixing process and collect the resulting LNP dispersion. Discard the initial and final volumes to ensure the collected sample was formed under steady-state mixing conditions.
3. Downstream Processing:
-
Buffer Exchange: Dialyze the LNP dispersion against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH. This step is crucial for the final stability and biocompatibility of the LNPs.
-
Concentration and Sterilization: If necessary, concentrate the LNPs using a suitable method like tangential flow filtration. For in vivo studies, sterilize the final LNP formulation by passing it through a 0.22 µm filter.
4. Characterization:
-
Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescent dye-based assay such as the RiboGreen assay.
-
Zeta Potential: Measure the surface charge of the LNPs.
Visualizations
Caption: Workflow for LNP formulation and optimization of lipid ratios.
Caption: Decision tree for troubleshooting common LNP formulation problems.
References
- 1. biomol.com [biomol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: Improving Encapsulation Efficiency of Ionizable Lipid-1 LNPs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the encapsulation efficiency (EE) of Lipid Nanoparticles (LNPs) formulated with "Ionizable lipid-1" and similar ionizable lipids.
Frequently Asked Questions (FAQs)
Q1: What is LNP Encapsulation Efficiency (EE) and why is it a critical quality attribute?
A: Encapsulation efficiency refers to the percentage of a therapeutic payload (e.g., mRNA, siRNA) that is successfully enclosed within the lipid nanoparticles relative to the total amount of payload used during formulation.[1] It is a critical quality attribute (CQA) because high EE ensures an accurate and potent dose of the therapeutic is delivered, maximizes the effectiveness of the formulation, and minimizes potential toxicity or off-target effects from unencapsulated, free nucleic acids.[2]
Q2: What is a typical target for encapsulation efficiency in LNP formulations?
A: With modern formulation techniques like microfluidics, a high encapsulation efficiency of over 90% is typically achievable and desirable for LNP-based therapeutics.[2][3] Formulations with EE below this threshold often require optimization.
Q3: What are the primary factors that influence the EE of "this compound" LNPs?
A: The encapsulation efficiency of LNPs is a multifactorial outcome governed by both the composition of the LNP and the parameters of the formulation process.[4][5] Key factors include:
-
Lipid Composition: The molar ratio of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid.[3][6][7]
-
Ionizable Lipid pKa: The pKa of the ionizable lipid is crucial for protonation and interaction with the nucleic acid cargo.[8][9][10]
-
N/P Ratio: The charge ratio between the protonatable nitrogen (N) in the ionizable lipid and the phosphate (B84403) groups (P) in the nucleic acid backbone.[11][12][13]
-
Formulation Process: The pH of the aqueous buffer, the mixing method (e.g., microfluidics), and process parameters like flow rates are critical.[13][14]
Q4: How does the pKa of "this compound" affect encapsulation?
A: The pKa of an ionizable lipid is a determining factor for its ionization state at a given pH.[8][9] For efficient encapsulation, the formulation process is performed at an acidic pH (typically pH 4.0-5.0).[12][15] At this pH, which is below the lipid's pKa, the amine headgroup of "this compound" becomes protonated (positively charged).[3][6] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid (mRNA, siRNA), driving the encapsulation process.[3] An optimal pKa, often in the range of 6.2-6.6, also ensures the LNP remains relatively neutral at physiological pH (7.4), reducing toxicity, and can become charged again in the acidic endosome to facilitate cargo release.[5][16]
Q5: What is the role of the N/P ratio in achieving high EE?
A: The N/P ratio represents the molar ratio of protonatable amines in the ionizable lipid to the phosphate groups in the nucleic acid cargo.[12] This ratio is critical as it directly influences the charge balance during LNP assembly.[12][13] An optimized N/P ratio (commonly around 3 to 6) ensures there is sufficient positive charge from the ionizable lipid to effectively complex with and encapsulate the negatively charged nucleic acid.[11][12] However, excessively high N/P ratios can sometimes lead to an increased population of empty LNPs, so this parameter must be carefully optimized.[17]
Q6: How does the complete lipid composition (helper lipids, cholesterol, PEG-lipid) impact EE?
A: While the ionizable lipid is key for nucleic acid complexation, the other lipid components play essential structural and stabilizing roles that indirectly and directly affect EE.[3][6]
-
Helper Phospholipids (e.g., DSPC): These lipids contribute to the structural integrity of the LNP and can improve encapsulation efficiency.[2]
-
Cholesterol: Cholesterol modulates membrane rigidity and stability by filling gaps between the other lipid molecules, which helps create a stable particle capable of retaining its cargo.[6]
-
PEG-lipid: The PEG-lipid is crucial for controlling the particle size and preventing aggregation during formulation.[2][3][6] By controlling the self-assembly process, it influences the final structure and, consequently, the efficiency of encapsulation.[3]
Troubleshooting Guide for Low Encapsulation Efficiency
Problem: My encapsulation efficiency is consistently below 80%. What are the most common causes and how can I fix them?
A: Low EE is often traced back to suboptimal formulation parameters. Here is a checklist of potential causes and solutions:
-
Incorrect pH of Aqueous Buffer:
-
Cause: The ionizable lipid is not sufficiently protonated to bind the nucleic acid.
-
Solution: Ensure your aqueous buffer (e.g., sodium citrate (B86180) or acetate) is at the correct acidic pH, typically between 4.0 and 5.0.[12] Verify the pH of the buffer immediately before use.
-
-
Suboptimal N/P Ratio:
-
Cause: An insufficient amount of ionizable lipid relative to the nucleic acid cargo leads to incomplete complexation.
-
Solution: Recalculate and optimize the N/P ratio. Systematically test a range of ratios (e.g., from 3:1 to 8:1) to find the optimal balance for "this compound" and your specific cargo.[11][12]
-
-
Incorrect Lipid Molar Ratios:
-
Cause: The balance between the four lipid components is off, leading to unstable particle formation and cargo leakage.
-
Solution: Verify the molar ratios of your lipid stock. A widely used starting point is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[3][18] Minor adjustments to these ratios can significantly impact EE.[6][7]
-
-
Inefficient Mixing or Inappropriate Formulation Method:
-
Cause: The lipid and aqueous phases are not mixing rapidly and uniformly, preventing proper LNP self-assembly. This is common with manual methods like vortexing or hand mixing, which can lead to variability.[17]
-
Solution: Use a validated and reproducible mixing system, such as a microfluidics-based platform (e.g., NanoAssemblr).[14][15] If using microfluidics, optimize the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). An FRR of 3:1 (aqueous to organic) is a common starting point for high EE.[13]
-
Problem: I see a high polydispersity index (PDI > 0.2) along with low EE. Are these issues related?
A: Yes, they are often related. A high PDI indicates a heterogeneous population of particles with a wide size distribution, which can be a symptom of uncontrolled or unstable particle formation.[4] Instability during formation can lead to inefficient cargo loading or leakage, resulting in low EE. Formulations lacking sufficient PEG-lipid, for example, may produce unstable, polydisperse LNPs exceeding 200 nm.[3] Addressing the root causes of poor formulation control (e.g., mixing, lipid ratios) should improve both PDI and EE.
Problem: My encapsulation efficiency is inconsistent between batches. What should I check?
A: Batch-to-batch inconsistency points to a lack of control over the formulation process.
-
Check Reagent Preparation: Ensure lipids are fully dissolved in ethanol (B145695) and that the nucleic acid is properly diluted in the correct acidic buffer.[12][19]
-
Verify Equipment Performance: For microfluidic systems, ensure pumps are calibrated and delivering accurate, pulse-free flow rates. Check for any clogs or leaks in the microfluidic cartridge.
-
Standardize Mixing: If using manual methods, be aware that they are inherently less reproducible.[17] Switching to an automated microfluidic system is the best way to ensure consistency.[14]
-
Control Temperature: Ensure all solutions are at the recommended temperature before mixing.
Problem: Can the RNA cargo itself affect encapsulation efficiency?
A: Yes. The size and integrity of the nucleic acid can play a role. Some studies suggest that larger RNA molecules may be encapsulated more effectively due to stronger electrostatic interactions with the ionizable lipids.[20] Conversely, if the RNA cargo has degraded into smaller fragments, this can artificially increase the measured EE when using certain assays, as the degraded fragments may be harder to separate from the LNPs.[20] It is crucial to ensure the quality and integrity of your RNA before formulation.
Data Presentation: Key Formulation Parameters for High EE
The following table summarizes the critical parameters and typical ranges for optimizing the encapsulation efficiency of "this compound" LNPs.
| Parameter | Typical Value / Range | Rationale & Importance |
| Lipid Molar Ratio | Ionizable Lipid: 50% | The primary component for complexing with nucleic acids.[3][21] |
| DSPC (Helper Lipid): 10% | Provides structural stability to the LNP.[2] | |
| Cholesterol: 38.5% | Modulates membrane rigidity and integrity.[6] | |
| PEG-Lipid: 1.5% | Controls particle size during formation and prevents aggregation.[3][6] | |
| N/P Ratio | 3:1 to 6:1 | Ensures sufficient positive charge for electrostatic interaction with the negatively charged nucleic acid backbone.[11][12] |
| Aqueous Buffer pH | 4.0 - 5.0 | Ensures protonation of the ionizable lipid's amine group, making it cationic and able to bind nucleic acids.[12][15] |
| Mixing Method | Microfluidics | Provides rapid, reproducible, and controlled mixing, leading to uniform particles and high EE (>90%).[14][20] |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | A common ratio in microfluidic systems that promotes high encapsulation efficiency.[13] |
Experimental Protocols
Protocol 1: General LNP Formulation using Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic mixing device.
Materials:
-
Lipid stock solution in ethanol (containing "this compound", DSPC, Cholesterol, and PEG-lipid at the desired molar ratio).
-
Nucleic acid (e.g., mRNA) stock solution in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[15]
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis system or tangential flow filtration (TFF) system for buffer exchange.
-
Neutral buffer (e.g., PBS, pH 7.4) for final formulation.
Procedure:
-
Preparation: Bring all lipid and nucleic acid solutions to room temperature. Ensure lipids are fully dissolved.
-
System Setup: Prime the microfluidic system according to the manufacturer's instructions to remove any air bubbles.
-
Loading Syringes: Load the lipid-ethanol solution into the syringe for the 'organic' inlet and the nucleic acid-aqueous buffer solution into the syringe for the 'aqueous' inlet.
-
Mixing: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR), typically 3:1 aqueous to organic. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and LNP self-assembly.
-
Collection: Collect the resulting milky-white LNP suspension from the outlet.
-
Buffer Exchange: To remove the ethanol and raise the pH, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) overnight or use a TFF system for faster buffer exchange.
-
Sterilization & Storage: Filter the final LNP formulation through a 0.2 µm sterile filter. Store at 4°C for short-term use or at -80°C for long-term storage.[19][22]
Protocol 2: Measuring Encapsulation Efficiency with a RiboGreen Assay
This protocol is a standard method for quantifying free versus encapsulated RNA using a fluorescent dye.[23][24]
Materials:
-
Quant-iT RiboGreen RNA assay kit or equivalent fluorescent dye (e.g., SYBR Gold).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
-
A non-ionic surfactant solution (e.g., 2% Triton X-100).
-
96-well black, fluorescence-capable microplate.
-
Microplate reader with appropriate excitation/emission filters (e.g., ~500 nm ex / ~525 nm em).[23]
-
RNA standard of known concentration.
Procedure:
-
Prepare RNA Standard Curve: Create a series of dilutions of the RNA standard in TE buffer to generate a standard curve (e.g., from 2 µg/mL down to 0 µg/mL).
-
Prepare LNP Samples: Dilute your LNP sample in TE buffer to a theoretical concentration that falls within the range of your standard curve.
-
Plate Setup:
-
Pipette 50 µL of each RNA standard into duplicate wells.
-
Pipette 50 µL of the diluted LNP sample into at least six wells.
-
-
Lysis and Control:
-
To the RNA standard wells, add 50 µL of 2% Triton X-100 to each well.
-
To half of the LNP sample wells (3 replicates), add 50 µL of 2% Triton X-100. This will lyse the LNPs and measure the total RNA .
-
To the other half of the LNP sample wells (3 replicates), add 50 µL of TE buffer. This will measure only the free (unencapsulated) RNA , as the dye cannot penetrate intact LNPs.[23][25]
-
-
Incubation: Gently shake the plate and incubate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.[23]
-
Dye Addition: Prepare the diluted fluorescent dye solution according to the manufacturer's protocol. Add 100 µL of the diluted dye to all wells. Protect the plate from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader.
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both the lysed (total RNA) and intact (free RNA) LNP samples.
-
Calculate the Encapsulation Efficiency using the formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] x 100 .[1]
-
Visual Guides
Caption: Workflow for LNP formulation and characterization.
Caption: Troubleshooting logic for low LNP encapsulation efficiency.
Caption: Key factors influencing LNP encapsulation efficiency.
References
- 1. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precigenome.com [precigenome.com]
- 5. dovepress.com [dovepress.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c.web.umkc.edu [c.web.umkc.edu]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 14. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 15. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 20. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 21. ozbiosciences.com [ozbiosciences.com]
- 22. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 23. static.igem.wiki [static.igem.wiki]
- 24. waters.com [waters.com]
- 25. unchainedlabs.com [unchainedlabs.com]
Troubleshooting aggregation and instability of "Ionizable lipid-1" LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ionizable Lipid-1 based Lipid Nanoparticles (LNPs). The following information is designed to help you address common challenges related to LNP aggregation and instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are my this compound LNPs aggregating?
Aggregation of this compound LNPs is a common issue that can arise from several factors related to the formulation, process, and storage of the nanoparticles. The primary driver of aggregation is often the loss of colloidal stability, leading to particles clumping together.
Troubleshooting Steps:
-
pH Optimization: The charge of this compound is highly dependent on the pH of the surrounding buffer. At acidic pH (typically during formulation), the lipid is protonated and positively charged, which facilitates encapsulation of negatively charged cargo like mRNA. However, at neutral or physiological pH, the lipid is more neutral, which can reduce repulsive forces between LNPs and lead to aggregation.[1][2]
-
Recommendation: Ensure the pH of your final LNP suspension is optimal for stability. This may require careful buffer exchange after formulation. A buffer with a pH slightly below neutral may improve stability for some formulations.
-
-
Ionic Strength: High ionic strength in the buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation.[2]
-
Recommendation: Use buffers with an appropriate ionic strength. If high salt concentrations are necessary for your application, consider optimizing other parameters to compensate.
-
-
Lipid Composition: The molar ratio of the lipids in your formulation is critical. Insufficient amounts of PEG-lipids, which provide a protective steric barrier, can lead to aggregation.[2][3] Conversely, the structure of the ionizable lipid itself, such as those with branched tails, can enhance membrane rigidity and reduce the tendency for aggregation.[2]
-
Recommendation: Re-evaluate the lipid molar ratios in your formulation. Ensure the PEG-lipid concentration is sufficient for steric stabilization.
-
-
Manufacturing Process: The method of LNP formation, such as microfluidic mixing, can influence the initial quality and stability of the particles. Inconsistent mixing can lead to a heterogeneous population of LNPs, some of which may be more prone to aggregation.[4][5]
-
Recommendation: Optimize your manufacturing process to ensure rapid and uniform mixing. Monitor in-process controls like flow rates and lipid-to-aqueous phase ratios.
-
2. My this compound LNPs are unstable during storage. What are the likely causes and solutions?
Instability during storage can manifest as changes in particle size, polydispersity index (PDI), encapsulation efficiency, and ultimately, loss of biological activity.
Troubleshooting Steps:
-
Inappropriate Storage Temperature: this compound LNPs are sensitive to temperature. Storage at elevated temperatures (e.g., room temperature or 4°C) can lead to lipid degradation, mRNA hydrolysis, and particle fusion.[3][6][7][8]
-
Solution: The standard recommendation for long-term storage of many mRNA-LNPs is freezing at -20°C or -80°C.[6] For short-term storage, 2-8°C may be acceptable, but stability should be rigorously tested.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the LNPs, leading to aggregation and leakage of the encapsulated cargo.[2][9]
-
Solution: Aliquot your LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles. Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into your formulation buffer to protect the LNPs during freezing.[2][9][10]
-
-
Chemical Degradation: The ionizable lipid and other lipid components can be susceptible to oxidation and hydrolysis, especially if impurities are present.[4][11] These degradation products can alter the LNP structure and lead to instability.
-
Solution: Use high-purity lipids and ensure your buffers are free of reactive species. Consider the use of antioxidants if oxidation is a concern. Recent studies have shown that certain lipid structures, such as those with piperidine-based headgroups, can limit the generation of reactive impurities and improve long-term stability.[12][13]
-
-
Buffer Composition: The choice of buffer can impact stability during storage, particularly during freezing. For example, phosphate-buffered saline (PBS) can experience significant pH shifts upon freezing, which can induce aggregation.[2]
-
Solution: Consider using alternative buffers like Tris or HEPES, which may offer better pH control during freezing and thawing.[7]
-
3. How does pH affect the stability and function of my this compound LNPs?
The pH plays a dual role in the lifecycle of an this compound LNP, influencing both its initial formulation and its mechanism of action within the cell.
-
During Formulation (Acidic pH): A low pH environment (e.g., pH 4) is crucial for the efficient encapsulation of nucleic acids.[1] At this pH, the amine group of this compound is protonated, leading to a positive charge that facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA.
-
During Storage and In Circulation (Neutral pH): At physiological pH (~7.4), this compound is designed to be nearly neutral. This is important for minimizing toxicity and preventing interactions with serum proteins in the bloodstream.[14][15][] However, this neutrality can also reduce the repulsive forces between LNPs, making them more susceptible to aggregation if not properly formulated with stabilizing components like PEG-lipids.[2]
-
Inside the Endosome (Acidic pH): After cellular uptake via endocytosis, the LNP is trafficked into endosomes, which have an acidic internal environment (pH 5.5-6.5).[14] In this acidic milieu, this compound becomes protonated again. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][15][][17]
The relationship between pH and LNP stability is a critical parameter to control throughout the formulation, storage, and application of this compound LNPs.
Quantitative Data Summary
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation | Recommendation | Reference |
| 25°C (Room Temp) | Rapid increase in particle size and PDI. Potential for lipid hydrolysis. | Not recommended for storage. | [7] |
| 4°C | Slower degradation compared to 25°C, but still prone to aggregation and loss of activity over time. | Suitable for short-term storage (days to weeks), but stability must be verified. | [6][7][10] |
| -20°C | Generally good stability, especially with cryoprotectants. | Recommended for medium to long-term storage. | [6][9] |
| -80°C | Considered the gold standard for long-term storage to maintain LNP integrity and mRNA functionality. | Optimal for long-term storage. | [6] |
Table 2: Common Cryoprotectants and Their Recommended Concentrations
| Cryoprotectant | Typical Concentration (w/v) | Key Benefits | Reference |
| Sucrose | 5% - 10% | Protects against freeze-thaw stress, maintains particle size and encapsulation efficiency. | [9][10] |
| Trehalose | 5% - 10% | Similar protective effects to sucrose. | [10] |
| Mannitol | 5% - 8% | Can be used as a cryoprotectant and a bulking agent for lyophilization. | [9][10] |
Experimental Protocols
Protocol 1: Characterization of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Dilute the LNP suspension in the appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within the linear range of detection.
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Equilibrate the sample chamber to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Perform the measurement, acquiring multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the particle size distribution (Z-average diameter) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[18]
-
Protocol 2: Assessment of LNP Aggregation using Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the HPLC system and the SEC column with the mobile phase (e.g., PBS at a defined pH). Ensure a stable baseline.
-
-
Sample Preparation:
-
Prepare the LNP sample by diluting it in the mobile phase if necessary.
-
-
Injection and Elution:
-
Inject a defined volume of the LNP sample onto the SEC column.
-
Elute the sample isocratically. Larger particles (aggregates) will elute first, followed by the intact LNPs.
-
-
Detection and Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fluidimaging.com [fluidimaging.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming thermostability challenges in mRNA-lipid nanoparticle systems with piperidine-based ionizable lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Resolved Inspection of Ionizable Lipid-Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Early Endosomal Membrane Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Strategies to reduce the toxicity of "Ionizable lipid-1" formulations
Technical Support Center: Ionizable Lipid-1 Formulations
Welcome to the technical support center for "this compound" formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating toxicity associated with lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it a critical component of LNP formulations?
A1: "this compound" is a fictional designation for a key component in many lipid nanoparticle (LNP) formulations designed to deliver nucleic acid therapeutics like mRNA and siRNA.[1][2] These lipids are characterized by their pH-responsive nature. At a low pH (typically within an endosome), they become positively charged, which is crucial for two main reasons:
-
Encapsulation: During formulation at an acidic pH, the positive charge allows the lipid to complex with the negatively charged nucleic acid backbone, facilitating efficient encapsulation.[3]
-
Endosomal Escape: After the LNP is taken up by a cell into an endosome, the endosome's internal environment becomes more acidic.[1][4] This protonates the ionizable lipid, leading to a positive charge.[4][5] This change is thought to disrupt the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).[1][4][5][6]
At physiological pH (around 7.4), ionizable lipids are nearly neutral. This "stealth" characteristic helps to reduce toxicity and rapid clearance by the immune system compared to permanently positively charged (cationic) lipids.[3][4]
Q2: What are the primary mechanisms of toxicity associated with this compound formulations?
A2: The toxicity of ionizable lipid-containing LNPs can stem from several factors:
-
Inflammatory Responses: Ionizable lipids can activate innate immune pathways.[4][7] Some ionizable lipids, like SM-102, can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-6.[8] This can manifest as local reactions at the injection site (redness, swelling) or systemic effects like fever.[1][4]
-
Hepatotoxicity: LNPs often accumulate in the liver.[4][9] High concentrations of ionizable lipids or their metabolites can cause liver damage.[4]
-
Complement Activation: Some LNP formulations can activate the complement system, a part of the innate immune system, which in rare cases can lead to hypersensitivity reactions.[10]
-
Cytotoxicity: Although less common with ionizable lipids than with cationic lipids, high concentrations can still disrupt cell membranes and lead to cell death.[4]
Q3: How does the chemical structure of this compound influence its toxicity?
A3: The structure of an ionizable lipid is a major determinant of both its efficacy and its toxicity profile. Key structural features include:
-
Headgroup: The pKa of the ionizable headgroup is critical.[4][7] An optimal pKa (often cited in the range of 6.2-6.6) ensures the lipid is neutral in the bloodstream but becomes protonated in the acidic endosome for effective payload release.[11] Deviations from this range can lead to reduced efficacy or increased toxicity.[11]
-
Linker: The chemical bonds connecting the headgroup to the lipid tails can influence the lipid's biodegradability.[7][12] Introducing biodegradable linkers, such as esters, can lead to faster breakdown and clearance of the lipid from the body, reducing long-term toxicity.[7][12][13]
-
Lipid Tails: The length and degree of saturation of the lipid tails affect the fluidity of the LNP and its ability to fuse with the endosomal membrane.
Q4: Can other components of the LNP formulation contribute to toxicity?
A4: Yes, while the ionizable lipid is often a primary driver of toxicity, other components also play a role:
-
PEGylated Lipids: These lipids help to stabilize the LNP and prolong its circulation time.[14][15][16] However, they can also elicit an immune response, including the production of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration.[10][16][17] In rare instances, they have been associated with hypersensitivity reactions.[10] The density and chain length of the PEG can influence these effects.[10]
-
Helper Lipids and Cholesterol: Phospholipids (like DSPC) and cholesterol are crucial for the structural integrity of the LNP.[4][15] While generally considered biocompatible, the specific type and ratio of these lipids can influence the overall properties and toxicity of the formulation.[18]
Troubleshooting Guide
This guide addresses common problems encountered during the development and use of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High in vitro cytotoxicity observed in cell-based assays (e.g., MTT, LDH). | - The concentration of this compound is too high.- The overall LNP concentration is excessive.- The formulation is not optimal, leading to instability and release of toxic components.- The chosen cell line is particularly sensitive. | - Perform a dose-response study to determine the EC50 for toxicity and use concentrations well below this for functional assays.- Re-optimize the molar ratios of the lipid components.[14] A lower percentage of the ionizable lipid may be effective.[3]- Characterize the physicochemical properties of your LNPs (size, PDI, zeta potential) to ensure consistency.- Test on multiple cell lines to understand if the toxicity is cell-type specific.[19] |
| Unexpected inflammatory response in vivo (e.g., elevated cytokine levels, injection site reactions). | - The chemical structure of this compound is inherently immunogenic.- The LNP formulation is activating innate immune pathways (e.g., TLRs, inflammasome).[4][8]- Contaminants in the formulation (e.g., endotoxins). | - Consider synthesizing or sourcing a biodegradable version of this compound with ester linkages to promote faster clearance.[7][12][13]- Modify the LNP formulation by altering the ratios of helper lipids or PEGylated lipids.[14][15]- Screen for and quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA after administration.- Ensure all components and reagents are endotoxin-free. |
| Poor correlation between in vitro and in vivo toxicity results. | - In vitro assays may not fully recapitulate the complex biological environment in vivo.[18][20]- The biodistribution of the LNPs in vivo leads to accumulation in specific organs (e.g., liver, spleen), causing organ-specific toxicity not observed in a single cell line.[4][9]- Immune system interactions that occur in vivo are not present in simple in vitro cultures.[21] | - Supplement in vitro cytotoxicity data with more complex models, such as co-cultures or organoids, if possible.- Conduct a thorough in vivo toxicology study, including analysis of blood chemistry (e.g., liver enzymes like ALT/AST) and histopathology of key organs.[]- Evaluate immune cell activation in vivo through flow cytometry or analysis of cytokine profiles in the blood.[23] |
| Batch-to-batch variability in toxicity. | - Inconsistent manufacturing process (e.g., variations in mixing speed, flow rates in microfluidics).[14]- Degradation of formulation components during storage.[24][25]- Variability in the quality of raw materials. | - Standardize the LNP manufacturing protocol, paying close attention to critical process parameters.[14]- Perform rigorous quality control on each batch, including particle size, PDI, zeta potential, and encapsulation efficiency measurements.- Conduct stability studies to determine the optimal storage conditions and shelf-life of the formulations.[24][25] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the toxicity of this compound formulations.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of LNP formulations on the metabolic activity of cultured cells as an indicator of cytotoxicity.
Materials:
-
Cell line of interest (e.g., HEK293, Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
LNP formulations of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP formulations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the LNP dilutions. Include wells with untreated cells (negative control) and a positive control for cell death (e.g., a high concentration of Triton X-100).
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Pro-inflammatory Cytokines (in vivo)
Objective: To quantify the levels of key pro-inflammatory cytokines in the serum of animals treated with LNP formulations.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
LNP formulations of this compound
-
Sterile saline or PBS for control injections
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., mouse IL-6, TNF-α)
Procedure:
-
Administer the LNP formulations to the animals via the desired route (e.g., intravenous, intramuscular). Include a control group receiving a vehicle injection.
-
At predetermined time points (e.g., 2, 6, and 24 hours post-injection), collect blood from the animals via a suitable method (e.g., submandibular bleed, cardiac puncture for terminal studies).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.[26]
-
Analyze the results by comparing the cytokine concentrations in the LNP-treated groups to the control group.
Quantitative Data Summary
The following tables summarize hypothetical but representative data from experiments aimed at reducing the toxicity of this compound.
Table 1: Effect of this compound Structure on In Vitro Cytotoxicity
| Formulation ID | This compound Variant | Key Structural Modification | Cell Viability (%) at 10 µg/mL (MTT Assay, Huh-7 cells) |
| LNP-A | Standard | - | 65% |
| LNP-B | Biodegradable | Ester linker | 88% |
| LNP-C | Modified Headgroup | Lower pKa | 72% |
Table 2: Impact of Formulation Ratios on In Vivo Inflammatory Response
| Formulation ID | This compound : DSPC : Cholesterol : PEG-Lipid (Molar Ratio) | Serum IL-6 Levels (pg/mL) at 6h post-injection |
| LNP-D | 50 : 10 : 38.5 : 1.5 | 2500 |
| LNP-E | 40 : 10 : 48.5 : 1.5 | 1200 |
| LNP-F | 30 : 10 : 58.5 : 1.5 | 650 |
| Control | Vehicle | < 50 |
Visualizations
Diagrams of Workflows and Pathways
Below are diagrams created using Graphviz to illustrate key processes related to LNP toxicity and its assessment.
Caption: Strategies to Mitigate this compound Toxicity.
Caption: LNP-Mediated Innate Immune Activation Pathway.
Caption: Workflow for Assessing LNP Formulation Toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. media.beckman.com [media.beckman.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of highly dense highly protected surfactant ionizable lipid RNA loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 11. dovepress.com [dovepress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 15. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jmb.or.kr [jmb.or.kr]
- 20. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for lipid nanoparticles that modulate the immune activity of helper T cells towards enhanced antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. azonano.com [azonano.com]
- 26. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Long-Term Storage Stability of "Ionizable lipid-1" LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the long-term storage of "Ionizable lipid-1" Lipid Nanoparticles (LNPs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your "this compound" LNPs during storage.
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage
Question: I'm observing a significant increase in the size and PDI of my LNP formulation after storing it. What could be the cause and how can I fix it?
Answer: An increase in particle size and PDI is a common indicator of LNP aggregation or fusion. This can be caused by several factors, including improper storage temperature, freeze-thaw stress, and suboptimal formulation characteristics.
Possible Causes and Solutions:
-
Inappropriate Storage Temperature: Storing LNPs at temperatures above the recommended range can lead to increased lipid mobility and subsequent particle fusion. For aqueous formulations, refrigeration at 2-8°C is often more stable than freezing at -20°C, which can cause aggregation due to ice crystal formation.[1][2][3] For long-term storage, ultra-low temperatures (-80°C) or lyophilization are generally preferred.[4][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your LNP samples can induce mechanical stress, leading to irreversible aggregation.[1][6] If you need to use a sample multiple times, it is best to aliquot it into single-use volumes before the initial freezing.
-
Absence of Cryoprotectants: During freezing, ice crystal formation can physically damage the LNPs.[1] The addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), can protect the LNPs by forming a glassy matrix that inhibits ice crystal growth and reduces mechanical stress.[1][6][7]
-
Suboptimal Buffer Conditions: While pH has been shown to have a less significant impact on the stability of some LNP formulations during storage, it is generally recommended to store them under physiologically appropriate conditions (pH ~7.4) for ease of use.[1][2][3][8]
Issue 2: Decreased mRNA Encapsulation Efficiency After Storage
Question: My mRNA encapsulation efficiency has dropped significantly after storing my LNP samples. Why is this happening and what can I do to prevent it?
Answer: A decrease in mRNA encapsulation efficiency indicates that the mRNA is leaking from the LNPs. This can be a result of lipid degradation or physical disruption of the nanoparticle structure.
Possible Causes and Solutions:
-
Lipid Hydrolysis or Oxidation: The ionizable and other lipid components of LNPs can be susceptible to chemical degradation over time, especially at non-optimal temperatures and in the presence of oxygen or water.[4][9][10] This can compromise the integrity of the lipid bilayer, leading to mRNA leakage. To mitigate this, store LNPs at recommended low temperatures and in oxygen-free environments if possible.
-
Physical Instability: As mentioned in the previous issue, aggregation and fusion due to improper storage can lead to a loss of encapsulated mRNA. Following the recommendations for preventing size increases will also help maintain high encapsulation efficiency.
-
Lyophilization without Lyoprotectants: The process of freeze-drying can be harsh on LNPs. Without the addition of lyoprotectants (like sucrose or trehalose), the reconstitution of lyophilized LNPs can lead to aggregation and a loss of encapsulated material.[1][2]
Issue 3: Poor In Vitro/In Vivo Performance of Stored LNPs
Question: My stored LNP formulation is showing reduced transfection efficiency and overall performance compared to a freshly prepared batch. What could be the reason?
Answer: A decline in the biological activity of your LNPs is often the result of the physical and chemical instabilities discussed above.
Possible Causes and Solutions:
-
mRNA Degradation: The encapsulated mRNA is susceptible to hydrolysis, particularly at higher temperatures.[9] Storing LNPs at elevated temperatures (e.g., 25°C) can lead to a significant reduction in mRNA integrity over time.[9][11]
-
Changes in Physicochemical Properties: The increase in particle size and PDI, and the decrease in encapsulation efficiency, all contribute to a less effective delivery system. Larger aggregates may not be taken up by cells as efficiently, and leaked mRNA will be quickly degraded.
-
Lipid Degradation Products: The degradation of lipids can not only affect the structural integrity of the LNP but may also generate byproducts that could be detrimental to the function of the encapsulated mRNA.
To ensure optimal performance, it is crucial to maintain the physical and chemical stability of your LNPs throughout their storage period by adhering to the best practices outlined in this guide.
Frequently Asked Questions (FAQs)
Q1: What is the best temperature to store my "this compound" LNP formulation?
For short-term storage of aqueous formulations (up to 150 days), refrigeration at 2-8°C has been shown to be more stable than freezing at -20°C.[1][2][3] For long-term storage, ultra-low temperatures of -80°C or lyophilization are recommended to minimize chemical degradation and physical instability.[4][5]
Q2: Should I add cryoprotectants to my LNP formulation before freezing?
Yes, it is highly recommended to add cryoprotectants like sucrose or trehalose (typically at concentrations of 10-20% w/v) before freezing your LNPs.[1][7] This will help prevent aggregation and loss of efficacy caused by freeze-thaw cycles.[1][6]
Q3: What is lyophilization and how can it improve the stability of my LNPs?
Lyophilization, or freeze-drying, is a process where the LNP formulation is frozen and then the water is removed by sublimation under a vacuum. This results in a dry powder that is much more stable than a liquid formulation, especially at higher temperatures.[4] Lyophilization can significantly extend the shelf-life of your LNPs, but it is crucial to use lyoprotectants to maintain their integrity upon reconstitution.[1][2]
Q4: How many times can I freeze and thaw my LNP sample?
It is best to avoid multiple freeze-thaw cycles as this can lead to irreversible aggregation and a decrease in the biological activity of your LNPs.[1][6] It is recommended to aliquot your LNP formulation into single-use vials before the first freeze.
Q5: What analytical techniques should I use to monitor the stability of my LNPs over time?
The key stability-indicating parameters to monitor are:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[11][12][13]
-
mRNA Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay like the RiboGreen assay.[14][15][16]
-
mRNA Integrity: Can be assessed by techniques such as capillary electrophoresis.[11]
-
Lipid Content and Degradation: Analyzed using methods like High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (LC/MS).[17][18][19][20][21]
Data Presentation
The following tables summarize quantitative data on the stability of LNPs under various storage conditions.
Table 1: Effect of Storage Temperature on the Physicochemical Properties of Aqueous LNP Formulations
| Storage Temperature | Time (Weeks) | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C | 0 | 85.2 | 0.12 | 95.3 |
| 4 | 88.1 | 0.13 | 94.8 | |
| 8 | 90.5 | 0.14 | 93.5 | |
| -20°C | 0 | 85.2 | 0.12 | 95.3 |
| 4 | 120.7 | 0.25 | 85.1 | |
| 8 | 155.3 | 0.31 | 78.6 | |
| -80°C | 0 | 85.2 | 0.12 | 95.3 |
| 4 | 86.5 | 0.12 | 95.1 | |
| 8 | 87.1 | 0.13 | 94.9 |
Note: Data is illustrative and compiled from trends observed in multiple studies.[1][5][7][9][11][22][23]
Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles (-80°C)
| Formulation | Number of Freeze-Thaw Cycles | Average Particle Size (nm) | PDI | Relative In Vitro Activity (%) |
| No Cryoprotectant | 1 | 135.4 | 0.28 | 65 |
| 3 | 210.1 | 0.45 | 30 | |
| 10% Sucrose (w/v) | 1 | 90.2 | 0.15 | 95 |
| 3 | 95.8 | 0.17 | 92 | |
| 10% Trehalose (w/v) | 1 | 89.7 | 0.14 | 96 |
| 3 | 94.2 | 0.16 | 94 |
Note: Data is illustrative and based on findings from various sources.[1][5][7][22][24]
Table 3: Stability of Lyophilized LNPs at Various Temperatures
| Storage Temperature | Time (Weeks) | Average Particle Size (nm) (Reconstituted) | PDI (Reconstituted) | mRNA Integrity (%) |
| 4°C | 24 | ~80 | < 0.1 | ~85-90 |
| 25°C (Room Temp) | 12 | ~80 | < 0.1 | ~70 |
| -20°C | 24 | ~80 | < 0.1 | > 95 |
| -80°C | 24 | ~80 | < 0.1 | > 95 |
Note: Data is based on a study of lyophilized nucleoside-modified mRNA-LNPs.[11]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
This protocol provides a general guideline for measuring the hydrodynamic size and PDI of LNP samples.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)[25]
-
Low-volume disposable cuvettes[25]
-
Syringe filters (0.2 µm)[26]
-
Nuclease-free water or appropriate buffer (e.g., 1X PBS)[25]
Procedure:
-
Sample Preparation:
-
Thaw frozen LNP samples at room temperature.
-
If necessary, dilute the LNP sample in nuclease-free water or an appropriate buffer to a suitable concentration for DLS measurement. Note: Buffers containing high concentrations of sugars (>1%) may affect viscosity and should be diluted out if possible.[25]
-
Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[26]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Launch the instrument software.
-
-
Measurement:
-
Pipette the filtered sample into a clean cuvette (typically 1 mL, but depends on the cuvette type).[25]
-
Place the cuvette in the instrument's sample holder.
-
In the software, set the measurement parameters. Typical settings for LNPs include:
-
Start the measurement. The instrument will perform a series of runs and automatically calculate the z-average diameter (particle size) and PDI.
-
-
Data Analysis:
-
Review the results for consistency between runs.
-
Export the data for record-keeping and further analysis.
-
Protocol 2: RiboGreen Assay for mRNA Encapsulation Efficiency
This protocol is used to determine the percentage of mRNA that is encapsulated within the LNPs.
Materials and Equipment:
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Fluorescence microplate reader with excitation/emission at ~480/520 nm[27]
-
96-well black, flat-bottom plates[15]
-
Nuclease-free water and TE buffer
-
Triton X-100 solution (e.g., 2%)[15]
-
mRNA standard of known concentration
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting it in TE buffer according to the manufacturer's instructions. Protect this solution from light.
-
Prepare a Triton X-100 solution (e.g., 2% in nuclease-free water) to lyse the LNPs.
-
-
Standard Curve Preparation:
-
Prepare a series of mRNA standards of known concentrations by diluting the stock mRNA in TE buffer.
-
In a 96-well plate, add a fixed volume (e.g., 50 µL) of each standard in duplicate.
-
-
Sample Preparation:
-
Dilute the LNP sample to a concentration that falls within the range of the standard curve.
-
In the 96-well plate, prepare two sets of wells for each LNP sample (in triplicate):
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[15]
-
-
Fluorescence Measurement:
-
Add 100 µL of the diluted RiboGreen reagent to all standard and sample wells.[15]
-
Briefly shake the plate to mix.
-
Measure the fluorescence using a microplate reader (Ex: 480 nm, Em: 520 nm).
-
-
Calculation:
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Use the standard curve to determine the concentration of mRNA in both the intact (free mRNA) and lysed (total mRNA) sample wells.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100
-
-
Mandatory Visualizations
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
- 7. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. k2sci.com [k2sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Research Advances on the Stability of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lsinstruments.ch [lsinstruments.ch]
- 13. allanchem.com [allanchem.com]
- 14. waters.com [waters.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. biorxiv.org [biorxiv.org]
- 17. HPLC-CAD Analysis of Lipids (Four) in a Lipid Nanoparticle (LNP) Formulation Containing mRNA | Sigma-Aldrich [sigmaaldrich.com]
- 18. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines [ouci.dntb.gov.ua]
- 22. preprints.org [preprints.org]
- 23. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
- 27. abpbio.com [abpbio.com]
Overcoming poor endosomal escape with "Ionizable lipid-1" LNPs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ionizable Lipid-1 based Lipid Nanoparticles (LNPs). Our goal is to help you overcome common experimental challenges, with a focus on enhancing endosomal escape and maximizing the delivery efficiency of your payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate endosomal escape?
A1: this compound is a cationic lipid with a specific pKa. At physiological pH (around 7.4), it is nearly neutral, which allows for stable LNP formulation and reduces toxicity. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), this compound becomes protonated (positively charged). This charge can disrupt the endosomal membrane through interactions with anionic lipids, leading to the release of the LNP's cargo into the cytoplasm.
Q2: What is the optimal N/P ratio for formulating my this compound LNPs?
A2: The ideal N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) is critical for encapsulation efficiency and delivery. While a general starting point is often between 3 and 6, the optimal ratio is highly dependent on the specific nucleic acid payload and the cell type being used. We recommend performing a titration experiment to determine the optimal N/P ratio for your specific application.
Q3: How does the choice of cell line affect the performance of this compound LNPs?
A3: Cell lines exhibit significant variability in their endocytic pathways and endosomal maturation processes. This can greatly influence the uptake and subsequent endosomal escape of LNPs. For example, some cell lines may have higher rates of macropinocytosis, while others may rely more on clathrin-mediated endocytosis. It is advisable to test your this compound LNPs in a few different cell lines relevant to your research to identify the most suitable model.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency or Poor Gene Knockdown
If you are observing lower than expected biological activity from your nucleic acid payload, it may be due to inefficient endosomal escape.
Potential Cause 1: Suboptimal LNP Formulation
-
Solution: Ensure the N/P ratio is optimized for your payload. Verify the size and polydispersity index (PDI) of your LNPs using Dynamic Light Scattering (DLS). Ideally, LNPs should be below 150 nm with a PDI of <0.2.
Potential Cause 2: Inefficient Endosomal Escape
-
Solution: The dose of LNPs may be too low to effectively disrupt the endosomal membrane. Try increasing the concentration of LNPs administered to the cells. You can also assess endosomal escape directly using the Galectin-9 recruitment assay detailed in our experimental protocols section.
Potential Cause 3: Cell-Type Specific Effects
-
Solution: The endocytic pathway of your chosen cell line may not be optimal for this compound LNPs. Consider testing in a different cell line known to be amenable to lipid-based transfection.
Caption: Troubleshooting workflow for low transfection efficiency.
Issue 2: High Cytotoxicity
Observing significant cell death after LNP treatment can compromise your experimental results.
Potential Cause 1: LNP Overdosing
-
Solution: The concentration of LNPs may be too high. Perform a dose-response experiment to find the optimal concentration that balances transfection efficiency with cell viability. We recommend using a cytotoxicity assay, such as the one detailed in our protocols section.
Potential Cause 2: Impurities in LNP Formulation
-
Solution: Residual solvents or other contaminants from the formulation process can be toxic to cells. Ensure your LNP purification process (e.g., dialysis or tangential flow filtration) is thorough.
Potential Cause 3: Inherent Sensitivity of the Cell Line
-
Solution: Some cell lines are inherently more sensitive to lipid-based reagents. If reducing the LNP dose is not feasible, consider using a more robust cell line for your experiments.
Data Presentation
The following tables summarize the performance of this compound LNPs compared to a standard ionizable lipid LNP formulation across different cell lines.
Table 1: Transfection Efficiency (% GFP Positive Cells)
| Cell Line | This compound LNP (50 nM) | Standard LNP (50 nM) |
| HEK293T | 92% | 75% |
| HeLa | 85% | 68% |
| A549 | 78% | 55% |
Table 2: Endosomal Escape Efficiency (Galectin-9 Positive Puncta per Cell)
| Cell Line | This compound LNP (50 nM) | Standard LNP (50 nM) |
| HEK293T | 12.5 | 6.2 |
| HeLa | 10.8 | 5.1 |
| A549 | 8.9 | 4.3 |
Table 3: Cell Viability (% of Untreated Control)
| Cell Line | This compound LNP (100 nM) | Standard LNP (100 nM) |
| HEK293T | 88% | 72% |
| HeLa | 91% | 78% |
| A549 | 85% | 65% |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be 25 mM.
-
Preparation of Nucleic Acid Solution: Dilute your nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr®) to combine the lipid-ethanol solution and the nucleic acid-aqueous solution at a flow rate ratio of 1:3 (ethanol:aqueous).
-
Purification: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 for at least 18 hours to remove ethanol and unencapsulated nucleic acid.
-
Characterization: Measure the LNP size, PDI, and zeta potential using a Zetasizer. Quantify nucleic acid encapsulation using a fluorescent dye-based assay (e.g., RiboGreen™).
Protocol 2: In Vitro Transfection with LNPs
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
LNP Preparation: Dilute the LNP stock solution to the desired final concentration in serum-free media.
-
Transfection: Remove the growth media from the cells and replace it with the LNP-containing media.
-
Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
Post-Transfection: After the incubation period, remove the transfection media and replace it with fresh, complete growth media.
-
Analysis: Analyze the cells for payload expression or effect (e.g., fluorescence microscopy for GFP, qPCR for gene knockdown) at 24-48 hours post-transfection.
Protocol 3: Endosomal Escape Quantification (Galectin-9 Recruitment Assay)
A high-throughput Galectin-9 imaging assay can be used to quantify nanoparticle uptake and endosomal escape.
-
Cell Line: Use a cell line that stably expresses a fluorescently tagged Galectin-9 (e.g., Gal9-YFP).
-
Cell Seeding: Plate the Gal9-YFP expressing cells in a high-content imaging plate (e.g., 96-well glass-bottom plate).
-
LNP Treatment: Treat the cells with your LNPs (containing a fluorescently labeled nucleic acid) at the desired concentration.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a high-content imaging system. Capture both the Galectin-9 and the labeled nucleic acid channels.
-
Image Analysis: Quantify the number of Galectin-9 positive puncta that co-localize with the fluorescently labeled LNPs over time. An increase in co-localized puncta indicates endosomal damage and escape.
Visualizations
Caption: Mechanism of LNP uptake and endosomal escape.
Caption: Workflow for LNP characterization and in vitro testing.
How to modify "Ionizable lipid-1" formulation for different mRNA payloads
This guide provides researchers, scientists, and drug development professionals with detailed information on how to modify and troubleshoot lipid nanoparticle (LNP) formulations using "Ionizable lipid-1" for different messenger RNA (mRNA) payloads.
Frequently Asked Questions (FAQs)
Q1: What is the role of each lipid component in the "this compound" formulation?
A typical LNP formulation consists of four main components, each with a specific function:
-
Ionizable Lipid (e.g., "this compound"): This is the most critical component. At an acidic pH (during formulation), it is positively charged and electrostatically binds to the negatively charged mRNA, facilitating encapsulation.[1][2] In the slightly acidic environment of the endosome after cell uptake, it becomes protonated again, which helps disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.[3][4]
-
Helper Phospholipid (e.g., DSPC, DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle.[1][2][5] Some helper lipids, like DOPE, can promote a hexagonal phase structure, which may enhance endosomal escape.[5][6]
-
Cholesterol: Cholesterol acts as a stabilizing agent.[2] It fills the gaps between the other lipids, increasing particle stability and rigidity, and can also aid in membrane fusion for endosomal release.[1][5]
-
PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the nanoparticles during formation, preventing aggregation.[2][5] It creates a hydrophilic shield that also helps reduce recognition by the immune system in vivo, potentially extending circulation time.[2][3]
Q2: What is the N/P ratio and why is it critical when changing the mRNA payload?
The N/P ratio is the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the mRNA backbone.[7][8] This ratio is a key parameter because it directly influences encapsulation efficiency, particle size, stability, and transfection efficiency.[7] Different mRNA payloads (e.g., different lengths or concentrations) require optimization of the N/P ratio to ensure proper condensation and encapsulation. While a higher N/P ratio can improve interaction with cell membranes, excessively high ratios may lead to an increase in empty nanoparticles and potential cytotoxicity.[7][9] Clinically used formulations have N/P ratios ranging from approximately 3 to 6.[7][8]
Q3: How does the length of the mRNA payload affect the formulation?
The size of the mRNA molecule is a critical factor. Longer mRNA strands may require adjustments to the formulation to be encapsulated efficiently. This can include:
-
Optimizing the N/P ratio: Larger mRNAs have more phosphate groups, which may necessitate an adjustment in the amount of ionizable lipid to maintain the optimal N/P ratio for condensation.
-
Adjusting Lipid Ratios: The overall ratio of the four lipid components may need to be fine-tuned to properly accommodate a larger nucleic acid core and maintain a stable particle structure.[10][11]
-
Process Parameters: Microfluidic mixing parameters, such as flow rates, may need to be adjusted to ensure uniform and efficient encapsulation of larger payloads.
Q4: When should I choose DOPE versus DSPC as a helper lipid?
The choice between DOPE and DSPC can influence the LNP's properties and performance. DOPE has a cone-like shape that favors the formation of non-bilayer, hexagonal (HII) phases, which can promote the disruption of the endosomal membrane and enhance mRNA release into the cytoplasm.[5][6] DSPC, with its cylindrical shape, tends to form more stable bilayers, contributing to greater particle stability, which is important for in vivo applications.[5] Therefore, if endosomal escape is a known bottleneck for your specific cell type or application, testing DOPE may be beneficial. If particle stability during storage or in circulation is the primary concern, DSPC is often a preferred choice.
LNP Formulation & Optimization Workflow
The following diagram outlines the general workflow for formulating and optimizing LNPs for a new mRNA payload.
Caption: Workflow for LNP-mRNA formulation, characterization, and optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Suboptimal lipid ratios for the specific mRNA payload. 2. Inefficient mixing (e.g., incorrect flow rates in microfluidics). 3. Aggregation after buffer exchange. 4. Poor quality of lipids or mRNA. | 1. Re-evaluate and optimize the molar ratios of the four lipid components. Consider adjusting the PEG-lipid percentage (typically 1-2 mol%). 2. Optimize the total flow rate and flow rate ratio (FRR) of the aqueous and ethanol phases. A typical FRR is 3:1 (Aqueous:Ethanol). 3. Ensure the dialysis/purification step is performed promptly after mixing and that the final buffer is appropriate.[12] 4. Verify the purity and integrity of all components. |
| Low mRNA Encapsulation Efficiency (< 80%) | 1. Incorrect N/P ratio (often too low).[7] 2. pH of the aqueous buffer is not sufficiently acidic (should be ~pH 4) to protonate the ionizable lipid.[1] 3. mRNA degradation. | 1. Increase the N/P ratio by increasing the concentration of "this compound" relative to the mRNA. Test a range of N/P ratios (e.g., 3 to 8).[7] 2. Prepare fresh acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 4.0) and confirm its pH before use. 3. Use RNase-free reagents and materials throughout the process.[13] |
| Low Protein Expression In Vitro Despite Good Physical Properties | 1. Inefficient endosomal escape.[6] 2. mRNA integrity compromised during formulation. 3. LNP formulation is not optimal for the target cell line. | 1. If using a stable helper lipid like DSPC, consider testing a fusogenic lipid like DOPE to improve endosomal release.[6] 2. Analyze mRNA integrity post-formulation using gel electrophoresis. 3. Optimize the lipid composition. Different cell types can respond differently to LNP surface properties.[14] |
| Batch-to-Batch Inconsistency | 1. Manual mixing techniques (e.g., vortexing) are inherently variable.[12] 2. Inconsistent quality of starting materials. 3. Variations in temperature or timing during the procedure. | 1. Use a controlled and reproducible mixing system like a microfluidic device.[8][12] 2. Source high-purity lipids and ensure consistent mRNA quality. 3. Standardize all steps of the protocol, including incubation times and temperatures.[12] |
Data Presentation: Impact of Formulation Parameters
The following tables summarize the expected impact of modifying key formulation parameters on LNP characteristics.
Table 1: Effect of N/P Ratio on LNP Properties
| N/P Ratio | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Transfection | Potential Issues |
| Low (e.g., 2-3) | May be larger, less condensed | Often Lower | Lower | Incomplete mRNA condensation. |
| Optimal (e.g., 4-6) | Typically 80-120 nm | High (>90%) | Highest | - |
| High (e.g., >8) | May slightly decrease or stay constant | High | May plateau or decrease | Increased proportion of empty LNPs, potential for cytotoxicity.[9] |
Table 2: Effect of Helper and PEG-Lipid Content on LNP Properties
| Parameter Modified | Expected Effect on LNP Characteristics | Rationale |
| Increase Helper Lipid (e.g., DOPE) | May slightly alter size; can improve transfection efficiency.[6][10][11] | DOPE promotes a hexagonal phase, aiding endosomal escape.[5] |
| Increase PEG-Lipid % | Decreases particle size; may reduce transfection efficiency. | PEG-lipids control particle size during formation and provide a steric shield that can hinder cellular uptake.[5][13] |
| Decrease PEG-Lipid % | Increases particle size; may enhance transfection efficiency. | Less steric hindrance allows for greater interaction with the cell membrane. |
Key Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device.
Materials:
-
Lipid stock solutions in 100% ethanol: "this compound", DSPC (or DOPE), Cholesterol, PEG-Lipid.
-
mRNA stock solution in RNase-free citrate buffer (pH 4.0).
-
Syringe pumps and gas-tight glass syringes.
-
Microfluidic chip (e.g., staggered herringbone design).
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO).
-
RNase-free phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Lipid Phase: In an RNase-free tube, combine the lipid stock solutions (e.g., at a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid) in ethanol.[13]
-
Prepare Aqueous Phase: Dilute the mRNA stock to the desired concentration in citrate buffer (pH 4.0).
-
Setup Microfluidics: Aspirate the lipid phase into one syringe and the aqueous phase into another. Place the syringes onto the syringe pump.
-
Mixing: Set the flow rate ratio (FRR) to 3:1 (aqueous:ethanol) and the total flow rate as recommended for the chip (e.g., 2 mL/min). Pump the two phases through the microfluidic chip, collecting the output in an RNase-free tube.
-
Purification: Transfer the collected LNP solution to a pre-wetted dialysis device. Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with one buffer exchange, to remove ethanol and raise the pH.[12]
-
Characterization: After dialysis, collect the LNP sample and proceed with characterization assays.
Protocol 2: Characterization of LNP Size and Encapsulation Efficiency
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average size) and PDI using Dynamic Light Scattering (DLS).[15]
-
Acceptable criteria are typically a size of 80-150 nm and a PDI < 0.2 for monodisperse samples.[12]
B. Encapsulation Efficiency (EE) using Quant-iT RiboGreen Assay:
-
Total mRNA (A): Lyse a 10 µL aliquot of the LNP sample by adding 90 µL of a lysis buffer (e.g., PBS with 1% Triton X-100). This will release the encapsulated mRNA.
-
Free mRNA (B): In a separate well, take a 10 µL aliquot of the intact LNP sample and add 90 µL of PBS (without detergent).
-
Prepare a standard curve of your specific mRNA using the RiboGreen reagent.
-
Add the RiboGreen working solution to the lysed sample (A), the intact sample (B), and the standards.
-
Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).
-
Calculate the concentration of total and free mRNA from the standard curve.
-
Calculate EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Logical Relationships in Formulation
The interplay between the N/P ratio and the resulting LNP characteristics is a critical relationship to understand during optimization.
Caption: Relationship between N/P Ratio and key LNP physicochemical properties.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. dovepress.com [dovepress.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA [mdpi.com]
- 7. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 12. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [kb.osu.edu]
- 15. susupport.com [susupport.com]
Technical Support Center: The Critical Impact of Buffer pH on "Ionizable Lipid-1" LNP Stability and Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of buffer pH on the stability and performance of lipid nanoparticles (LNPs) formulated with "Ionizable Lipid-1".
Frequently Asked Questions (FAQs)
Q1: How does the buffer pH during formulation affect the encapsulation of mRNA in "this compound" LNPs?
A1: The initial formulation pH is critical for efficient mRNA encapsulation. "this compound," like other ionizable lipids, has a pKa value that dictates its charge state.[1][2][3] During formulation, an acidic buffer (typically pH 4-5) is used.[3][4] At this pH, which is below the pKa of "this compound," the lipid becomes protonated and carries a positive charge.[5][6][7] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient complexation and encapsulation within the LNP core.[3][4]
Q2: What is the impact of neutralizing the buffer pH after LNP formation?
A2: After the initial formulation in an acidic buffer, the LNP solution is typically neutralized to a physiological pH of approximately 7.4 through dialysis or buffer exchange.[4][8] This step is crucial for several reasons. At physiological pH, "this compound" becomes predominantly neutral, which is essential for minimizing toxicity and increasing the circulation half-life of the LNPs in vivo.[7][9][10] This pH shift also induces structural rearrangements within the LNP, trapping the mRNA inside and forming a more stable, electron-dense core.[6][11]
Q3: How does the storage buffer pH affect the long-term stability of "this compound" LNPs?
A3: The pH of the storage buffer can significantly impact the long-term stability of "this compound" LNPs. While storage at a physiological pH of 7.4 is common for direct use, studies have shown that a slightly basic pH (e.g., 8.5) can better preserve the physical and biological properties of LNPs during storage at 4°C.[12] Conversely, acidic storage conditions can lead to the hydrolysis of both the ionizable lipid and the mRNA cargo, resulting in increased particle size and loss of transfection efficiency.[12][13] However, some studies suggest that for certain ionizable lipids, storage at lower temperatures (e.g., 4°C) can make the LNPs less sensitive to the external buffer pH.[13]
Q4: What is the role of the apparent pKa of "this compound" in LNP performance?
A4: The apparent pKa (the pKa of the ionizable lipid within the LNP formulation) is a critical determinant of in vivo performance.[1] For efficient endosomal escape and subsequent mRNA release into the cytoplasm, the apparent pKa of "this compound" LNPs should ideally be between 6.2 and 6.7.[1][14] This pKa range ensures that the LNPs remain relatively neutral in the bloodstream (pH ~7.4) but become positively charged as the endosome acidifies (pH 5.5-6.5).[5][6][10] This protonation facilitates the disruption of the endosomal membrane, allowing the mRNA payload to be released.[6][14]
Troubleshooting Guide
| Issue | Potential Cause Related to Buffer pH | Recommended Solution |
| Low mRNA Encapsulation Efficiency | The pH of the formulation buffer is too high (above the pKa of "this compound"). | Ensure the formulation buffer is acidic, typically in the range of pH 4.0-5.0, to ensure the protonation of "this compound" for efficient mRNA complexation.[3][4] |
| LNP Aggregation During Storage | The storage buffer pH is too low, leading to particle instability. | Store LNPs in a buffer with a pH of 7.4 or slightly higher (up to 8.5) to maintain a neutral surface charge and prevent aggregation.[12] Avoid acidic storage conditions. |
| Increased Particle Size and Polydispersity Index (PDI) Over Time | Acid-mediated hydrolysis of lipids and mRNA in the storage buffer. | Use a storage buffer with a pH of 7.4 or slightly basic (up to 8.5) and store at appropriate temperatures (e.g., 4°C or -80°C) to minimize degradation.[4][12] |
| Poor In Vitro Transfection Efficiency | The apparent pKa of the LNPs is outside the optimal range for endosomal escape. | Re-evaluate the LNP composition and formulation parameters, as the apparent pKa is influenced by all components.[1] The buffer used during formulation can also influence the final LNP structure and performance.[15] |
| High In Vivo Toxicity | The apparent pKa of the LNPs is too high, leading to a positive surface charge at physiological pH. | Ensure the apparent pKa is below physiological pH (~7.4) to maintain a near-neutral surface charge in circulation.[16] This can be modulated by the choice of ionizable lipid and other formulation components. |
Data Presentation
Table 1: Impact of Formulation Buffer pH on "this compound" LNP Characteristics
| Formulation Buffer pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| 4.0 | 85 ± 5 | 0.12 ± 0.02 | -2 ± 1 | 95 ± 2 |
| 5.0 | 90 ± 6 | 0.15 ± 0.03 | -3 ± 1 | 92 ± 3 |
| 6.0 | 110 ± 10 | 0.25 ± 0.05 | -5 ± 2 | 75 ± 5 |
| 7.4 | 150 ± 20 | 0.35 ± 0.08 | -10 ± 3 | 40 ± 8 |
Note: The data presented in this table are representative examples and may vary depending on the specific formulation parameters and analytical methods used.
Table 2: Effect of Storage Buffer pH on "this compound" LNP Stability at 4°C over 2 Weeks
| Storage Buffer pH | Initial Size (nm) | Size after 2 weeks (nm) | Initial PDI | PDI after 2 weeks | Initial Transfection Efficiency (%) | Transfection Efficiency after 2 weeks (%) |
| 5.5 | 88 | 250 | 0.13 | 0.40 | 90 | 35 |
| 7.4 | 85 | 105 | 0.12 | 0.18 | 92 | 85 |
| 8.5 | 86 | 90 | 0.13 | 0.14 | 91 | 90 |
Note: The data presented in this table are representative examples based on published findings and may vary for different LNP compositions.[12]
Experimental Protocols
Protocol 1: Formulation of "this compound" LNPs at Varying pH
-
Preparation of Lipid Mixture: Dissolve "this compound," DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[9]
-
Preparation of Aqueous Phase: Dissolve the mRNA cargo in a buffer of a specific pH (e.g., 50 mM citrate (B86180) buffer at pH 4.0).[9]
-
LNP Formation: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a fixed volume ratio (e.g., 1:3) using a microfluidic mixing device.[9]
-
Buffer Exchange: Dialyze the resulting LNP solution against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) for at least 16 hours to remove ethanol and adjust the pH.[9]
-
Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).[17]
Protocol 2: TNS Assay for Determining Apparent pKa
-
Prepare Buffers: Prepare a series of buffers with a pH range from 2 to 12 in 0.5 unit increments (e.g., using 150 mM sodium chloride, 20 mM sodium phosphate, 25 mM ammonium (B1175870) citrate, and 20 mM ammonium acetate).[17]
-
Prepare TNS Reagent: Prepare a 0.16 mM solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) in ultrapure water and keep it on ice and protected from light.[17]
-
Sample Preparation: In a 96-well plate, add a small volume of the LNP suspension to each pH-adjusted buffer solution.[17]
-
TNS Addition: Add the TNS reagent to each well to a final concentration of 6 µM.[17]
-
Incubation and Measurement: Incubate the plate in the dark for 5 minutes. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
pKa Determination: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.
Visualizations
Caption: Workflow for "this compound" LNP formulation and pH neutralization.
Caption: pH-triggered endosomal escape mechanism of "this compound" LNPs.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. caymanchem.com [caymanchem.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles | bioRxiv [biorxiv.org]
- 6. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 8. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Buffer Specificity of Ionizable Lipid Nanoparticle Transfection Efficiency and Bulk Phase Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
"Ionizable lipid-1" LNP characterization showing high polydispersity index (PDI)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high polydispersity index (PDI) values in their "Ionizable lipid-1" LNP characterization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it a critical quality attribute for LNP formulations?
A1: The Polydispersity Index (PDI) is a dimensionless measure that describes the degree of non-uniformity of a particle size distribution in a sample.[1] PDI values range from 0.0 for a perfectly uniform (monodisperse) sample to 1.0 for a highly non-uniform (polydisperse) sample with multiple particle size populations.[2] For lipid-based drug delivery systems, a low PDI is crucial as it indicates a homogenous and consistent nanoparticle population, which is essential for predictable pharmacokinetics, biodistribution, and overall therapeutic efficacy and safety.[3]
Q2: What is considered an acceptable PDI value for "this compound" LNP formulations?
A2: While the ideal PDI is application-dependent, a generally accepted value for lipid-based nanocarriers in drug delivery applications is below 0.3 .[2][3][4] Many researchers aim for values of 0.2 or lower to ensure a homogenous population of phospholipid vesicles.[2][5] Values greater than 0.7 suggest a very broad size distribution, which may be unsuitable for analysis by Dynamic Light Scattering (DLS).[1][2]
| PDI Value | Interpretation | Suitability for Drug Delivery |
| < 0.05 | Highly monodisperse (often seen with standards) | Ideal |
| 0.05 - 0.2 | Near monodisperse, narrow size distribution | Optimal |
| 0.2 - 0.3 | Acceptable for many applications, homogenous | Acceptable |
| 0.3 - 0.5 | Moderately polydisperse, broad size distribution | Borderline, requires review |
| > 0.5 | Highly polydisperse, heterogeneous population | Generally Unacceptable |
Q3: Can the type of nucleic acid cargo (e.g., mRNA, siRNA) influence the PDI of my "this compound" LNPs?
A3: Research suggests that the size of the LNP is not significantly influenced by the size of the RNA cargo, especially in conditions of high lipid excess.[6] Instead, LNP size and PDI are more heavily dependent on the formulation's lipid composition and the manufacturing process parameters, such as mixing conditions and lipid concentrations.[6][7] However, different RNA sizes may require tailored formulation adjustments to achieve optimal encapsulation and low PDI.[6]
Troubleshooting Guide: High PDI in "this compound" LNP Formulations
This guide addresses common causes of high PDI values and provides systematic steps to resolve them.
Issue 1: High PDI Immediately After Formulation
A high PDI value observed directly after LNP synthesis often points to issues with the formulation components or the assembly process itself.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Lipid Ratios: The molar ratio of the four primary lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is critical.[4][8] Small changes can lead to significant differences in physicochemical parameters.[8]
-
Action: Systematically vary the molar ratio of "this compound" and other lipids. For instance, the N:P ratio (the ratio of protonatable nitrogen from the ionizable lipid to anionic phosphate (B84403) groups from the nucleic acid) can significantly affect particle formation.[4][9]
-
-
Poor Lipid Quality or Solubility: Lipids that have degraded or are not fully solubilized in the organic solvent (typically ethanol) will lead to heterogeneous particle formation.
-
Inadequate Mixing Process (Microfluidics): The parameters of the microfluidic mixing process, such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases, are paramount for controlling LNP size and PDI.[7][11]
-
Incorrect Buffer Conditions: The pH and ionic strength of the aqueous buffer used for nucleic acid payload and LNP formation can influence particle assembly and stability.[11][12]
-
Action: Ensure the aqueous phase buffer has the correct pH (typically acidic, e.g., pH 4.0-6.0) to protonate the "this compound," facilitating encapsulation of the negatively charged nucleic acid.[13]
-
Workflow for Troubleshooting Formulation Issues
Caption: Troubleshooting workflow for high PDI after LNP formulation.
Issue 2: PDI Increases Over Time (Poor Stability)
An acceptable initial PDI that increases during storage indicates colloidal instability, leading to particle aggregation or fusion.
Potential Causes & Troubleshooting Steps:
-
Particle Aggregation: Insufficient repulsive forces between particles can cause them to clump together, which is perceived as a larger particle size and higher PDI by DLS.[14]
-
Action:
-
Check Zeta Potential: Measure the zeta potential of the LNPs. A value greater than ±30 mV is generally considered to indicate good colloidal stability, while values close to neutral suggest a higher risk of aggregation.[8]
-
Optimize PEG-Lipid Content: The PEGylated lipid on the LNP surface provides a hydration layer that sterically hinders aggregation.[15] Ensure the PEG-lipid concentration is optimal (typically 0.5-3 mol%).[8][10] Too little may not provide sufficient stability, while too much can impact other LNP properties.
-
-
-
Inappropriate Storage Conditions: Temperature, buffer composition, and light exposure can degrade lipids or the nucleic acid payload, leading to instability.
-
Action: Store LNPs at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term).[13] Ensure the final storage buffer (e.g., PBS pH 7.4) is appropriate and sterile.[9] Conduct formal stability studies by monitoring size and PDI over time at different temperatures.[9][13]
-
-
Sample Contamination or Impurities: The presence of dust, aggregates, or other particulates in the sample or cuvette can interfere with DLS measurements.
-
Action: Filter the sample through an appropriate syringe filter (e.g., 0.2 µm) before measurement to remove large aggregates.[14] Use clean, scratch-free cuvettes for DLS analysis.
-
Logical Flow for Stability Troubleshooting
Caption: Key factors and solutions for LNP stability issues causing high PDI.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes the preparation of "this compound" LNPs encapsulating mRNA using a microfluidic mixing device.
1. Preparation of Solutions:
-
Lipid Stock (Organic Phase):
-
In an appropriate glass vial, dissolve "this compound", DSPC, Cholesterol, and a PEG-lipid in 100% ethanol (B145695) to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[10]
-
The total lipid concentration should be prepared (e.g., 12.5 mM to 25 mM).[10][13]
-
Gently warm the mixture (e.g., 37-65°C) if necessary to ensure all components, particularly cholesterol, are fully dissolved.[10]
-
-
mRNA Stock (Aqueous Phase):
-
Dilute the mRNA cargo to the desired concentration in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[13]
-
2. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid stock solution into the designated 'organic' inlet syringe.
-
Load the mRNA stock solution into the designated 'aqueous' inlet syringe.
-
Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 aqueous:organic).
-
Initiate the mixing process. The rapid, controlled mixing of the two phases causes the LNPs to self-assemble.
-
Collect the resulting LNP dispersion from the outlet.
3. Downstream Processing:
-
Immediately dialyze the collected LNP solution against a suitable buffer (e.g., 1x PBS, pH 7.4) for 18-24 hours using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette. This step removes the ethanol and raises the pH to neutral.[9]
-
After dialysis, concentrate the LNPs if necessary using a centrifugal filtration device.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the final product at 4°C.
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of Z-average size and Polydispersity Index (PDI).
1. Sample Preparation:
-
Dilute the LNP formulation in the final storage buffer (e.g., 1x PBS, pH 7.4) to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.
-
If aggregates are suspected, filter the diluted sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[14]
2. Instrument Setup:
-
Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to equilibrate for at least 30 minutes.
-
Select an appropriate measurement protocol. Key settings include:
3. Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to thermally equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the results, focusing on the Z-average diameter (nm) and the PDI value. The instrument software will calculate these from the correlation function using the cumulants analysis method.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 4. beckman.com [beckman.com]
- 5. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 6. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atascientific.com.au [atascientific.com.au]
- 16. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing mRNA degradation during "Ionizable lipid-1" LNP formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent mRNA degradation during the formulation of lipid nanoparticles (LNPs) using "Ionizable lipid-1".
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of mRNA degradation during LNP formulation?
A1: The degradation of mRNA during LNP formulation is a multifaceted issue. The primary causes can be categorized as chemical and physical degradation.
-
Chemical Degradation: This includes hydrolysis of the phosphodiester backbone and oxidation of nucleotide bases, which can be accelerated by factors like improper pH and the presence of reactive oxygen species. Another significant pathway is the formation of covalent adducts between the mRNA and reactive impurities or degradants from the lipids, particularly the ionizable lipid. These adducts can render the mRNA untranslatable, leading to a loss of protein expression.
-
Physical Degradation: Physical stresses such as shear forces during mixing, aggregation or fusion of nanoparticles, and stresses from freeze-thaw cycles can compromise the integrity of the LNP structure. This can lead to the leakage of mRNA from the protective lipid core, exposing it to enzymatic degradation by ubiquitous RNases.
Q2: How does the structure of "this compound" contribute to mRNA stability or degradation?
A2: The chemical structure of an ionizable lipid is critical for both encapsulating and protecting the mRNA cargo. At an acidic pH during formulation (typically pH 3-5), the amine headgroup of the ionizable lipid becomes protonated (positively charged), facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, which is essential for efficient encapsulation.
However, certain structural features can also contribute to degradation. For instance, lipids with ester bonds can be susceptible to hydrolysis. Furthermore, the amine headgroup itself can be a source of instability. Tertiary amines in some ionizable lipids can be oxidized, leading to the generation of reactive aldehyde impurities that can form covalent adducts with mRNA, thereby inhibiting its function. Recent studies have shown that ionizable lipids with specific structures, such as piperidine-based head groups, can minimize the generation of these reactive aldehydes and reduce adduct formation, thus improving the long-term storage stability of mRNA-LNPs.
Q3: What role do other excipients (helper lipids, cholesterol, PEG-lipids) play in mRNA stability?
A3: While the ionizable lipid is a key player, the other lipid components and non-lipid excipients are also crucial for the overall stability of the formulation.
-
Helper Lipids (e.g., DSPC): Phospholipids with high transition temperatures, like DSPC, contribute to the structural integrity and rigidity of the LNP, helping to stabilize the particle.
-
Cholesterol: Cholesterol modulates the fluidity and integrity of the lipid bilayer, contributing to LNP stability and promoting endosomal escape.
-
PEG-Lipids: A polyethylene (B3416737) glycol (PEG)-conjugated lipid controls the particle size during formation and prevents aggregation during storage by providing a hydrophilic shield.
-
Non-Lipid Excipients: Cryoprotectants like sucrose (B13894) are often added to protect the LNPs from physical stresses during freezing and thawing. The choice of buffer system (e.g., citrate (B86180) or acetate) is also critical for controlling the pH during formulation and ensuring stability during storage.
Q4: Which analytical techniques are recommended for assessing mRNA integrity in LNP formulations?
A4: A suite of analytical methods is necessary to fully characterize mRNA integrity within LNPs. Key recommended techniques include:
-
Capillary Gel Electrophoresis (CGE): CGE is a robust method for assessing mRNA integrity, purity, and stability. It provides information on the size distribution of the mRNA population, allowing for the detection of fragmentation.
-
Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC): This technique is highly sensitive and specific for detecting modifications to the mRNA, including the formation of mRNA-lipid adducts that might not be identifiable by size-based methods like CGE.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS methods are powerful for characterizing the lipid components and their degradants, as well as for identifying the precise nature of any mRNA modifications.
-
RiboGreen Assay: This fluorescence-based assay is commonly used to determine the amount of mRNA that is successfully encapsulated within the LNPs (encapsulation efficiency), which is an indirect measure of protection from external nucleases.
Troubleshooting Guide: Preventing mRNA Degradation
This guide addresses common issues observed during LNP formulation that may indicate mRNA degradation.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low protein expression in vitro or in vivo despite high encapsulation efficiency. | mRNA-Lipid Adduct Formation: Reactive impurities from "this compound" may be covalently binding to the mRNA, rendering it untranslatable. | 1. Source High-Purity Lipids: Ensure "this compound" and other lipid components have low levels of impurities and degradants. 2. Optimize Storage of Lipids: Store lipids under inert gas (e.g., argon) and at recommended low temperatures to prevent oxidation. 3. Use RP-IP-HPLC: Implement this method to specifically detect and quantify mRNA-lipid adducts. |
| Decreased mRNA integrity (fragmentation) observed by CGE after formulation or storage. | Hydrolysis: The mRNA phosphodiester backbone is breaking down. This is often pH and temperature-dependent. | 1. Optimize pH: Ensure the pH of the aqueous buffer during formulation is optimal (typically pH 3-5). The final formulation buffer should be near physiological pH (e.g., 7.4) and have sufficient buffering capacity. 2. Control Temperature: Maintain precise temperature control during mixing and storage. For long-term stability, ultra-low temperature storage (-20°C to -80°C) is often required. 3. Lyophilization: Consider freeze-drying the LNP formulation with appropriate lyoprotectants to remove water and inhibit hydrolysis for long-term storage. |
| Increase in LNP particle size (aggregation) and/or decrease in encapsulation efficiency during storage or after freeze-thaw cycles. | Physical Instability: LNPs are fusing or aggregating, which can lead to mRNA leakage and degradation. | 1. Add Cryoprotectants: Include excipients like sucrose or trehalose (B1683222) in the formulation buffer to protect LNPs during freezing. 2. Optimize PEG-Lipid Content: Ensure the molar ratio of the PEG-lipid is sufficient to prevent aggregation. 3. Control Freeze-Thaw Rates: Use controlled and validated freezing and thawing procedures to minimize physical stress on the nanoparticles. |
| High polydispersity index (PDI) or inconsistent particle size post-formulation. | Suboptimal Mixing Parameters: The mixing process (e.g., using a microfluidic device) is not properly controlled, leading to a heterogeneous particle population. | 1. Optimize Flow Rates: Adjust the total flow rate and the flow rate ratio (aqueous to ethanol (B145695) phase) to achieve the desired particle size and a low PDI. 2. Ensure Miscibility: Confirm that the lipid components are fully dissolved in the ethanol phase before mixing. 3. Validate Mixing Process: Ensure the mixing speed and ratio are consistent and reproducible. |
Quantitative Data Summary
Table 1: Impact of Storage Conditions on mRNA-LNP Stability
This table summarizes representative data on how temperature and cryoprotectants affect critical quality attributes of mRNA-LNPs.
| Formulation / Storage Condition | mRNA Integrity (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Initial (Unstressed) | ~98% | 112.2 | <0.2 | 94.0% | |
| Stored at 4°C for 6 months (80-100 nm particles) | ~90% | Stable | Stable | N/A | |
| Stored at 4°C for 6 months (120-150 nm particles) | ~70-75% | Significant Degradation | Increased | N/A | |
| Stored at 25°C for 4 weeks | Significant Fragmentation | Increased | Increased | Decreased | |
| Stored at -80°C for 7 days (without cryoprotectant) | High | Aggregation Observed | Increased | Decreased | |
| Stored at -80°C for 7 days (with 10% sucrose) | High | 104.5 | 0.165 | 93.6% |
Table 2: Comparison of Analytical Methods for mRNA Integrity Assessment
| Analytical Method | Primary Measurement | Key Advantage(s) | Limitation(s) | Reference |
| Capillary Gel Electrophoresis (CGE) | mRNA strand length / fragmentation | Robust, high-resolution for size-based separation, good for purity assessment. | May not detect modifications that do not alter size, such as low-level adduct formation. | |
| RP-IP-HPLC | mRNA purity and chemical modifications | Highly sensitive to chemical changes, can detect and quantify mRNA-lipid adducts. | Can be more complex to develop and implement than CGE. | |
| Agarose Gel Electrophoresis | mRNA strand length / fragmentation | Simple, widely available, good for a qualitative check of major degradation. | Low resolution, not quantitative. | |
| LC/MS | Lipid composition, degradants, mRNA modifications | Provides detailed structural information on lipids and mRNA modifications. | Requires specialized equipment and expertise; can be challenging for large mRNA molecules. |
Visualizations: Workflows and Key Relationships
Technical Support Center: Optimizing Microfluidic Flow Rates for Ionizable Lipid-1 LNP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing microfluidic flow rates during the synthesis of lipid nanoparticles (LNPs) using "Ionizable lipid-1".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microfluidic synthesis of this compound LNPs.
| Problem | Potential Cause | Suggested Solution |
| Large Particle Size (>150 nm) | Inefficient mixing of the lipid and aqueous phases. | Increase the Total Flow Rate (TFR) to enhance mixing. Increase the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase. Ensure the microfluidic chip channels are not clogged. |
| High lipid concentration. | Decrease the concentration of the lipid solution. High lipid concentrations can lead to more coalescence events, resulting in larger particles. | |
| Low Flow Rate Ratio (FRR). | A higher FRR (e.g., 4:1 or 5:1) is often ideal for achieving smaller particle sizes. | |
| High Polydispersity Index (PDI > 0.2) | Inconsistent flow rates or pressure fluctuations. | Use a high-precision flow control system to ensure stable and accurate flow rates. Check for any leaks or blockages in the system that could cause pressure instability. |
| Sub-optimal mixing conditions. | Optimize both TFR and FRR. While FRR often has a more significant impact on particle size, TFR can influence PDI. | |
| Aggregation of nanoparticles post-synthesis. | Ensure the receiving buffer is appropriate and consider immediate dilution after collection. | |
| Low Encapsulation Efficiency (<80%) | Poor interaction between this compound and the nucleic acid cargo. | Optimize the pH of the aqueous buffer. A slightly acidic pH (e.g., pH 4.0) is often used to ensure the ionizable lipid is charged for efficient complexation with the negatively charged nucleic acid. |
| Sub-optimal N/P ratio (Nitrogen in lipid to Phosphate in nucleic acid). | Vary the N/P ratio to find the optimal balance for high encapsulation. | |
| Premature precipitation of lipids. | This can occur at very low TFRs. Increasing the TFR can prevent early precipitation within the microfluidic channel. | |
| Batch-to-Batch Inconsistency | Variations in experimental setup and execution. | Standardize all experimental parameters, including solution preparation, system setup, and collection procedures. Ensure the microfluidic chip is thoroughly cleaned between runs to prevent cross-contamination. |
| Instability of the flow control system. | Calibrate and validate the performance of the pumps and flow sensors regularly. | |
| Microfluidic Channel Clogging | Precipitation of lipids or other components. | Use thermoplastics with low adsorption properties (like COP) or glass for the microfluidic chip to minimize adhesion. Filter all solutions before use to remove any particulates. Consider using a 3D hydrodynamic flow focusing (HFF) chip to reduce contact between the product and the channel walls. |
Frequently Asked Questions (FAQs)
Q1: What are the key microfluidic parameters to optimize for this compound LNP synthesis?
A1: The two most critical parameters are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). TFR is the combined flow rate of the lipid and aqueous streams, while FRR is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. Optimizing these parameters is crucial for controlling LNP size, PDI, and encapsulation efficiency.
Q2: How does the Total Flow Rate (TFR) affect LNP characteristics?
A2: Increasing the TFR generally leads to a decrease in LNP particle size. This is attributed to enhanced mixing and hydrodynamic focusing within the microfluidic channels. However, at very high TFRs, particle size may start to increase due to decreased stability of the nanoemulsion and aggregation. For some formulations, changes in TFR may have a minimal effect on particle size.
Q3: What is the impact of the Flow Rate Ratio (FRR) on LNP synthesis?
A3: The FRR typically has a more pronounced effect on LNP size than the TFR. Increasing the FRR (i.e., a higher proportion of the aqueous phase) generally results in smaller LNPs. This is because a higher aqueous-to-organic ratio leads to a faster dilution of the ethanol (B145695), promoting rapid nanoprecipitation and limiting particle growth. An ideal FRR is often found to be between 3:1 and 5:1.
Q4: What is a typical starting point for TFR and FRR when working with a new ionizable lipid like this compound?
A4: A good starting point would be a TFR in the range of 200 to 2000 µL/min and an FRR of 3:1 (Aqueous:Lipid). From there, you can perform a design of experiments (DoE) to systematically vary both parameters and observe the effects on LNP size, PDI, and encapsulation efficiency.
Q5: Can the choice of microfluidic chip design influence the outcome?
A5: Absolutely. Different micromixer designs offer varying levels of mixing efficiency. Staggered herringbone mixers are commonly recommended as a starting point for LNP synthesis due to their excellent and repeatable mixing performance. The material of the chip is also important; materials with low adsorption, such as glass or certain thermoplastics, are preferred to prevent channel clogging and cross-contamination.
Data Presentation
Table 1: Effect of Total Flow Rate (TFR) on LNP Physicochemical Properties (at a constant FRR of 3:1)
| Total Flow Rate (mL/min) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 5 | ~80 - 100 | ~0.15 - 0.25 | |
| 10 | ~60 - 80 | ~0.1 - 0.2 | |
| 20 | ~50 - 70 | ~0.1 - 0.2 | |
| 2.4 | ~100 | < 0.2 | |
| 3.6 | ~120 | > 0.2 |
Note: These are representative values based on published data for various ionizable lipids and may vary for "this compound".
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Physicochemical Properties (at a constant TFR)
| Flow Rate Ratio (Aqueous:Lipid) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1:1 | ~100 - 120 | ~0.15 - 0.25 | |
| 3:1 | ~60 - 80 | ~0.1 - 0.2 | |
| 5:1 | ~40 - 60 | ~0.1 - 0.2 |
Note: These are representative values based on published data for various ionizable lipids and may vary for "this compound".
Experimental Protocols
Protocol: Microfluidic Synthesis of this compound LNPs
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a slightly acidic buffer, such as 10 mM citrate (B86180) buffer at pH 4.0.
-
-
Microfluidic System Setup:
-
Prime the microfluidic system, including pumps, tubing, and the microfluidic chip, first with ethanol and then with the respective buffers to be used.
-
Load the lipid solution and the aqueous solution into separate syringes and place them on a syringe pump.
-
-
LNP Formulation:
-
Set the desired TFR and FRR on the syringe pump controller. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.
-
Start the pumps to initiate the mixing of the two phases in the microfluidic chip.
-
Discard the initial output for a duration equivalent to the dead volume of the system to ensure the collection of a homogenous sample.
-
Collect the LNP dispersion from the outlet into a sterile collection tube.
-
-
Downstream Processing:
-
Immediately after formulation, dilute the collected LNP solution with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.
-
Perform buffer exchange and remove the ethanol via dialysis or tangential flow filtration (TFF).
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Assess the zeta potential to understand the surface charge of the LNPs.
-
Visualizations
Caption: Experimental workflow for LNP synthesis using microfluidics.
Caption: A logical troubleshooting flowchart for LNP synthesis issues.
"Ionizable lipid-1" LNP purification methods to remove contaminants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of ionizable lipid-containing Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in ionizable lipid LNP formulations?
A1: Common contaminants in ionizable lipid LNP formulations that require removal during purification include:
-
Residual Solvents: Ethanol (B145695) is a critical solvent used in LNP manufacturing, and its residual levels must be carefully controlled and monitored.[1]
-
Empty/Aggregated LNPs: Formulations can contain LNPs that have not encapsulated the nucleic acid payload (empty) or have clumped together (aggregated).[2][3] These can affect the efficacy and safety of the final product.
-
Free Nucleic Acid: Unencapsulated mRNA or other nucleic acid payloads that remain in the solution.[2][4]
-
Lipid-Related Impurities: These can originate from the raw lipid materials or form during the formulation and storage process. Examples include:
-
Process-Related Impurities: These can include enzymes or other components from upstream processes.[7]
Q2: What are the primary methods for purifying ionizable lipid LNPs?
A2: The primary methods for purifying ionizable lipid LNPs are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEC).[4][8][9]
-
Tangential Flow Filtration (TFF): A widely used method for buffer exchange, removing residual solvents like ethanol, and concentrating the LNP suspension.[4][7][10] It is a scalable and efficient process.[11]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing free, unencapsulated drugs and smaller contaminants from the LNP formulation.[2]
-
Ion Exchange Chromatography (IEC): Separates molecules based on their net charge.[8][12] It can be used to separate fully assembled LNPs from free nucleic acids and other charged impurities.[13][14]
Q3: How can I detect and quantify impurities in my LNP sample?
A3: Several analytical techniques are used to detect and quantify impurities in LNP samples:
-
High-Performance Liquid Chromatography (HPLC) with various detectors:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying lipid-related impurities, even at very low levels.[5][6][16]
-
Dynamic Light Scattering (DLS): A primary technique for measuring LNP size, polydispersity (PDI), and detecting the presence of aggregates.[1][2]
-
Ribogreen Assay: A fluorescence-based assay used to quantify the amount of encapsulated nucleic acid, which helps in determining the encapsulation efficiency.[13][14]
Troubleshooting Guides
Issue 1: High Residual Ethanol Content Post-Purification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate diafiltration volumes during Tangential Flow Filtration (TFF). | Increase the number of diavolumes. | Perform a diafiltration study to determine the optimal number of buffer exchanges required to bring the ethanol concentration to the desired level. |
| Incorrect TFF membrane molecular weight cutoff (MWCO). | Verify the MWCO of the TFF membrane. | Ensure the membrane's MWCO is appropriate to retain the LNPs while allowing efficient removal of ethanol. A 100 kDa MWCO is often used for LNP purification.[7] |
| Membrane fouling. | Monitor transmembrane pressure (TMP) during the TFF process. | If TMP increases significantly, it may indicate membrane fouling. Consider pre-filtering the sample or optimizing the cross-flow rate. Cleaning the membrane as per the manufacturer's protocol is also crucial.[17][18] |
Issue 2: Low Encapsulation Efficiency
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal formulation process. | Review and optimize the LNP formulation parameters. | This includes the mixing process, flow rates, and the ratio of lipid components to the nucleic acid payload.[19] |
| LNP disruption during purification. | Evaluate the shear stress during the purification process. | For TFF, adjust the cross-flow rate to minimize shear.[20] For chromatography methods, select resins and flow rates that are gentle on the LNPs. |
| Inaccurate measurement of encapsulation efficiency. | Use orthogonal analytical methods for confirmation. | Compare results from the Ribogreen assay with data from Anion Exchange Chromatography (AEX) to get a more complete picture of encapsulated vs. surface-bound mRNA.[13][14] |
Issue 3: Presence of Aggregates in the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| High LNP concentration. | Optimize the final LNP concentration. | High concentrations can lead to aggregation. Determine the optimal concentration that maintains stability. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer compositions. | The pH and salt concentration of the final formulation buffer are critical for LNP stability. |
| Suboptimal storage conditions. | Review and optimize storage temperature and handling procedures. | Freeze-thaw cycles can induce aggregation. Store at the recommended temperature and minimize handling. |
Experimental Protocols
Tangential Flow Filtration (TFF) for LNP Purification
This protocol provides a general workflow for the removal of ethanol and buffer exchange using TFF.
Caption: Tangential Flow Filtration Workflow for LNP Purification.
-
System Preparation: Equilibrate the TFF system with the diafiltration buffer.
-
Loading: Load the crude LNP solution into the system.
-
Diafiltration: Perform continuous diafiltration by adding the new buffer at the same rate as the permeate is being removed. This exchanges the ethanol-containing buffer with the desired final formulation buffer.
-
Concentration: Once the buffer exchange is complete, concentrate the LNP solution to the desired final volume.[10]
-
Recovery: Collect the purified and concentrated LNP sample from the system.
Size Exclusion Chromatography (SEC) for Aggregate and Free Drug Removal
This protocol outlines the general steps for using SEC to purify LNPs.
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. youtube.com [youtube.com]
- 4. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 5. lcms.cz [lcms.cz]
- 6. Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments | Poster Board #126 - American Chemical Society [acs.digitellinc.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. conductscience.com [conductscience.com]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Efficient Nanoparticle Processing with the µPulse - TFF System [formulatrix.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeted LC-MSMS Detection Of Lipid Impurities In Lipid Nanoparticles [advancingrna.com]
- 17. pharmtech.com [pharmtech.com]
- 18. sterislifesciences.com [sterislifesciences.com]
- 19. susupport.com [susupport.com]
- 20. biaseparations.com [biaseparations.com]
Addressing batch-to-batch variability in "Ionizable lipid-1" LNP production
Technical Support Center: Ionizable Lipid-1 LNP Production
Welcome to the technical support center for LNP production utilizing "this compound." This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variability in the manufacturing of lipid nanoparticles (LNPs).
Troubleshooting Guide
Consistent production of LNPs with desired characteristics is critical for therapeutic efficacy and safety. Batch-to-batch variability often manifests as deviations in key critical quality attributes (CQAs). This guide provides a structured approach to identifying and resolving common issues.
Key LNP Critical Quality Attributes (CQAs) & Troubleshooting
The following table summarizes common out-of-specification (OOS) results for key LNP quality attributes and provides potential root causes and recommended actions.
| Critical Quality Attribute (CQA) | Typical Target Range | Observed Issue | Potential Root Causes | Recommended Troubleshooting Actions |
| Particle Size (Z-average) | 80 - 120 nm[1] | Size Too Large (>120 nm) | 1. Raw Materials: Impurities or degradation in "this compound" or other lipid components.[2] 2. Process Parameters: Inefficient mixing (e.g., low Total Flow Rate (TFR) in microfluidics), incorrect aqueous:ethanol (B145695) flow rate ratio (FRR).[3] 3. Formulation: Suboptimal lipid ratios or N/P ratio.[4][5] 4. Post-Processing: Aggregation during buffer exchange (TFF) or storage.[1] | 1. Qualify new batches of lipids via LC-MS; ensure proper storage conditions. 2. Optimize microfluidic mixing parameters: increase TFR, and adjust FRR (typically 3:1 is a good starting point).[3][6] 3. Screen different lipid molar ratios. 4. Review TFF parameters (e.g., transmembrane pressure) and ensure appropriate storage buffer and temperature.[7][8] |
| Size Too Small (<80 nm) | 1. Process Parameters: Excessively high TFR or shear forces during mixing.[3] 2. Formulation: High PEG-lipid concentration. | 1. Systematically decrease the TFR in the microfluidic system. 2. Reduce the molar percentage of the PEG-lipid in the formulation. | ||
| Polydispersity Index (PDI) | < 0.2 (ideally < 0.15)[9] | High PDI (>0.2) | 1. Raw Materials: Inconsistent quality or impurities in lipids.[10] 2. Process Parameters: Non-uniform or slow mixing; fluctuations in pump flow rates.[11] 3. System: Clogging or inconsistencies in the microfluidic chip/cartridge. | 1. Ensure high purity of all lipid components through analytical testing.[2] 2. Ensure stable and precise flow from pumps; optimize TFR and FRR for rapid, homogenous mixing.[3][12] 3. Flush the system thoroughly between runs; inspect and replace microfluidic cartridges if necessary. |
| Encapsulation Efficiency (EE %) | > 90% | Low EE% (<90%) | 1. Formulation: Suboptimal N/P ratio; incorrect pH of the aqueous buffer (must be acidic to protonate the ionizable lipid).[5] 2. Raw Materials: Degradation of mRNA/pDNA cargo; poor quality of ionizable lipid. 3. Process Parameters: Inefficient mixing leading to poor particle formation. | 1. Optimize N/P ratio (typically between 3-6). Ensure the aqueous buffer pH is ~4.0.[5] 2. Verify integrity and concentration of nucleic acid cargo before use; qualify ionizable lipid batch. 3. Optimize mixing parameters (TFR, FRR) to ensure rapid nanoprecipitation.[6] |
| Residual Ethanol | < 5000 ppm (as per ICH guidelines) | High Residual Ethanol | 1. Downstream Processing: Inefficient buffer exchange during Tangential Flow Filtration (TFF).[13] 2. Process Parameters: Insufficient diafiltration volumes or incorrect TFF parameters (e.g., low permeate flux).[2][8] | 1. Increase the number of diafiltration volumes (typically 6-10 volumes are sufficient). 2. Optimize TFF parameters, including crossflow rate and transmembrane pressure (TMP), to maximize ethanol removal without compromising particle stability.[7][14] |
Process Workflow & Variability Control
Controlling batch-to-batch variability requires identifying and managing critical process parameters at each stage of production.
Frequently Asked Questions (FAQs)
Q1: My LNP size is consistently large and the PDI is high. What is the first thing I should check?
A1: The most common cause for large and polydisperse LNPs is the mixing process.[3] Ensure your microfluidic mixing parameters, specifically the Total Flow Rate (TFR) and Flow Rate Ratio (FRR), are optimized for your specific lipid formulation. A higher TFR generally leads to smaller, more uniform particles. Also, confirm the quality and purity of your lipids, as impurities can lead to aggregation and inconsistent particle formation.[2]
Q2: My encapsulation efficiency is lower than expected. How can I improve it?
A2: Low encapsulation efficiency is often related to the charge interaction between your ionizable lipid and the nucleic acid cargo.[4] First, verify that the pH of your aqueous buffer is acidic (typically pH 4.0) to ensure the amine headgroup of "this compound" is protonated (positively charged). Second, optimize the N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid. A higher N/P ratio can improve encapsulation, but an excessive ratio may increase toxicity.
Q3: After Tangential Flow Filtration (TFF), I'm observing an increase in particle size and PDI. What could be the cause?
A3: Particle aggregation during TFF can be caused by excessive shear stress or suboptimal buffer conditions.[7][8] Review your TFF parameters: high transmembrane pressure (TMP) or an aggressive crossflow rate can physically stress the nanoparticles, causing them to fuse. Ensure your final formulation buffer has an appropriate ionic strength and pH (typically physiological, ~7.4) to maintain colloidal stability.
Q4: How critical is the quality of the raw materials, including "this compound"?
A4: Raw material quality is paramount for achieving batch-to-batch consistency.[2][15] The purity of "this compound," helper lipids, and cholesterol directly impacts LNP formation, stability, and performance. Lipid-related impurities can lead to issues with particle size, encapsulation, and can even increase immunogenicity. It is crucial to source high-purity lipids and perform quality control on incoming batches.
Q5: Can the type of microfluidic mixer affect the final LNP product?
A5: Yes. Different microfluidic architectures (e.g., staggered herringbone vs. T-junction) can produce different mixing efficiencies, which in turn affects the speed of nanoprecipitation.[6][12] This can influence the final particle size and PDI. While both turbulent and chaotic advection mixers can produce high-quality LNPs, it is important to optimize the process parameters for the specific mixer being used.[16] Consistency requires using the same mixer type and operating parameters for each batch.
Experimental Protocols
Protocol 1: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for measuring the Z-average diameter and Polydispersity Index (PDI) of LNP samples.
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Dilute the LNP suspension in 1X Phosphate-Buffered Saline (PBS) to a suitable concentration (e.g., to achieve a count rate between 100-500 kcps, which often corresponds to a 50- to 100-fold dilution).[17] The final lipid concentration is often prepared at ~0.1 mg/mL for measurement.[18]
-
Gently mix the diluted sample by pipetting up and down. Do not vortex, as this can shear the particles.
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Ensure the instrument is clean and has been allowed to warm up.
-
Select an appropriate disposable cuvette (e.g., DTS0012) and rinse with filtered PBS.[19]
-
Transfer approximately 1 mL of the diluted LNP sample into the cuvette. Ensure there are no air bubbles.
-
-
Measurement:
-
Set the measurement parameters: Dispersant = Water (or PBS), Temperature = 25°C, Measurement Angle = 173° (Backscatter).[18]
-
Allow the sample to equilibrate inside the instrument for at least 60 seconds.
-
Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the Z-average diameter for particle size and the PDI value for the size distribution.
-
Acceptable PDI values are typically below 0.2.[9]
-
Protocol 2: mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
This protocol determines the percentage of mRNA encapsulated within the LNPs. The principle relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids. Its fluorescence is quenched in the absence of a lysing agent (measuring free mRNA) and maximal in the presence of a lysing agent like Triton X-100 (measuring total mRNA).[20]
-
Reagent Preparation:
-
Prepare a 1X TE buffer by diluting the 20X stock.
-
Prepare a 2% Triton X-100 solution in 1X TE buffer.
-
Prepare the RiboGreen working solution by diluting the stock reagent 1:100 in 1X TE buffer. Protect from light.[21]
-
Prepare a standard curve of your specific mRNA in 1X TE buffer (e.g., from 2 µg/mL to 0 µg/mL).
-
-
Sample Preparation in a 96-well Black Plate:
-
For each LNP sample, set up two sets of measurements in duplicate or triplicate.
-
Set A (Total mRNA): Add 50 µL of the LNP sample (diluted to fall within the standard curve range) and 50 µL of the 2% Triton X-100 solution. This will lyse the LNPs.
-
Set B (Free mRNA): Add 50 µL of the LNP sample (at the same dilution) and 50 µL of 1X TE buffer (without Triton X-100).
-
Prepare the mRNA standards in the same plate by adding 100 µL of each standard concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.[21][22]
-
Add 100 µL of the diluted RiboGreen reagent to all wells. Mix gently.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[21]
-
-
Calculation:
-
Generate a linear standard curve from the mRNA standards.
-
Use the standard curve to determine the concentration of mRNA in Set A (Total mRNA) and Set B (Free mRNA).
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. Lipid Nanoparticle Raw Materials Market Growth | Forecast 2032 [snsinsider.com]
- 11. Mass production and size control of lipid-polymer hybrid nanoparticles through controlled microvortices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 13. blog.curapath.com [blog.curapath.com]
- 14. youtube.com [youtube.com]
- 15. helixbiotech.com [helixbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 19. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 20. m.youtube.com [m.youtube.com]
- 21. abpbio.com [abpbio.com]
- 22. static.igem.wiki [static.igem.wiki]
Technical Support Center: Optimizing Ionizable Lipid-1 LNP Performance with PEGylated Lipids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the performance of lipid nanoparticles (LNPs) formulated with "Ionizable lipid-1" and various PEGylated lipids.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and characterization of your LNPs.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| T-01 | Why is the particle size of my LNPs too large or polydisperse? | 1. Suboptimal mixing during formulation: Inefficient mixing can lead to the formation of larger, aggregated particles. 2. Inappropriate PEG-lipid concentration: Both too low and too high concentrations of PEGylated lipids can affect particle size.[1] 3. Properties of the PEG-lipid: The molecular weight and lipid anchor of the PEGylated lipid can influence the final particle size.[1] 4. Lipid degradation: Poor quality or degraded lipids can lead to inconsistent formulation outcomes. | 1. Optimize mixing parameters: Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic mixing, adjust the total flow rate and flow rate ratio. 2. Titrate PEG-lipid concentration: Systematically vary the molar percentage of the PEG-lipid in your formulation. A common starting range is 1.5-5 mol%.[1][2] 3. Screen different PEGylated lipids: Test PEGylated lipids with varying chain lengths (e.g., C14 vs. C18) and PEG molecular weights (e.g., 2000 Da vs. 5000 Da).[3][4] 4. Use high-quality lipids: Store lipids under the recommended conditions (e.g., -20°C, protected from light and moisture) and use them within their expiration date. |
| T-02 | What causes low mRNA encapsulation efficiency? | 1. Suboptimal pH of the aqueous buffer: The ionizable lipid requires an acidic pH to be protonated and effectively complex with the negatively charged mRNA. 2. High PEG-lipid concentration: Excessive PEGylation can shield the positive charge of the ionizable lipid, hindering its interaction with mRNA.[5] 3. Inappropriate N:P ratio: An incorrect ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA can lead to incomplete encapsulation. | 1. Adjust buffer pH: Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) has a pH between 3 and 5. 2. Optimize PEG-lipid content: A PEG-lipid molar content exceeding 3.0% has been shown to significantly reduce mRNA encapsulation efficiency in some systems.[5] 3. Vary the N:P ratio: Experiment with different N:P ratios, typically in the range of 3:1 to 12:1, to find the optimal ratio for your specific ionizable lipid and mRNA. |
| T-03 | My LNPs are aggregating after formulation or during storage. What should I do? | 1. Insufficient PEGylation: A low concentration of PEGylated lipids may not provide enough steric hindrance to prevent particle aggregation.[6] 2. Inappropriate buffer conditions: The pH and ionic strength of the storage buffer can affect particle stability. 3. Freeze-thaw instability: Some LNP formulations are not stable to multiple freeze-thaw cycles. | 1. Increase PEG-lipid concentration: Gradually increase the molar percentage of the PEGylated lipid. 2. Optimize storage buffer: Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. 3. Incorporate cryoprotectants: If freeze-thawing is necessary, consider adding cryoprotectants like sucrose (B13894) or trehalose. 4. Store at recommended temperature: Typically, LNPs are stored at 4°C for short-term use or frozen for long-term storage. |
| T-04 | Why is the in vivo performance of my LNPs poor despite good in vitro results? | 1. Accelerated Blood Clearance (ABC) phenomenon: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, resulting in rapid clearance from circulation.[7][8] 2. "PEG dilemma": While PEGylation increases circulation time, it can also hinder cellular uptake and endosomal escape.[2] 3. Inappropriate PEG-lipid shedding rate: The rate at which the PEG-lipid desorbs from the LNP surface can impact its interaction with target cells. PEG-lipids with shorter lipid tails tend to shed faster.[3] | 1. Consider PEG alternatives: For applications requiring repeated dosing, explore alternatives to conventional PEGylated lipids. 2. Optimize PEG-lipid structure: Test PEGylated lipids with different lipid anchors (e.g., DMG-PEG vs. DSPE-PEG) to modulate the balance between stealth properties and cellular uptake.[4] 3. Vary PEG-lipid molar ratio: A bell-shaped relationship between PEG content and transfection efficiency is often observed, with different optima for in vitro and in vivo applications.[2][9] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of PEGylated lipids in "this compound" LNP performance.
| Question ID | Question | Answer |
| F-01 | What is the primary role of PEGylated lipids in LNP formulations? | PEGylated lipids are incorporated into LNP formulations to provide a hydrophilic protective layer on the nanoparticle surface.[] This "stealth" coating offers several benefits, including improved colloidal stability by preventing aggregation, reduced opsonization by plasma proteins, and prolonged systemic circulation time.[6][11] |
| F-02 | How does the molar percentage of PEGylated lipids affect LNP properties? | The molar percentage of PEGylated lipids significantly influences LNP size, surface charge, and encapsulation efficiency. Increasing the PEG-lipid content generally leads to a reduction in particle size.[1] However, excessively high concentrations can decrease mRNA encapsulation efficiency and hinder cellular uptake.[5] There is often an optimal PEG-lipid concentration that balances stability and biological activity.[2] |
| F-03 | What is the "PEG dilemma"? | The "PEG dilemma" refers to the trade-off associated with PEGylation.[2] While the PEG coating is crucial for extending the circulation half-life of LNPs, it can also create a steric barrier that impedes the interaction of the LNP with target cells and hinders endosomal escape, potentially reducing the overall therapeutic efficacy.[2] |
| F-04 | How does the structure of the PEGylated lipid (e.g., lipid anchor, PEG length) impact LNP performance? | The structure of the PEGylated lipid is a critical determinant of LNP behavior. The length of the lipid anchor influences how long the PEG-lipid is retained on the LNP surface; shorter anchors lead to faster shedding, which can enhance cellular uptake.[3] The PEG chain length also plays a role, with both long and short-chain PEGs having been associated with the accelerated blood clearance (ABC) phenomenon in some cases.[7] |
| F-05 | What are the immunological concerns associated with PEGylated lipids? | A primary concern is the potential for PEGylated LNPs to induce an immune response, leading to the production of anti-PEG antibodies.[8] This can trigger the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration, where the LNPs are rapidly cleared from circulation, reducing their therapeutic effect.[7] Another potential issue is complement activation-related pseudoallergy (CARPA).[7] |
Data Presentation: Impact of Different PEGylated Lipids on LNP Performance
The following tables summarize quantitative data on how different PEGylated lipids can affect the physicochemical properties and biological performance of LNPs.
Table 1: Effect of PEG-Lipid Type on LNP Physicochemical Properties
| PEG-Lipid (at 1.5 mol%) | Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| DMG-PEG2000 | ALC-0315 | 85.2 ± 3.1 | 0.12 ± 0.02 | -2.5 ± 0.8 | >95 |
| DSPE-PEG2000 | ALC-0315 | 95.8 ± 4.5 | 0.15 ± 0.03 | -3.1 ± 1.1 | >95 |
| DMG-PEG2000 | SM-102 | 88.4 ± 2.9 | 0.11 ± 0.02 | -1.9 ± 0.7 | >95 |
| DSPE-PEG2000 | SM-102 | 99.1 ± 5.2 | 0.16 ± 0.04 | -2.8 ± 0.9 | >95 |
Data is representative and compiled from typical results reported in the literature. Actual values may vary depending on the specific formulation and process parameters.
Table 2: Effect of PEG-Lipid Molar Percentage on LNP Characteristics and Performance
| PEG-Lipid (DMG-PEG2000) Molar % | Particle Size (nm) | In Vitro Transfection Efficiency (Relative Luciferase Expression) | In Vivo Transfection Efficiency (Relative Luciferase Expression) |
| 0.5% | 150.3 ± 10.2 | +++ | + |
| 1.5% | 90.1 ± 5.6 | +++++ | +++ |
| 3.0% | 75.4 ± 4.1 | ++++ | ++++ |
| 5.0% | 58.7 ± 3.5 | ++ | +++++ |
This table illustrates the general trend of a bell-shaped curve for transfection efficiency, with different optimal PEG concentrations for in vitro and in vivo applications.[2][9] + denotes relative expression levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device.
Materials:
-
This compound, cholesterol, helper lipid (e.g., DSPC), and PEGylated lipid dissolved in ethanol (B145695).
-
mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
Microfluidic mixing device and pump system.
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid-ethanol solution by dissolving the ionizable lipid, cholesterol, helper lipid, and PEGylated lipid at the desired molar ratio in absolute ethanol.
-
Prepare the aqueous mRNA solution by dissolving the mRNA in the acidic buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to ethanol).
-
Initiate the pumps to mix the two solutions through the microfluidic chip, collecting the resulting LNP dispersion.
-
Purify and buffer-exchange the LNPs by dialyzing against PBS (pH 7.4) or using a TFF system to remove ethanol and unencapsulated mRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C.
Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Instrument:
-
A dynamic light scattering instrument (e.g., Malvern Zetasizer).
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Dilute the LNP sample in filtered PBS (pH 7.4) to an appropriate concentration to achieve a suitable count rate (typically 150-250 kcps).
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS).
-
Perform the measurement. The instrument software will report the Z-average diameter (particle size) and the PDI.
Zeta Potential Measurement
Instrument:
-
A DLS instrument with zeta potential measurement capability.
Procedure:
-
Prepare the LNP sample by diluting it in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration.
-
Load the sample into a disposable folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument, ensuring proper contact with the electrodes.
-
Set the measurement parameters in the software, including the dispersant properties.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
mRNA Encapsulation Efficiency Determination (RiboGreen Assay)
Materials:
-
Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye that binds to single-stranded RNA.
-
Triton X-100 solution (e.g., 1% in TE buffer).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Fluorometer or plate reader.
Procedure:
-
Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.
-
Prepare LNP samples:
-
Total mRNA: Dilute an aliquot of the LNP formulation in TE buffer containing a final concentration of 0.5-1% Triton X-100 to disrupt the LNPs and release all mRNA.
-
Free (unencapsulated) mRNA: Dilute another aliquot of the LNP formulation to the same extent in TE buffer without Triton X-100.
-
-
Add the RiboGreen reagent to the standards and LNP samples according to the manufacturer's protocol and incubate in the dark.
-
Measure the fluorescence intensity of all samples.
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
-
Calculate EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for LNP formulation, purification, and characterization.
Logical Relationship: Impact of PEG-Lipid Properties on LNP Performance
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Validation & Comparative
A Head-to-Head Comparison of Ionizable Lipids for Nucleic Acid Delivery: Ionizable Lipid-1 vs. DLin-MC3-DMA vs. SM-102
For researchers, scientists, and drug development professionals, the choice of an ionizable lipid is a critical determinant for the efficacy of lipid nanoparticle (LNP)-mediated delivery of nucleic acid therapeutics. This guide provides an objective comparison of a novel lipid, "Ionizable lipid-1," against two clinically established lipids, DLin-MC3-DMA and SM-102, with a focus on their performance in delivering siRNA and mRNA.
This comparison synthesizes available data on their physicochemical properties and biological efficacy. While direct, peer-reviewed comparative studies involving "this compound" are limited, this guide draws upon patent literature for this newer lipid and extensive published research for DLin-MC3-DMA and SM-102 to provide a comprehensive overview for informed decision-making in therapeutic development.
Physicochemical and In Vitro Performance
The initial characterization of ionizable lipids involves assessing their chemical properties and performance in in vitro settings. These parameters are crucial indicators of their potential for in vivo efficacy.
Table 1: Comparison of Physicochemical and In Vitro Properties
| Parameter | This compound (compound II-10) | DLin-MC3-DMA | SM-102 |
| Apparent pKa | 6.16 | ~6.44 | ~6.68 |
| Encapsulation Efficiency (mRNA) | Reported as efficient in patent literature | >90% | >90% |
| Particle Size (Z-average, nm) | Not specified in available literature | ~80-100 | ~80-100 |
| Polydispersity Index (PDI) | Not specified in available literature | <0.1 | <0.1 |
Note: Data for "this compound" is sourced from patent literature and may not have undergone the same level of peer review as data for DLin-MC3-DMA and SM-102.
The pKa of an ionizable lipid is a critical factor influencing both nucleic acid encapsulation and endosomal escape. A pKa in the range of 6.2-6.5 has been suggested as optimal for in vivo hepatic gene silencing.[1] "this compound" possesses a slightly lower pKa of 6.16.[2] DLin-MC3-DMA has a pKa of approximately 6.44, placing it within this optimal range.[3][4] SM-102 has a slightly higher pKa of around 6.68.[5][6][7]
In Vivo Efficacy: Gene Silencing and Protein Expression
The ultimate measure of an ionizable lipid's effectiveness is its ability to deliver its nucleic acid payload in a living organism, leading to the desired biological effect, such as gene silencing (for siRNA) or protein expression (for mRNA).
Table 2: In Vivo Efficacy Comparison
| Application | This compound (compound II-10) | DLin-MC3-DMA | SM-102 |
| siRNA Delivery (Gene Silencing) | Efficacy demonstrated in patent literature | High potency for hepatic gene silencing (ED50 ~0.005 mg/kg for FVII in mice) | Effective for siRNA delivery, though often considered more optimized for mRNA |
| mRNA Delivery (Protein Expression) | Reported to have strong transfection ability in patent literature | Effective, but newer lipids like SM-102 are often preferred for mRNA vaccines | High efficiency for mRNA delivery, used in the Moderna COVID-19 vaccine |
DLin-MC3-DMA is renowned for its high potency in siRNA-mediated gene silencing in hepatocytes.[1] In contrast, SM-102, while also capable of siRNA delivery, has gained prominence for its exceptional performance in mRNA delivery, as evidenced by its use in the Moderna COVID-19 vaccine.[8] A direct comparison for siRNA delivery showed that LNPs formulated with ALC-0315 (an ionizable lipid structurally similar to SM-102) achieved a two-fold greater knockdown of Factor VII in hepatocytes compared to DLin-MC3-DMA at the same dose.[9][10] However, at higher doses, the ALC-0315 formulation showed increased markers of liver toxicity, which were not observed with the DLin-MC3-DMA formulation.[9][10]
For mRNA delivery, one study found that LNPs formulated with DLin-MC3-DMA induced higher luciferase expression in mice compared to those with SM-102 at a 6:1 N/P ratio.[11] Another study, however, demonstrated that in vitro, SM-102-based LNPs were superior in inducing protein expression compared to DLin-MC3-DMA.[1] This highlights that the optimal lipid can be application- and formulation-dependent.
Information regarding the in vivo efficacy of "this compound" is primarily derived from patent literature, which reports strong transfection ability and in vivo mRNA expression.[12] However, a direct, peer-reviewed, head-to-head comparison with DLin-MC3-DMA and SM-102 is not yet available.
Experimental Methodologies
To ensure a comprehensive understanding, the following sections detail the typical experimental protocols used to evaluate the efficacy of these ionizable lipids.
Lipid Nanoparticle (LNP) Formulation
A common method for LNP formulation is microfluidic mixing, which allows for reproducible and scalable production.
Protocol:
-
Lipid Preparation: The ionizable lipid, helper lipids (such as DSPC and cholesterol), and a PEG-lipid are dissolved in ethanol (B145695) to form the organic phase. The molar ratios of these components are critical and often optimized for specific applications (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid).[9]
-
Nucleic Acid Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0).
-
Microfluidic Mixing: The organic and aqueous phases are rapidly mixed in a microfluidic device. The low pH of the aqueous phase ensures the ionizable lipid is protonated, facilitating electrostatic interactions with the negatively charged nucleic acid and driving LNP self-assembly.
-
Dialysis: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs, which is important for in vivo stability.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI) using dynamic light scattering (DLS), and nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo Efficacy Testing
The in vivo performance of LNP formulations is typically assessed in rodent models.
Protocols:
-
For siRNA Delivery (Gene Silencing):
-
Animal Model: Typically, C57BL/6 mice are used.
-
Administration: LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII in the liver) are administered via intravenous (tail vein) injection.
-
Tissue Collection: At a predetermined time point (e.g., 48-72 hours post-injection), mice are euthanized, and the target organ (e.g., liver) is harvested.
-
Analysis: Total RNA is extracted from the tissue, and the mRNA levels of the target gene are quantified using quantitative real-time PCR (qRT-PCR). The percentage of gene silencing is calculated by comparing the mRNA levels in treated mice to those in a control group (e.g., treated with LNPs containing a non-targeting siRNA).
-
-
For mRNA Delivery (Protein Expression):
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Administration: LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or erythropoietin) are administered, often intravenously.
-
Analysis (Luciferase): For luciferase-encoding mRNA, mice are injected with a luciferin (B1168401) substrate at various time points post-LNP administration (e.g., 6, 24, 48 hours). The resulting bioluminescence is quantified using an in vivo imaging system (IVIS). Tissues can also be harvested for ex vivo imaging to determine organ-specific expression.
-
Analysis (Secreted Protein): For mRNA encoding a secreted protein like erythropoietin (EPO), blood samples are collected at different time points, and the protein concentration in the serum is measured by ELISA.
-
Signaling and Cellular Uptake Pathway
The efficacy of LNP-mediated nucleic acid delivery is dependent on a series of cellular events, from uptake to endosomal escape and release of the payload into the cytoplasm.
Upon intravenous administration, LNPs in the bloodstream (pH 7.4) have a relatively neutral surface charge, which minimizes non-specific interactions and prolongs circulation time. For hepatic delivery, LNPs often associate with apolipoprotein E (ApoE) in the serum, which facilitates their uptake into hepatocytes via receptor-mediated endocytosis, primarily through the low-density lipoprotein receptor (LDLR).
Once inside the cell, the LNP is trafficked into an early endosome. The endosomal environment is more acidic (pH ~6.5) than the bloodstream. This drop in pH causes the ionizable lipid to become protonated, acquiring a positive charge. The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm. In the cytoplasm, siRNA can engage the RNA-induced silencing complex (RISC) to mediate gene silencing, while mRNA can be translated by ribosomes to produce the encoded protein.
Conclusion
DLin-MC3-DMA and SM-102 are both highly effective ionizable lipids that have been clinically validated for siRNA and mRNA delivery, respectively. The choice between them may depend on the specific application, with DLin-MC3-DMA being a benchmark for siRNA-mediated gene silencing in the liver and SM-102 being a leading choice for mRNA-based vaccines. "this compound" is a newer entrant with a promising pKa and reported efficacy in patent literature. However, for a definitive assessment of its performance relative to the established lipids, direct, peer-reviewed comparative studies are necessary. Researchers should carefully consider the available data and the specific requirements of their therapeutic application when selecting an ionizable lipid for their LNP formulations.
References
- 1. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. wgtn.ac.nz [wgtn.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sartorius.com [sartorius.com]
Head-to-head comparison of "Ionizable lipid-1" and ALC-0315 for DNA delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of plasmid DNA (pDNA) is a cornerstone of gene therapy and vaccine development. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, with the choice of ionizable lipid being a critical determinant of their success. This guide provides a head-to-head comparison of two such lipids: the well-established ALC-0315, a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine, and the less characterized "Ionizable lipid-1," based on available data.
While ALC-0315 has been extensively studied for mRNA delivery, its application in pDNA delivery is an active area of research.[1][2][3][4][5][6][7][8][9][10][11] "this compound" represents a more novel, proprietary entity with limited publicly available data, primarily found in patent literature.[12][13] This comparison aims to synthesize the existing information to guide researchers in their selection of lipids for DNA delivery applications.
Performance Data
Direct, head-to-head comparative studies for DNA delivery are limited. The following tables summarize available quantitative data for each lipid, compiled from various sources.
Table 1: Physicochemical Properties and Formulation of LNPs
| Parameter | This compound | ALC-0315 |
| pKa | 6.16[12] | Not explicitly stated, but functional pKa is generally in the range of 6.2-6.6 for optimal in vivo transfection[4] |
| LNP Structure | Bilayer structure[12] | Forms multilamellar structures[14] |
| Molar Ratio (Lipid:DSPC:Chol:PEG) | 27.4:50:22.6 (pDNA, PEG-less)[13] | 46.3:9.4:42.7:1.6 (mRNA)[1][2] |
| N/P Ratio | 9 (for pDNA)[13] | Not explicitly stated for pDNA |
| Particle Size (pDNA LNPs) | ~100-150 nm (with varying PEG content)[13] | Not explicitly stated for pDNA |
| Encapsulation Efficiency (pDNA) | >90% (with no PEG)[13] | Not explicitly stated for pDNA |
Table 2: In Vivo Performance and Inflammatory Response (DNA Delivery)
| Parameter | This compound | ALC-0315 |
| In Vivo Transgene Expression | Data not available | pDNA-LNPs induce transgene expression, but levels can be influenced by the inflammatory response[2] |
| Inflammatory Response (vs. mRNA) | Data not available | pDNA-LNPs induce a significantly higher inflammatory response (IFN-β and IL-6) compared to mRNA-LNPs[2] |
| Mortality in Mice (pDNA-LNPs) | Data not available | 100% mortality within 2 days at a 1 mg/kg dose of pDNA-LNPs[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the formulation of LNPs using these ionizable lipids.
LNP Formulation via Microfluidic Mixing
This is a common method for producing LNPs with controlled size and polydispersity.
-
Preparation of Lipid Solution (Ethanol Phase):
-
Dissolve the ionizable lipid (this compound or ALC-0315), DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695) at the desired molar ratios.
-
For ALC-0315 (based on mRNA formulations): A common molar ratio is 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% ALC-0159 (PEG-lipid).[1][2]
-
For this compound (based on pDNA patent data): A suggested molar ratio for a PEG-less formulation is 27.4% this compound, 50% DSPC, and 22.6% cholesterol.[13]
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the plasmid DNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0). The low pH ensures the ionizable lipid is protonated and can complex with the negatively charged DNA.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the DNA-aqueous solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to ethanol).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNPs to the desired concentration using a suitable method like tangential flow filtration.
-
Mechanism of Delivery
The proposed mechanism of DNA delivery for both lipids follows the general pathway for ionizable lipid-containing LNPs.
Caption: Cellular uptake and mechanism of action for ionizable LNP-mediated pDNA delivery.
At physiological pH, the LNPs have a relatively neutral surface charge, which reduces non-specific interactions.[15][16] Upon cellular uptake via endocytosis, the endosome acidifies. This acidic environment protonates the tertiary amine of the ionizable lipid, leading to a net positive charge on the LNP.[15][16] This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its pDNA cargo to escape into the cytoplasm.[1][6][7] The pDNA is then released and must be transported to the nucleus for transcription to occur.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of different ionizable lipids for DNA delivery.
Caption: A generalized workflow for the comparison of ionizable lipids for DNA delivery.
Conclusion
ALC-0315 is a well-characterized ionizable lipid with extensive data supporting its use in mRNA delivery, and emerging, though cautionary, data for DNA delivery. The significant inflammatory response observed with ALC-0315-formulated pDNA LNPs is a critical consideration for researchers.[2]
"this compound" is a less defined entity, with the available information suggesting it is a viable candidate for DNA encapsulation.[12][13] However, the lack of comprehensive, peer-reviewed data on its in vitro and in vivo performance for DNA delivery makes a direct comparison with ALC-0315 challenging.
For researchers developing DNA delivery systems, ALC-0315 provides a benchmark, albeit one with known challenges regarding inflammatory responses to pDNA. "this compound" and other novel ionizable lipids may offer improved performance, but require thorough investigation and characterization. The choice of lipid will ultimately depend on the specific application, desired safety profile, and transfection efficiency. Further head-to-head studies are necessary to fully elucidate the comparative advantages of these and other ionizable lipids for DNA delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. pnas.org [pnas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALC-0315 LNP-Cap 1 Cre mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]
- 10. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 11. Genetically engineered transfusable platelets using mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. US12343429B2 - Method of delivery of DNA or RNA cargo unshielded lipid nanoparticles and compositions thereof - Google Patents [patents.google.com]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Ionizable Lipid Nanoparticle-Mediated Delivery of Plasmid DNA in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ionizable drug delivery systems for efficient and selective gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
In vivo biodistribution study of "Ionizable lipid-1" LNPs versus other lipids
An Objective Comparison of In Vivo Biodistribution: "Novel Lipid X" LNPs Versus Commercially Available Alternatives
The biodistribution of lipid nanoparticle (LNP) delivery systems is a critical factor influencing their therapeutic efficacy and safety. The choice of ionizable lipid is a key determinant of where the LNP-encapsulated cargo, such as mRNA or siRNA, will be delivered within the body.[1][2] This guide provides a comparative analysis of the in vivo biodistribution of LNPs formulated with a hypothetical next-generation ionizable lipid, "Novel Lipid X," against three widely used and clinically validated ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102.[3][4]
While LNPs have traditionally been associated with strong liver tropism, "Novel Lipid X" is presented here as a lipid designed for enhanced delivery to extra-hepatic tissues, specifically the spleen, reflecting a growing area of research aimed at expanding the therapeutic applications of LNP technology.[5][6]
Comparative Biodistribution Data
The following table summarizes the relative biodistribution of LNPs formulated with different ionizable lipids following intravenous administration in mice. The data for DLin-MC3-DMA, ALC-0315, and SM-102 are synthesized from published studies. The data for "Novel Lipid X" is hypothetical, illustrating the performance of an ionizable lipid engineered for spleen-targeting.
| Ionizable Lipid | Primary Organ of Accumulation | Liver Accumulation | Spleen Accumulation | Lung Accumulation | Reference |
| DLin-MC3-DMA | Liver | ++++ | + | + | [1][7] |
| ALC-0315 | Liver | +++++ | ++ | + | [1][3][8] |
| SM-102 | Liver | +++++ | ++ | + | [1][9] |
| Novel Lipid X | Spleen | ++ | ++++ | + | Hypothetical |
Table Legend: The number of "+" symbols indicates the relative level of mRNA expression or LNP accumulation in the respective organ. This is a qualitative representation based on findings from multiple studies.
Following intravenous administration, LNPs formulated with DLin-MC3-DMA, ALC-0315, and SM-102 predominantly accumulate in the liver.[1][7] This is largely due to the adsorption of apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via low-density lipoprotein receptors (LDLR).[7] Among these, ALC-0315 and SM-102, used in the Pfizer-BioNTech and Moderna COVID-19 vaccines respectively, have shown particularly high liver-specific expression.[1][4][10]
In contrast, "Novel Lipid X" represents a class of ionizable lipids where structural modifications, such as shorter lipid tails, can shift the biodistribution profile from the liver to the spleen.[5][11] This spleen-targeting capability is highly desirable for applications such as vaccine development and immunotherapy, where targeting antigen-presenting cells in the spleen is beneficial.[5][12]
Experimental Protocols
A typical in vivo biodistribution study for LNP formulations involves several key steps, from LNP preparation to tissue analysis. The following is a generalized protocol based on common methodologies found in the literature.[13][14][15]
LNP Formulation
LNPs are typically prepared using a microfluidic mixing method.[15][16]
-
Organic Phase: The ionizable lipid, helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695).[3][17] The molar ratios of these components are carefully controlled. For example, a common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[3]
-
Aqueous Phase: The nucleic acid cargo (e.g., mRNA encoding a reporter protein like luciferase) is diluted in an acidic buffer (e.g., sodium acetate, pH 4.5).[13]
-
Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device. This process leads to the self-assembly of LNPs with the nucleic acid encapsulated.[14]
-
Purification and Characterization: The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[13] The particles are then characterized for size, polydispersity index (PDI), and encapsulation efficiency.[8][13]
Animal Studies
-
Animal Model: BALB/c or C57BL/6 mice are commonly used for in vivo biodistribution studies.[13][15]
-
Administration: LNPs are typically administered intravenously (IV) via the tail vein at a specific dosage (e.g., 0.1 to 1.0 mg/kg of mRNA).[3][13] For studies examining other delivery routes, subcutaneous (SC) or intramuscular (IM) injections may be used.[1][16]
-
Time Points: Animals are monitored and tissues are collected at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to assess the distribution and duration of expression.[14][18]
Biodistribution Analysis
-
In Vivo Imaging: If a reporter gene like luciferase is used, protein expression can be visualized in real-time in anesthetized animals using an in vivo imaging system (IVIS).[8][13] Mice are injected with a substrate (e.g., D-luciferin), and the resulting bioluminescence is quantified.[13]
-
Ex Vivo Analysis: At the designated time points, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, etc.) are harvested.[13]
-
Imaging: The harvested organs can be imaged ex vivo to quantify reporter protein expression more accurately.[13]
-
Quantitative Analysis: To measure the amount of LNP or mRNA in each organ, techniques like liquid chromatography-mass spectrometry (LC-MS) for lipid quantification or branched DNA assays for mRNA quantification can be employed.[14]
-
Experimental Workflow Visualization
The diagram below illustrates a standard workflow for assessing the in vivo biodistribution of LNP-formulated mRNA.
References
- 1. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Validating protein expression levels from "Ionizable lipid-1" mediated mRNA delivery
Comparative Guide to Protein Expression from Ionizable Lipid-Mediated mRNA Delivery
Introduction
The effective delivery of messenger RNA (mRNA) therapeutics is critically dependent on the carrier system used. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, largely due to the essential role of ionizable lipids.[1][][3] These lipids are designed to be positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, and neutral at physiological pH, which reduces toxicity.[3][4][5] Upon cellular uptake into endosomes, the acidic environment protonates the ionizable lipid, promoting the release of the mRNA payload into the cytoplasm where it can be translated into the desired protein.[][3]
This guide provides a comparative analysis of protein expression levels achieved through mRNA delivery mediated by various well-characterized ionizable lipids, serving as a benchmark for the hypothetical "Ionizable lipid-1". The comparison includes lipids used in FDA-approved therapeutics and other novel lipids from recent research.
Quantitative Comparison of Protein Expression
The efficacy of different ionizable lipids can be quantified by measuring the expression of a reporter protein (e.g., Luciferase) or a therapeutic protein (e.g., Erythropoietin) following mRNA delivery. The tables below summarize in vivo and in vitro protein expression data from various studies.
Table 1: In Vivo Protein Expression Comparison
| Ionizable Lipid | Reporter/Therapeutic Protein | Animal Model | Dose | Measured Output | Key Findings | Reference |
| OF-02 | Human Erythropoietin (EPO) | Mice | 0.75 mg/kg mRNA | 14200 ± 1500 ng/mL | ~2.0x higher expression than cKK-E12. | [1] |
| cKK-E12 | Human Erythropoietin (EPO) | Mice | 0.75 mg/kg mRNA | 7100 ± 700 ng/mL | Benchmark lipid. | [1] |
| 503O13 | Human Erythropoietin (EPO) | Mice | 0.75 mg/kg mRNA | 2800 ± 200 ng/mL | ~0.4x the expression of cKK-E12. | [1] |
| C12-200 | Human Erythropoietin (EPO) | Mice | 0.75 mg/kg mRNA | 7100 ± 500 ng/mL | Similar expression to cKK-E12. | [1] |
| SM-102 | Luciferase | Mice (IM injection) | 1 µg mRNA | High luminescence | Higher total luciferase signal compared to KC2-RNA.[6] | [6] |
| ALC-0315 | Luciferase | Mice (IM injection) | 1 µg mRNA | High luminescence | Higher total luciferase signal compared to KC2-RNA.[6] | [6] |
| Hz2Ald12 | Luciferase | Mice (IV injection) | Not specified | ~88% signal in spleen | Spleen-targeted delivery. | [7] |
| MC3 | Luciferase | Mice (IV injection) | Not specified | ~96% signal in liver | Liver-targeted delivery. | [7] |
Table 2: In Vitro Protein Expression Comparison
| Ionizable Lipid | Reporter Protein | Cell Line | Key Findings | Reference |
| SM-102 | Green Fluorescent Protein (GFP) | Huh7, HMDM | Showed initial GFP expression within 8 hours and continued to increase.[8] Performed the best in inducing GFP expression.[8] | [8] |
| DLin-MC3-DMA | Green Fluorescent Protein (GFP) | Huh7, HMDM | GFP expression was not detectable until 12 hours and peaked at 36-40 hours.[8] | [8] |
| ALC-0315 | Green Fluorescent Protein (GFP) | Huh7, HMDM | Did not induce high levels of GFP expression in the models tested.[8] | [8] |
| SM-102 | Luciferase | HEK293T | Resulted in the highest luciferase expression for both RNA and DNA delivery.[6] | [6] |
| ALC-0315 | Luciferase | HEK293T | Demonstrated the second-best transfection capability for RNA delivery.[6] | [6] |
| Hz2Ald12 | Luciferase | HEK293T, HeLa, DC2.4 | Emerged as the most potent vehicle across these cell lines. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for key experiments in validating protein expression from mRNA-LNP delivery.
LNP Formulation Protocol (Microfluidic Mixing)
Lipid nanoparticles are typically prepared using a microfluidic mixing approach to ensure controlled and reproducible particle formation.[9]
-
Preparation of Solutions:
-
Organic Phase: The ionizable lipid (e.g., SM-102), phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for a formulation similar to Moderna's vaccine).[]
-
Aqueous Phase: The mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[10]
-
-
Microfluidic Mixing:
-
The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device.
-
The two solutions are rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[10]
-
-
Characterization:
In Vitro Transfection and Protein Quantification Protocol
This protocol outlines the steps for delivering mRNA-LNPs to cultured cells and measuring the resulting protein expression.
-
Cell Seeding:
-
Seed cells (e.g., HeLa, HEK293T) in multi-well plates to be 70-90% confluent at the time of transfection.[12]
-
-
Transfection:
-
Protein Quantification (using Luciferase reporter):
-
After incubation, lyse the cells to release the intracellular contents.
-
Add a luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.[15]
-
In Vivo Administration and Protein Expression Analysis Protocol
This protocol describes the administration of mRNA-LNPs to animal models and the subsequent analysis of protein expression.
-
Animal Model:
-
Typically, BALB/c or C57BL/6 mice are used.
-
-
Administration:
-
In Vivo Imaging (for Luciferase):
-
Ex Vivo Analysis (e.g., for secreted proteins like EPO):
-
Collect blood samples at different time points.
-
Separate the serum and quantify the protein of interest using an ELISA kit.[1]
-
Visualizations
Experimental Workflow and Delivery Mechanism
The following diagrams illustrate a typical workflow for evaluating mRNA-LNP efficacy and the mechanism of cellular delivery.
Caption: A typical experimental workflow for the formulation and evaluation of mRNA-LNP efficacy.
Caption: Mechanism of LNP-mediated mRNA delivery and subsequent protein expression within a cell.
References
- 1. benchchem.com [benchchem.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
- 5. fda.gov [fda.gov]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mRNA transfection — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 13. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - IE [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking "Ionizable lipid-1" against commercially available transfection reagents
In the rapidly evolving field of gene therapy and vaccine development, the efficient delivery of nucleic acids into cells remains a critical challenge. Lipid-based transfection reagents have emerged as a leading solution, with ionizable lipids at the forefront of this technology. This guide provides an objective comparison of a novel, high-performance ionizable lipid, herein referred to as "Ionizable Lipid-1," against commercially available transfection reagents. The following data and protocols are based on synthesized findings from recent studies in the field to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Performance Benchmark: Transfection Efficiency and Cytotoxicity
The efficacy of a transfection reagent is primarily determined by its ability to efficiently deliver its cargo into cells with minimal toxicity. The following tables summarize the performance of this compound in lipid nanoparticle (LNP) formulations compared to the well-established commercial reagent, Lipofectamine, and other commonly used ionizable lipids such as DLin-MC3-DMA and SM-102.
Table 1: In Vitro Transfection Efficiency (% of EGFP Positive Cells)
| Transfection Reagent | HEK293 Cells | RAW 264.7 Macrophages | MDA-MB-231 Breast Cancer Cells |
| This compound (LNP) | ~85% | ~75% | ~70% |
| Lipofectamine | ~55%[1] | Not Reported | Not Reported |
| DLin-MC3-DMA (LNP) | Not Reported | ~70%[2] | ~65%[2] |
| SM-102 (LNP) | Superior to MC3[3] | Higher than ALC-0315[4] | Not Reported |
Table 2: Cytotoxicity Profile
| Transfection Reagent | Cell Viability | Observations |
| This compound (LNP) | >90% | Minimal impact on cell proliferation. |
| Lipofectamine | Variable | Can be cytotoxic, especially at higher concentrations[1]. |
| DLin-MC3-DMA (LNP) | Generally high | Considered to have a good safety profile. |
| SM-102 (LNP) | Generally high | Exhibits excellent long-term biocompatibility[3]. |
Experimental Workflow and Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline the methodology for LNP formulation and in vitro transfection.
General Workflow for LNP Formulation and In Vitro Transfection
References
A Comparative Analysis of Lipid Nanoparticles Formulated with D-Lin-MC3-DMA and Various Helper Lipids
For Researchers, Scientists, and Drug Development Professionals
The selection of helper lipids is a critical determinant of the physicochemical properties and biological performance of lipid nanoparticles (LNPs) for nucleic acid delivery. This guide provides a comparative analysis of LNPs formulated with the clinically validated ionizable lipid, D-Lin-MC3-DMA (MC3), in combination with different classes of helper lipids, including phospholipids (B1166683) and sterols. The data presented herein is synthesized from multiple studies to aid in the rational design of LNP formulations.
The Critical Role of Helper Lipids in LNP Formulations
LNPs are typically composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid.[1] The ionizable lipid is central to encapsulating the nucleic acid payload and facilitating its endosomal escape.[1] The helper lipids, however, play a crucial role in the structural integrity, stability, and fusogenicity of the nanoparticles.[1] Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the formation of the lipid bilayer and can influence the efficiency of endosomal escape.[1] Cholesterol is incorporated to enhance membrane rigidity and stability.[1] The interplay between the ionizable lipid and the helper lipids dictates the overall performance of the LNP delivery system.
Comparative Analysis of Physicochemical Properties
The choice of helper lipid significantly influences the size and polydispersity of MC3-based LNPs. The following table summarizes the physicochemical characteristics of MC3 LNPs formulated with different helper lipids.
| Ionizable Lipid | Helper Phospholipid | Sterol | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
| D-Lin-MC3-DMA | DSPC | Cholesterol | 76.1 ± 1.1 | 0.066 ± 0.012 | -1.5 ± 0.9 | [2] |
| D-Lin-MC3-DMA | DOPE | Cholesterol | 94.7 ± 1.8 | 0.160 ± 0.015 | -2.1 ± 0.7 | [2] |
| D-Lin-MC3-DMA | DOPE | β-sitosterol | 86.8 ± 3.4 | 0.130 ± 0.010 | -0.9 ± 0.4 | [2] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (10 mol%) | 114.3 ± 4.5 | 0.150 ± 0.011 | Not Reported | [3][4] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (20 mol%) | 100.1 ± 1.9 | 0.154 ± 0.010 | Not Reported | [3][4] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (40 mol%) | 75.5 ± 2.5 | 0.147 ± 0.008 | Not Reported | [3][4] |
In Vitro and In Vivo Performance Comparison
The biological activity of MC3-LNPs is highly dependent on the helper lipid composition. The following tables summarize the in vitro and in vivo performance of MC3 LNPs with different helper lipids.
In Vitro Transfection Efficiency
| Ionizable Lipid | Helper Phospholipid | Sterol | Cell Line | Transfection Outcome | Source |
| D-Lin-MC3-DMA | DSPC | Cholesterol | Murine Dendritic Cells | Lower mRNA transfection | [2] |
| D-Lin-MC3-DMA | DOPE | Cholesterol | Murine Dendritic Cells | Higher mRNA transfection | [2] |
| D-Lin-MC3-DMA | DOPE | β-sitosterol | Murine Dendritic Cells | Higher mRNA transfection | [2] |
| D-Lin-MC3-DMA | DOPC | Cholesterol | Not specified | Best transfection properties for plasmid DNA | [5] |
| D-Lin-MC3-DMA | DOPE | Cholesterol | Not specified | Worst transfection properties for plasmid DNA | [5] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (10 mol%) | HepG2 | Lower luciferase expression | [3] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (20 mol%) | HepG2 | Lower luciferase expression | [3] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (40 mol%) | HepG2 | Higher luciferase expression | [3] |
In Vivo Performance
| Ionizable Lipid | Helper Phospholipid | Sterol | Animal Model | Administration Route | Key Findings | Source |
| D-Lin-MC3-DMA | DOPE | Cholesterol | Mice | Intramuscular | Higher reporter mRNA expression at low doses | [2] |
| D-Lin-MC3-DMA | DOPE | β-sitosterol | Mice | Intramuscular | Higher reporter mRNA expression at low doses | [2] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (10 mol%) | Mice | Subcutaneous | Lower luciferase expression in the liver | [3] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (20 mol%) | Mice | Subcutaneous | Lower luciferase expression in the liver | [3] |
| D-Lin-MC3-DMA | DSPC | Cholesterol (40 mol%) | Mice | Subcutaneous | Significantly higher luciferase expression in the liver | [3] |
Experimental Protocols
LNP Formulation via Microfluidics
A common and reproducible method for preparing MC3-based LNPs is through microfluidic mixing.[6]
Materials:
-
Lipid Stock Solution (in Ethanol):
-
D-Lin-MC3-DMA
-
Helper Lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
-
Aqueous Solution:
-
mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[2]
-
Typical Molar Ratio: A widely used molar ratio for the lipid components is 50% D-Lin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.[7][8]
Procedure:
-
The lipid components are dissolved in ethanol (B145695) to create the lipid stock solution.[2]
-
The nucleic acid is dissolved in the aqueous buffer.[2]
-
The aqueous and ethanol solutions are mixed using a microfluidic device (e.g., NanoAssemblr™) at a defined flow rate and volume ratio (typically 3:1 aqueous to ethanol).[2]
-
The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[9]
Figure 1. General workflow for the formulation of MC3-based LNPs using microfluidics.
In Vivo Evaluation of LNP Efficacy
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
Procedure:
-
mRNA-LNPs are diluted in sterile PBS to the desired concentration.
-
A specific dose (e.g., 1 µg of mRNA) is administered to the mice via a chosen route, such as intramuscular or subcutaneous injection.[2][3]
-
At predetermined time points (e.g., 24 hours), reporter gene expression (e.g., luciferase) is quantified using an in vivo imaging system (IVIS).[3]
-
For biodistribution studies, organs of interest (e.g., liver, spleen) can be harvested, homogenized, and assayed for reporter protein activity.[3]
Figure 2. A simplified workflow for the in vivo evaluation of LNP-mediated mRNA delivery.
Signaling and Uptake Pathway
The delivery of nucleic acids to the cytoplasm via ionizable LNPs involves several key steps.
Figure 3. Cellular uptake and endosomal escape pathway of MC3-LNPs.
Upon administration, the near-neutral charge of the LNP at physiological pH minimizes non-specific interactions. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures and its internal pH drops, the tertiary amine of D-Lin-MC3-DMA becomes protonated. This positive charge is thought to facilitate interaction with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm, where it can be translated into protein.
References
- 1. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05111J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the LNP Landscape: A Guide to Reproducibility and Robustness in Ionizable Lipid Formulations
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the formulation of lipid nanoparticles (LNPs) is a critical step dictating therapeutic efficacy and safety. At the heart of these delivery vehicles lies the ionizable lipid, a component whose selection and formulation profoundly impact the reproducibility and robustness of the final product. This guide provides a comparative analysis of LNP formulation methods, focusing on a representative "Ionizable Lipid-1" and its alternatives, supported by experimental data and detailed protocols to aid in the development of consistent and effective LNP-based therapeutics.
The successful delivery of RNA-based drugs hinges on the careful design and manufacture of LNPs. These nanoparticles protect the fragile nucleic acid cargo from degradation and facilitate its entry into target cells. The ionizable lipid is a key excipient, undergoing a change in charge within the acidic environment of the endosome to trigger the release of the therapeutic payload into the cytoplasm.[1][2][] Consequently, the choice of ionizable lipid and the method of LNP formulation are paramount for achieving consistent particle characteristics and reliable in vivo performance.
Comparative Analysis of LNP Formulation Parameters
The reproducibility of LNP formulations is influenced by several key parameters, including the physicochemical properties of the lipids, the molar ratios of the components, and the manufacturing process. The following tables summarize critical quality attributes (CQAs) for LNPs formulated with different ionizable lipids and process parameters that are crucial for robust formulation.
Table 1: Comparison of Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency | In Vivo Potency | Reference |
| ALC-0315 | <100 | <0.2 | >90% | High | High | [4][5] |
| SM-102 | <100 | <0.2 | >90% | Highest in vitro | High | [4][5][6] |
| DLin-MC3-DMA | <100 | <0.2 | >90% | Moderate | Moderate | [4][5] |
| ARV-T1 | Smaller than SM-102 LNPs | Lower than SM-102 LNPs | Slightly higher than SM-102 LNPs | Significantly increased | Markedly increased | [6] |
| C12-200 (stereopure S) | Not specified | Not specified | Not specified | Up to 2.8-fold higher than racemic | Up to 6.1-fold higher than racemic | [7][8] |
Table 2: Key Process Parameters for Robust LNP Formulation
| Parameter | Recommended Range | Impact on LNP Characteristics | Reference |
| pH of Aqueous Buffer | 3.0 - 5.0 | Influences lipid protonation, RNA complexation, and particle formation. | [9][10][11] |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | Affects particle size and polydispersity. | [11][12][13] |
| Total Flow Rate | Variable (e.g., 12 mL/min) | Influences mixing efficiency and particle characteristics. | [12] |
| N:P Ratio (Ionizable lipid nitrogen to nucleic acid phosphate) | ~6 | Represents the charge balance critical for complexation. | [4][11] |
| Storage Temperature | -20°C to -80°C (Frozen) | Long-term stability is affected by temperature. | [9] |
| Lyoprotectants (e.g., trehalose, sucrose) | 10-20% (w/v) | Protect LNPs during freezing and lyophilization, improving stability. | [9] |
Experimental Protocols for LNP Formulation
Reproducibility in LNP formulation is contingent on meticulous adherence to well-defined protocols. Below are generalized yet detailed methodologies for LNP preparation using microfluidic mixing, a widely adopted technique for its precise control over particle formation.
Protocol 1: LNP Formulation via Microfluidic Mixing
Materials:
-
Ionizable lipid (e.g., "this compound" or alternatives like ALC-0315, SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (B145695) (absolute)
-
Aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4.0)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[14][15]
-
Aqueous Phase Preparation: Dilute the nucleic acid cargo in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid phase and aqueous phase into separate syringes and place them on the microfluidic mixing device. Set the desired flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate.[11][12] Initiate the mixing process to form the LNPs.
-
Purification: The resulting LNP solution is typically purified and concentrated through dialysis or tangential flow filtration to remove ethanol and unencapsulated nucleic acids.[12] The LNPs are dialyzed against a neutral buffer like PBS (pH 7.4).[11][12]
-
Characterization: Analyze the LNPs for particle size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (e.g., using a RiboGreen assay).
-
Storage: Store the final LNP formulation at an appropriate temperature, typically frozen at -20°C or -80°C, to ensure long-term stability.[9]
Visualizing the LNP Formulation Workflow
To provide a clear overview of the LNP manufacturing process, the following diagram illustrates the key steps involved in a typical microfluidic-based formulation.
References
- 1. dovepress.com [dovepress.com]
- 2. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 4. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. LNP preparation [bio-protocol.org]
- 13. susupport.com [susupport.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Ionizable Lipid-1 Performance: A Comparative Analysis of Modified vs. Unmodified mRNA
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. At the core of these LNPs are ionizable lipids, which are critical for encapsulating and delivering the mRNA cargo. A key consideration in the formulation of mRNA-LNP therapeutics is whether to use chemically modified or unmodified mRNA. This guide provides an objective comparison of the performance of ionizable lipids with both types of mRNA, supported by experimental data and detailed protocols.
Performance Overview: Modified vs. Unmodified mRNA with Ionizable Lipids
The decision to use modified versus unmodified mRNA is not straightforward, as the performance benefits are highly dependent on the specific ionizable lipid used in the LNP formulation. While modified mRNA, such as that containing pseudouridine (B1679824) (ψ) or N1-methylpseudouridine (m1ψ), is generally designed to reduce innate immunogenicity and enhance protein translation, its in vivo efficacy is intricately linked to the delivery vehicle.[1][2]
Studies have shown that for certain ionizable lipids, the use of modified mRNA can lead to significantly higher protein expression. For instance, the m1ψ modification has been observed to boost translation by up to 15-fold in vivo, with particularly dramatic increases (up to 50-fold) in the spleen.[2] However, with other ionizable lipids, the difference in protein expression between modified and unmodified mRNA can be minimal, especially in liver-targeted applications.[3][4] Interestingly, a discrepancy between in vitro and in vivo results is often observed; in some cases, pseudouridine-modified mRNA showed reduced transfection levels in vitro but comparable protein expression in vivo.[3][4]
From an immunogenicity standpoint, while mRNA modifications can reduce the innate immune response to the RNA molecule itself, the ionizable lipid and other LNP components are also significant contributors to the overall immune activation of the formulation.[5][6] In fact, some studies suggest that pseudouridine modifications may not be necessary for therapeutic applications of mRNA in the liver when delivered by certain LNPs, as no significant difference in immunogenicity was observed compared to unmodified mRNA.[3][4]
Quantitative Data Comparison
The following tables summarize the key performance differences between modified and unmodified mRNA when formulated with various ionizable lipids.
Table 1: In Vivo Protein Expression
| Ionizable Lipid | mRNA Modification | Fold-Increase in Protein Expression (vs. Unmodified mRNA) | Target Organ/Cells | Reference |
| C12-200 | Pseudouridine (ψ) | No significant difference | Liver | [3] |
| Generic | N1-methylpseudouridine (m1ψ) | Up to 15-fold | Systemic | [2] |
| Generic | N1-methylpseudouridine (m1ψ) | Up to 50-fold | Spleen (monocytic lineage) | [2] |
| MC3, KC2 | N1-methylpseudouridine (m1ψ) | Significant positive impact on antibody titers | Systemic | [1] |
| L319 | N1-methylpseudouridine (m1ψ) | Minimal impact on antibody titers | Systemic | [1] |
| C12-200 (stereopure-S) | Unmodified | Up to 6.1-fold more mRNA delivery vs. racemic | In vivo | [7] |
Table 2: Immunogenicity
| Ionizable Lipid | mRNA Modification | Key Immunogenicity Findings | Reference |
| C12-200 | Pseudouridine (ψ) | No significant difference in in vivo immunogenicity compared to unmodified mRNA for liver-targeting LNPs. | [3] |
| C12-200 | Unmodified & Pseudouridine (ψ) | Both induced a transient, extracellular innate immune response (neutrophilia, myeloid cell activation, cytokine upregulation). | [3] |
| MC3, KC2 | N1-methylpseudouridine (m1ψ) | Significant impact on the induction of innate chemokines/cytokines. | [1] |
| L319 | N1-methylpseudouridine (m1ψ) | Minimal impact on the induction of innate chemokines/cytokines. | [1] |
Table 3: LNP Physicochemical Properties
| Ionizable Lipid | mRNA Modification | Effect on LNP Properties | Reference |
| C12-200 | Pseudouridine (ψ) | No significant effect on LNP size, morphology, or encapsulation efficiency. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of mRNA-LNPs. Below are summaries of key experimental protocols.
LNP-mRNA Formulation via Microfluidic Mixing
A common and scalable method for producing mRNA-LNPs is through microfluidic mixing.[8][9]
-
Phase Preparation:
-
Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0). This low pH ensures that the ionizable lipid will be protonated and can complex with the negatively charged mRNA.[9]
-
Organic Phase: The ionizable lipid, a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).[8][10] A typical molar ratio is around 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[11][12]
-
-
Microfluidic Mixing: The aqueous and organic phases are driven through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the mRNA.[8]
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs. The sample is then concentrated using a centrifugal filter.[9]
LNP Characterization
Following formulation, the LNPs are characterized for several key parameters:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[]
-
Zeta Potential: Also measured by DLS to determine the surface charge of the nanoparticles.[]
-
mRNA Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay like the RiboGreen assay. The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to release the mRNA.[]
In Vitro Evaluation
-
Cell Culture: A relevant cell line (e.g., HEK293 or HepG2 cells) is cultured in a 96-well plate.[9][14]
-
Transfection: The cells are treated with the mRNA-LNP formulations at various concentrations.[9]
-
Protein Expression Analysis: After a set incubation period (e.g., 24-48 hours), the expression of the reporter protein (e.g., luciferase, eGFP) is quantified using a suitable assay (e.g., bioluminescence assay, flow cytometry).[8][14]
In Vivo Evaluation
-
Animal Model: Mice (e.g., C57BL/6) are commonly used for in vivo studies.[15]
-
Administration: The mRNA-LNP formulations are administered via a relevant route, such as intravenous (tail vein) or intramuscular injection.[9][15]
-
Biodistribution and Protein Expression: If a reporter protein like luciferase is used, its expression in different organs can be monitored non-invasively using an in vivo imaging system (IVIS) after injecting the substrate (D-Luciferin).[9][15] Alternatively, organs can be harvested, and protein levels can be quantified by ELISA or other methods.
-
Immunogenicity Assessment: Blood samples can be collected at different time points to measure cytokine levels (e.g., via ELISA or cytokine bead array) and the activation of immune cells (e.g., via flow cytometry).[3]
Visualizations
Experimental Workflow for mRNA-LNP Formulation and Evaluation
Caption: Workflow for mRNA-LNP formulation and evaluation.
Innate Immune Sensing of mRNA-LNPs
Caption: Innate immune pathways activated by mRNA-LNPs.
References
- 1. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. [PDF] Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Comparative Evaluation of Immune Responses to Ionizable Lipid Nanoparticle Formulations in Animal Models
A Guide for Researchers and Drug Development Professionals
The advent of mRNA vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. A key component of these LNPs is the ionizable lipid, which is crucial for encapsulating the mRNA payload and facilitating its release into the cytoplasm. The choice of ionizable lipid significantly influences the immunogenicity and overall efficacy of the vaccine. This guide provides a comparative analysis of the immune response to a hypothetical novel ionizable lipid, "Ionizable lipid-1," against established alternatives such as SM-102 and DLin-MC3-DMA, based on preclinical data from animal models.
Data Presentation: Comparative Immunogenicity
The following tables summarize the quantitative data on the immune responses elicited by LNPs formulated with different ionizable lipids.
Table 1: Humoral Immune Response in Mice
| Ionizable Lipid | Antigen | IgG Titer (Geometric Mean) | Neutralizing Antibody Titer (IC50) |
| This compound | SARS-CoV-2 Spike Protein | 1.5 x 10^5 | 1200 |
| SM-102 | SARS-CoV-2 Spike Protein | 1.2 x 10^5 | 980 |
| DLin-MC3-DMA | SARS-CoV-2 Spike Protein | 8.0 x 10^4 | 650 |
| Control (unformulated mRNA) | SARS-CoV-2 Spike Protein | < 100 | < 50 |
Table 2: Cellular Immune Response in Mice (Splenocytes)
| Ionizable Lipid | Antigen | IFN-γ Secreting Cells (SFU/10^6 cells) | % Antigen-Specific CD8+ T cells |
| This compound | Ovalbumin (OVA) | 450 | 2.5% |
| SM-102 | Ovalbumin (OVA) | 380 | 2.1% |
| DLin-MC3-DMA | Ovalbumin (OVA) | 250 | 1.5% |
| Control (unformulated mRNA) | Ovalbumin (OVA) | < 20 | < 0.1% |
Table 3: Cytokine Profile in Serum (6 hours post-injection)
| Ionizable Lipid | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| This compound | 350 | 180 | 90 |
| SM-102 | 420 | 210 | 110 |
| DLin-MC3-DMA | 550 | 280 | 150 |
| Control (PBS) | < 20 | < 10 | < 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
LNP Formulation and Characterization
Lipid nanoparticles were formulated by mixing an ethanol (B145695) phase containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid with an aqueous phase of citrate (B86180) buffer (pH 4.0) containing the mRNA payload.[1] The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to raise the pH to 7.4. The particle size, polydispersity index (PDI), and zeta potential of the LNPs were determined by dynamic light scattering (DLS).[2] mRNA encapsulation efficiency was measured using the RiboGreen assay.[3]
Animal Immunization
BALB/c mice (6-8 weeks old) were immunized intramuscularly (i.m.) with a 50 µL dose of the LNP-mRNA formulation containing 10 µg of mRNA.[3] A prime-boost regimen was employed, with the booster dose administered 21 days after the primary immunization.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
Antigen-specific IgG titers in the serum of immunized mice were determined by ELISA.[5] Briefly, 96-well plates were coated with the recombinant antigen. Serially diluted serum samples were added, followed by a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. The reaction was developed using a TMB substrate, and the absorbance was measured at 450 nm.[5]
Pseudovirus Neutralization Assay
The neutralizing antibody titers were assessed using a pseudovirus neutralization assay.[6] Serially diluted heat-inactivated serum samples were incubated with a pseudovirus expressing the antigen of interest. The mixture was then added to susceptible cells, and the inhibition of viral entry was quantified by measuring the reporter gene expression (e.g., luciferase) 48 hours later.[6]
Enzyme-Linked Immunospot (ELISpot) Assay
The frequency of antigen-specific IFN-γ-secreting T cells in the splenocytes of immunized mice was quantified using an ELISpot assay.[5] Splenocytes were stimulated with the target antigen in an anti-IFN-γ antibody-coated 96-well plate. After 24-48 hours of incubation, the plate was developed to visualize the spots, each representing an IFN-γ-secreting cell.[5]
Flow Cytometry for T-cell Analysis
Antigen-specific CD8+ T cells were identified using major histocompatibility complex (MHC) class I tetramers complexed with the relevant peptide antigen.[4] Splenocytes were stained with fluorescently labeled antibodies against CD3, CD8, and the tetramer. The percentage of tetramer-positive cells within the CD8+ T cell population was determined by flow cytometry.
Cytokine Analysis
Serum levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ were measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA at various time points after immunization to assess the innate immune response.[7]
Visualizations
Diagrams illustrating key pathways and workflows provide a clearer understanding of the underlying mechanisms and experimental designs.
Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.
Caption: Experimental workflow for evaluating LNP immunogenicity.
Caption: Logical relationships in LNP-mediated immune activation.
References
- 1. lcms.cz [lcms.cz]
- 2. Frontiers | Immunogenicity and protective efficacy of the HC009 mRNA vaccine against SARS-CoV-2 [frontiersin.org]
- 3. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Co-Administration of Lipid Nanoparticles and Sub-Unit Vaccine Antigens Is Required for Increase in Antigen-Specific Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening for lipid nanoparticles that modulate the immune activity of helper T cells towards enhanced antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Protein Expression Kinetics of Novel Ionizable Lipid-Based LNPs
In the rapidly evolving landscape of mRNA therapeutics, the development of potent and safe delivery systems is paramount. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), influencing their efficacy in encapsulating and delivering mRNA payloads, as well as the subsequent protein expression. This guide provides a comparative analysis of a novel ionizable lipid, ARV-T1, against the well-established SM-102, which is used in the Moderna COVID-19 vaccine.[1][2] The data presented herein is based on preclinical studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
The novel ionizable lipid ARV-T1, which incorporates a cholesterol moiety in its tail, has demonstrated superior performance in preclinical studies when compared to SM-102.[1][3] LNPs formulated with ARV-T1 exhibit enhanced physicochemical properties, leading to significantly increased and prolonged protein expression both in vitro and in vivo.[2][4] These characteristics position ARV-T1 as a promising candidate for the development of next-generation mRNA vaccines and therapeutics.[1]
Physicochemical Properties
The physicochemical characteristics of LNPs are crucial determinants of their stability, encapsulation efficiency, and in vivo performance. ARV-T1 formulated LNPs display favorable properties compared to their SM-102 counterparts.
| Property | ARV-T1 LNP | SM-102 LNP | Reference |
| pKa | 6.73 | 6.75 | [1][5] |
| Particle Size (nm) | ~80 | ~90 | [2][4] |
| Polydispersity Index (PDI) | 0.09 | 0.10 | [2][4] |
| Zeta Potential (mV) | -10 | -5 | [2][4] |
| Encapsulation Efficiency (%) | >90 | >90 | [2] |
In Vitro Protein Expression
In vitro studies are essential for the initial screening and characterization of LNP formulations. When tested in cell lines, ARV-T1 LNPs carrying mRNA have shown a marked increase in protein expression compared to SM-102 LNPs.
| Metric | ARV-T1 LNP | SM-102 LNP | Reference |
| Relative Protein Expression | 7-fold higher | Baseline | [2][4] |
In Vivo Long-Term Efficacy and Protein Expression Kinetics
The ultimate test of an LNP delivery system is its performance in a living organism. In vivo studies in BALB/c mice have demonstrated that ARV-T1 LNPs not only achieve higher levels of protein expression but also sustain it for a longer duration than SM-102 LNPs.
Firefly Luciferase Expression Over Time (IM Injection)
| Time Point | ARV-T1 LNP (Relative Luminescence) | SM-102 LNP (Relative Luminescence) | Reference |
| 6 hours | High | Peak Expression | [3] |
| 24 hours | Sustained High | Significantly Faded | [3] |
| 48 hours | Sustained | Barely Detectable | [3] |
| 72 hours | Still Detectable | Undetectable | [3][4] |
These results indicate a significantly prolonged protein expression profile for ARV-T1 LNPs, a desirable attribute for many therapeutic applications.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization and comparison of ARV-T1 and SM-102 LNPs.
LNP Formulation
The formulation of LNPs is a critical step that determines their final characteristics. A common method involves the rapid mixing of a lipid-ethanol mixture with an aqueous solution of mRNA.
SM-102 LNP Formulation Protocol (Example)
-
Lipid Stock Preparation : Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol (B145695) to prepare individual stock solutions (e.g., 10 mg/mL).[6]
-
Lipid Mixture : Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG 2000).[6]
-
mRNA Solution : Prepare the mRNA solution in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0).[6]
-
Mixing : Rapidly mix the lipid-ethanol mixture with the aqueous mRNA solution, often using a microfluidic device or manual pipetting.[7][8]
-
Purification : The resulting LNP solution is typically dialyzed against PBS to remove ethanol and unencapsulated mRNA.[9]
In Vitro Transfection
This protocol outlines the steps for assessing the transfection efficiency of mRNA-LNPs in a cell culture setting.
-
Cell Seeding : Plate cells (e.g., Huh7) in a 96-well plate and allow them to adhere overnight.[10]
-
LNP Treatment : Treat the cells with mRNA-LNPs diluted in a complete cell culture medium at the desired concentrations.[11]
-
Incubation : Incubate the treated cells for a specified period (e.g., 24 hours) to allow for mRNA uptake and protein expression.[10]
-
Quantification : Lyse the cells and quantify the expressed protein (e.g., luciferase activity using a luminometer).[10]
In Vivo Luciferase Expression Measurement
This protocol describes the procedure for measuring protein expression in vivo using a luciferase reporter system.
-
Animal Model : Utilize a suitable animal model, such as BALB/c mice.[3]
-
LNP Administration : Administer the mRNA-LNPs to the animals via the desired route (e.g., intramuscular injection).[3]
-
Substrate Injection : At specified time points post-LNP administration, inject the substrate for the reporter protein (e.g., D-luciferin for firefly luciferase).[12][13]
-
Imaging : Anesthetize the animals and perform whole-body imaging using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal.[3][14]
-
Data Analysis : Analyze the images to quantify the luminescence intensity in specific regions of interest.[14]
Visualizations
To further elucidate the processes involved in LNP-mediated mRNA delivery, the following diagrams have been generated.
Caption: LNP Formulation Workflow.
Caption: LNP Cellular Uptake and mRNA Delivery Pathway.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-T1 |ionizable lipid|DC Chemicals [dcchemicals.com]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-T1 Datasheet DC Chemicals [dcchemicals.com]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. insidetx.com [insidetx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 13. sites.duke.edu [sites.duke.edu]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Ionizable Lipids for Nucleic Acid Delivery: DLin-MC3-DMA vs. Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA), has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform, with the choice of ionizable lipid being a critical determinant of their efficacy and safety. This guide provides a detailed comparative analysis of the well-established ionizable lipid, DLin-MC3-DMA (MC3), against newer, clinically relevant alternatives such as ALC-0315 and DLin-KC2-DMA, for the delivery of different nucleic acid payloads.
DLin-MC3-DMA, a key component in the first FDA-approved siRNA therapeutic, Onpattro®, has long been a benchmark in the field.[1][2] Its pH-responsive nature is central to its function; it remains largely neutral at physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment of the endosome, facilitating the release of its nucleic acid cargo into the cytoplasm.[3][4] This guide synthesizes experimental data to objectively evaluate the performance of MC3 in comparison to other ionizable lipids across various applications.
Mechanism of LNP-Mediated Nucleic Acid Delivery
The general mechanism involves the formulation of LNPs that encapsulate the nucleic acid payload. These LNPs are taken up by cells, typically via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm, where it can exert its biological function.
Performance Comparison: Delivery of Different Nucleic Acid Types
The choice of ionizable lipid can significantly impact the delivery efficiency and safety profile of LNPs depending on the nucleic acid cargo.
siRNA Delivery: DLin-MC3-DMA vs. ALC-0315
For siRNA delivery, particularly to hepatocytes, MC3 has been the gold standard. However, studies directly comparing MC3 with ALC-0315 have shown that ALC-0315 can achieve more potent gene silencing.[5][6]
| Parameter | DLin-MC3-DMA LNP | ALC-0315 LNP | Reference |
| Target Gene (Cell Type) | Factor VII (Hepatocytes) | Factor VII (Hepatocytes) | [5][7] |
| In Vivo Dose (siRNA) | 1 mg/kg | 1 mg/kg | [5][7] |
| Gene Knockdown | ~50% | ~75% (2-fold greater than MC3) | [5][7] |
| Target Gene (Cell Type) | ADAMTS13 (Hepatic Stellate Cells) | ADAMTS13 (Hepatic Stellate Cells) | [5][7] |
| In Vivo Dose (siRNA) | 1 mg/kg | 1 mg/kg | [5][7] |
| Gene Knockdown | Minimal / Not significant | ~90% (10-fold greater than MC3) | [5][7] |
| Toxicity (5 mg/kg dose) | No significant increase in liver toxicity markers | Increased ALT and bile acids | [5][7] |
Table 1: In vivo performance of DLin-MC3-DMA and ALC-0315 LNPs for siRNA delivery in mice.
These results suggest that while ALC-0315 is more potent for siRNA-mediated knockdown in liver cells, it may also have a narrower therapeutic window, with signs of liver toxicity appearing at higher doses.[5][6]
mRNA Delivery: DLin-MC3-DMA vs. ALC-0315 and SM-102
The success of the COVID-19 mRNA vaccines has highlighted the effectiveness of newer ionizable lipids like ALC-0315 (used in the Pfizer-BioNTech vaccine) and SM-102 (used in the Moderna vaccine) for mRNA delivery.[7][8] These lipids have generally shown superior performance compared to MC3 for mRNA applications.[9]
| Parameter | DLin-MC3-DMA LNP | ALC-0315 LNP | SM-102 LNP | Reference |
| In Vivo Protein Expression | Baseline | ~3x higher than MC3 | ~2x higher than MC3 | [9] |
| Endosomal Escape Efficiency | ~2.5% | Not reported, but estimated to be higher | >15% (for structurally similar lipids) | [2][7] |
| Immune Response (Vaccine) | Th2-biased (subcutaneous) | Strong neutralizing antibodies and T-cell activation | Strong neutralizing antibodies and T-cell activation | [8][10][11] |
Table 2: Comparative performance of ionizable lipids for mRNA delivery.
The enhanced performance of ALC-0315 and SM-102 in mRNA delivery is attributed to their chemical structures, which may promote more effective endosomal escape.[7]
pDNA Delivery: DLin-MC3-DMA vs. DLin-KC2-DMA
While LNPs have been extensively optimized for siRNA and mRNA, their use for pDNA delivery is less established. Interestingly, studies have shown that ionizable lipids optimized for siRNA, like MC3, are not necessarily the best performers for the larger pDNA cargo.[12][13]
| Parameter | DLin-MC3-DMA LNP | DLin-KC2-DMA LNP | Reference |
| In Vitro Transfection (HeLa cells) | Baseline | 5 to 12-fold higher luciferase expression | [14] |
| In Vivo Gene Expression (Spleen) | High | Higher than MC3 | [12][13][15] |
| In Vivo Gene Expression (Liver) | Moderate | Lower than spleen, but higher than MC3 in some contexts | [12][13][15] |
Table 3: Comparative performance of ionizable lipids for pDNA delivery.
Research indicates that DLin-KC2-DMA facilitates higher in vivo pDNA transfection than DLin-MC3-DMA, possibly due to differences in its headgroup pKa and lipid tail structure.[12][13] Furthermore, LNPs formulated with these lipids for pDNA delivery showed significantly higher protein production in the spleen compared to the liver.[12][15]
Physicochemical Properties of Formulated LNPs
The physicochemical properties of LNPs are critical for their in vivo performance. These properties are influenced by the ionizable lipid and other "helper" lipids in the formulation.
| Parameter | DLin-MC3-DMA LNP | ALC-0315 LNP | DLin-KC2-DMA LNP | Reference |
| pKa | ~6.44 | ~6.0 | ~6.4 | [12][16] |
| Typical Particle Size (Z-average) | 80 - 100 nm | 80 - 100 nm | 80 - 100 nm | [8][16] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | [8][17] |
| Encapsulation Efficiency | >90% | >90% | >90% | [7][8] |
Table 4: Typical physicochemical properties of LNPs formulated with different ionizable lipids.
Experimental Protocols
Detailed and reproducible protocols are essential for the comparative evaluation of LNP formulations.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency.
-
Preparation of Solutions :
-
Lipid Stock : Prepare a stock solution of the ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and PEG-DMG in absolute ethanol. A typical molar ratio is 50:10:38.5:1.5.[7][16]
-
Nucleic Acid Stock : Dissolve the nucleic acid (siRNA, mRNA, or pDNA) in a low pH aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).[10]
-
-
Microfluidic Mixing :
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
-
Dialysis :
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and neutralize the particle surface charge.[7]
-
-
Concentration and Sterilization :
-
Concentrate the LNP solution using an appropriate centrifugal filter device if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Storage : Store the LNPs at 4°C.
LNP Characterization
-
Particle Size and Polydispersity Index (PDI) :
-
Dilute an aliquot of the LNP solution in PBS.
-
Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).[18]
-
-
Encapsulation Efficiency :
In Vitro Assessment of Gene Silencing or Expression
-
Cell Culture : Plate cells (e.g., HeLa for pDNA, or relevant cell type for mRNA/siRNA) in 24-well plates and grow to 70-80% confluency.
-
Transfection :
-
Dilute the LNP-nucleic acid formulation in cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-72 hours.
-
-
Assessment :
-
For mRNA/pDNA : If a reporter gene (e.g., Luciferase, GFP) is used, measure its expression using a corresponding assay (e.g., luciferase assay, flow cytometry).
In Vivo Gene Silencing Study in Mice
-
Animal Model : Use appropriate mouse strain (e.g., C57BL/6).
-
Administration : Administer the LNP-siRNA formulation via intravenous (tail vein) injection at the desired dose (e.g., 1 mg/kg).
-
Sample Collection : After a predetermined time (e.g., 48-72 hours), euthanize the animals and collect the target organ (e.g., liver).
-
Analysis :
Conclusion
The selection of an ionizable lipid is a critical decision in the development of LNP-based nucleic acid therapeutics. While DLin-MC3-DMA remains a potent and valuable benchmark, particularly for siRNA delivery, next-generation lipids such as ALC-0315 and SM-102 have demonstrated superior efficacy for mRNA delivery, as evidenced by their use in successful COVID-19 vaccines.[5][7] For pDNA delivery, lipids like DLin-KC2-DMA may offer advantages over those optimized for smaller nucleic acids.[12][14]
The optimal choice of ionizable lipid is context-dependent, requiring empirical validation and a careful balance between delivery potency and potential toxicity. Researchers and drug developers should consider the specific nucleic acid payload, the target cell or tissue, and the desired therapeutic window when selecting and optimizing LNP formulations. The experimental protocols and comparative data provided in this guide offer a framework for making these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-lin-mc3-dma.com [d-lin-mc3-dma.com]
- 4. kyforabio.com [kyforabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jib-04.com [jib-04.com]
- 9. biorxiv.org [biorxiv.org]
- 10. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. liposomes.ca [liposomes.ca]
- 15. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.curapath.com [blog.curapath.com]
- 19. Matched siRNAs and Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ionizable Lipid-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Ionizable Lipid-1 are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing operational safety and logistical planning.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS for "this compound (compound II-10)" can be obtained from the product supplier, MedchemExpress. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In case of a spill:
-
Evacuate personnel from the immediate area.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully wipe up the material using wet wipes to avoid generating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed, properly labeled hazardous waste container for disposal.
Disposal of this compound Waste
All materials that have come into contact with this compound, including the pure substance, solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, separate waste contaminated with this compound from other laboratory waste streams.
-
Containment:
-
Solid Waste: Place all contaminated solid waste, such as used gloves, wipes, and disposable lab coats, into a designated, sealable plastic bag (at least 2 mil thick) or a rigid, leak-proof container. Double-bagging is recommended for enhanced safety.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a rigid, leak-proof, and chemically compatible container. Ensure the container is securely capped to prevent leaks or evaporation.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated, puncture-resistant sharps container.
-
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents. The label should also include the date of accumulation and the responsible researcher's name.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your local, state, and federal regulations for hazardous waste disposal.[2]
Quantitative Data Summary
For easy reference, the following table summarizes key specifications for waste containment as derived from general laboratory safety protocols for nanomaterials and chemical waste.
| Item | Specification | Source(s) |
| Plastic Bags for Solid Waste | ≥ 2 mil thickness | [1] |
| Primary Waste Containers | Rigid, leak-proof, and chemically compatible | [1] |
| Sharps Containers | Standard, puncture-resistant, and sealable | [1] |
Experimental Protocol for Waste Handling
The following methodology outlines the standard operating procedure for the handling and disposal of waste generated from experiments involving this compound.
Materials:
-
Designated hazardous waste containers (rigid, leak-proof containers and ≥ 2 mil thick plastic bags)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the SDS
-
Inert absorbent material for spills
Procedure:
-
Preparation: Before starting experimental work, ensure that appropriately labeled hazardous waste containers are readily accessible in the work area.
-
Waste Collection:
-
Immediately place any disposable item that comes into contact with this compound (e.g., pipette tips, microfuge tubes, wipes) into the designated solid hazardous waste container.
-
Collect all aqueous and organic solutions containing this compound in the designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers. Leave adequate headspace to prevent spills.
-
-
Final Disposal from Laboratory:
-
Once a waste container is full, securely seal it.
-
Complete the hazardous waste label with all required information.
-
Move the sealed container to the laboratory's designated satellite accumulation area.
-
Contact your institution's EHS office to schedule a pickup for disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Ionizable Lipid-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ionizable Lipid-1. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure laboratory environment. The information presented is based on the safety data sheet for D-Lin-MC3-DMA, a well-characterized ionizable lipid, as a representative example for "this compound".
Hazard Identification and Personal Protective Equipment (PPE)
It is imperative to handle this compound with care, recognizing its potential hazards. The compound is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation. The toxicological properties are not fully known, and it should be treated as a hazardous material.
Table 1: Hazard Classification for this compound (based on D-Lin-MC3-DMA)
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source:
A comprehensive approach to personal protective equipment is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use disposable polymer gloves (e.g., nitrile, neoprene). A precautionary approach of double-gloving is recommended, especially for materials of high concern. Gloves should be inspected before use and changed regularly. |
| Eyes | Safety glasses with side shields or goggles | For low-hazard situations, close-fitting safety glasses with side shields are adequate. For higher exposure potential, such as when handling the material as a dry powder or when there is a risk of splashing, tight-fitting, dustproof safety goggles are recommended. |
| Body | Laboratory coat or chemical protective clothing | A standard cotton or cotton-polyester lab coat may be sufficient for low-risk scenarios. For higher-risk situations, chemical protective clothing made from a low dust-retention fabric is advised. |
| Respiratory | Use in a chemical fume hood or well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, ensure the area is well-ventilated. If risk assessment indicates it is necessary, a suitable respirator should be used. |
Operational and Handling Protocols
Adherence to strict operational protocols is critical for the safe handling of this compound. The following step-by-step guide outlines the recommended procedures from preparation to use.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Put on all required personal protective equipment as detailed in Table 2.
-
Ensure that the work area, preferably a chemical fume hood, is clean and prepared for the procedure.
-
-
Handling:
-
This compound is often supplied as a solution in ethanol.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.
-
Keep the container tightly sealed when not in use.
-
Keep away from sources of ignition as the material is highly flammable.
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep the container tightly sealed to prevent solvent evaporation and contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and wipes, should be considered contaminated waste.
-
-
Waste Collection:
-
Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Do not pour any waste containing this compound down the drain.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure a safe working environment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
